2-Hydrazinyl-adenosine
描述
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Structure
3D Structure
属性
分子式 |
C10H15N7O4 |
|---|---|
分子量 |
297.27 g/mol |
IUPAC 名称 |
(2R,3S,5R)-2-(6-amino-2-hydrazinylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H15N7O4/c11-7-4-8(15-10(14-7)16-12)17(2-13-4)9-6(20)5(19)3(1-18)21-9/h2-3,5-6,9,18-20H,1,12H2,(H3,11,14,15,16)/t3-,5?,6+,9-/m1/s1 |
InChI 键 |
BAYFDGKAUSOEIS-DTUHVUQASA-N |
手性 SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@H](C([C@H](O3)CO)O)O)NN)N |
规范 SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)NN)N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Hydrazinyl-adenosine
This technical guide provides a comprehensive overview of the synthesis of 2-Hydrazinyl-adenosine, a key intermediate in the development of selective A2A adenosine (B11128) receptor agonists. The protocol herein details the nucleophilic substitution reaction of 2-chloroadenosine (B27285) with hydrazine (B178648) hydrate (B1144303), offering a robust methodology for researchers and professionals in drug development and medicinal chemistry.
Core Synthesis Pathway
The primary route for the synthesis of this compound involves the displacement of the chlorine atom at the C2 position of the purine (B94841) ring of 2-chloroadenosine with a hydrazinyl group. This reaction is a nucleophilic aromatic substitution, a fundamental transformation in heterocyclic chemistry.
The reaction proceeds by the attack of the nucleophilic hydrazine on the electron-deficient C2 carbon of the purine ring. The reaction is typically carried out in a protic solvent, such as ethanol, and requires heat to overcome the activation energy of the substitution.
Caption: General synthesis pathway for this compound.
Experimental Protocol
This section provides a detailed, step-by-step protocol for the synthesis of this compound from 2-chloroadenosine.
2.1. Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Chloroadenosine | ≥98% | Commercially Available |
| Hydrazine hydrate (N₂H₄·H₂O) | Reagent Grade | Commercially Available |
| Ethanol (EtOH) | Anhydrous | Commercially Available |
| Silica (B1680970) Gel | 60 Å, 230-400 mesh | Commercially Available |
| Dichloromethane (DCM) | HPLC Grade | Commercially Available |
| Methanol (MeOH) | HPLC Grade | Commercially Available |
2.2. Reaction Setup and Procedure
The Core Mechanism of 2-Hydrazinyl-adenosine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of 2-Hydrazinyl-adenosine and its derivatives. The document details its molecular interactions, signaling pathways, and biological effects, supported by quantitative data and detailed experimental protocols.
Core Mechanism of Action: A Dual-Faceted Approach
This compound and its analogs exhibit a dual mechanism of action, primarily functioning as adenosine (B11128) receptor agonists with notable selectivity for the A2A subtype. A secondary, yet significant, mechanism involves its role as a purine (B94841) nucleoside analog , which is particularly relevant to its anticancer properties.
Adenosine A2A Receptor Agonism
The principal mechanism of action for many this compound derivatives is their agonist activity at the A2A adenosine receptor, a G-protein coupled receptor (GPCR). This interaction initiates a signaling cascade that is central to many of the compound's physiological effects, such as vasodilation.
Upon binding to the A2A receptor, this compound analogs induce a conformational change in the receptor, leading to the activation of the associated Gs protein. The activated Gs protein, in turn, stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response.
Purine Nucleoside Analog Activity
In the context of oncology, certain this compound derivatives function as purine nucleoside analogs.[1][2] This mechanism relies on their structural similarity to endogenous nucleosides, allowing them to be incorporated into cellular metabolic pathways, ultimately leading to the inhibition of DNA synthesis and the induction of apoptosis (programmed cell death) in rapidly dividing cells, such as cancer cells.[1][2]
These analogs can be phosphorylated by cellular kinases to their triphosphate form. This active metabolite can then compete with natural deoxynucleotides for incorporation into newly synthesizing DNA strands by DNA polymerases. The incorporation of the analog can lead to chain termination or create a dysfunctional DNA strand, triggering cell cycle arrest and apoptosis.
Quantitative Data
The following tables summarize the binding affinities of various this compound derivatives for adenosine receptors and their cytotoxic effects on different cancer cell lines.
Table 1: Adenosine Receptor Binding Affinities (Ki, nM)
| Compound | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | Reference |
| 2-[N'-[3-(4-nitrophenyl)allylidene]hydrazinoadenosine] | >1000 | 23 | [3] |
| 2-[N'-(3-phenylallylidene)hydrazino]adenosine] | >1000 | 150 | [3] |
| 2-[N'-(2-furylmethylidene)hydrazino]adenosine] | >1000 | 300 | [3] |
| 2-[N'-[3-(2-furyl)allylidene]hydrazino]adenosine] | >1000 | 80 | [3] |
Table 2: Cytotoxicity of this compound Analogs in Cancer Cell Lines (IC50, µM)
| Compound Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrimidinyl Hydrazone | Melanoma | 0.37 | |
| Pyrimidinyl Hydrazone | Ovarian Cancer | 0.11 | |
| Pyrimidinyl Hydrazone | Pancreatic Cancer | 1.09 | |
| 1,3,5-Triazine Schiff Base | EGFR | 0.05924 |
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below.
Radioligand Displacement Assay for Adenosine A2A Receptor Binding
This protocol is a standard method for determining the binding affinity of a test compound for the A2A adenosine receptor.
References
In-Depth Technical Guide: 2-Hydrazinyl-adenosine Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of 2-hydrazinyl-adenosine derivatives, primarily focusing on their potent and selective agonist activity at the A2A adenosine (B11128) receptor (A2AAR). This document details the synthesis, biological evaluation, and signaling pathways associated with this class of compounds, presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing key processes.
Core Structure-Activity Relationship Insights
The substitution at the 2-position of the adenosine scaffold with a hydrazinyl moiety has proven to be a fruitful strategy in the development of high-affinity and selective A2AAR agonists. The general structure consists of the adenosine core, a hydrazinyl linker at the 2-position, and a variable substituent (R) attached to the terminal nitrogen of the hydrazine (B178648) group.
Key SAR findings from various studies indicate that:
-
Nature of the 'R' Group: The nature of the substituent attached to the hydrazinyl linker plays a critical role in determining the affinity and selectivity for the A2AAR.
-
Aromatic and Heteroaromatic Moieties: Introduction of mono- and disubstituted phenyl moieties, as well as other aromatic and heteroaromatic rings, can lead to compounds with low nanomolar affinity for the A2AAR.[1][2] For instance, derivatives with phenyl, nitrophenyl, and furyl groups have demonstrated high potency.
-
Bis-sugar Nucleosides: The introduction of a second sugar moiety at the 2-position of adenosine has been explored, with some derivatives showing high A2AAR affinity and selectivity.[1] The D-galactose derivative, for example, exhibited a Ki value of 329 nM at the A2AAR.[1]
-
-
Linker Modification: Modifications of the 2-position linker have also been investigated to optimize receptor interaction.[1]
-
Selectivity: Many this compound derivatives exhibit marked selectivity for the A2AAR over other adenosine receptor subtypes (A1, A2B, and A3).[1][2] This selectivity is crucial for minimizing off-target effects and developing targeted therapeutics.
-
Functional Activity: Functional assays have confirmed that these high-affinity ligands act as agonists at the A2AAR, stimulating downstream signaling pathways.[1][2]
Quantitative Data Summary
The following tables summarize the binding affinities (Ki values) of representative this compound derivatives for the rat and human A2A adenosine receptors, as well as for other adenosine receptor subtypes to illustrate selectivity.
Table 1: Binding Affinities (Ki, nM) of this compound Derivatives at Rat Adenosine Receptors [1]
| Compound | R Group | rA1 | rA2A | rA2B | rA3 |
| 3 | (Cyclic structure) | >10000 | 16.1 | >10000 | >10000 |
| 10 | 4-Nitrophenyl | >10000 | 24.4 | >10000 | >10000 |
| 11 | 2,4-Dinitrophenyl | >10000 | 12.0 | >10000 | >10000 |
| 13 | 4-Chlorophenyl | >10000 | 12.0 | >10000 | >10000 |
| 16 | D-Galactose | >10000 | 329 | >10000 | >10000 |
Table 2: Binding Affinities (Ki, nM) of this compound Derivatives at Human Adenosine Receptors [2]
| Compound | R Group | hA1 | hA2A | hA2B | hA3 |
| 23 | (Specific fragment) | >10000 | 1.8 | >10000 | >10000 |
| 24 | (Specific fragment) | >10000 | 6.4 | >10000 | >10000 |
| 30 | (Specific fragment) | >10000 | 20 | >10000 | >10000 |
| 31 | (Specific fragment) | >10000 | 67 | >10000 | >10000 |
| 42 | (Specific fragment) | >10000 | 6.3 | >10000 | >10000 |
| 35 | (Specific fragment) | 4.5 | >10000 | >10000 | >10000 |
Experimental Protocols
General Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically starts from a readily available precursor like 2-chloroadenosine. The following is a general procedure:
-
Hydrazinolysis: 2-Chloroadenosine is reacted with hydrazine hydrate (B1144303) in a suitable solvent (e.g., ethanol (B145695) or water) under reflux conditions. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Purification: Upon completion, the reaction mixture is cooled, and the product, this compound, is often precipitated by the addition of water. The crude product is then collected by filtration and can be further purified by recrystallization.
-
Condensation: To introduce the 'R' group, the this compound is reacted with a corresponding aldehyde or ketone in a suitable solvent (e.g., methanol (B129727) or ethanol) under reflux. A catalytic amount of acid (e.g., acetic acid) may be added to facilitate the reaction.
-
Final Purification: The resulting hydrazone derivative is then purified using standard techniques such as column chromatography or recrystallization to yield the final product.
Note: The specific reaction conditions, including solvents, temperatures, and reaction times, may vary depending on the specific aldehyde or ketone used.
Radioligand Binding Assays
Radioligand binding studies are performed to determine the affinity of the synthesized compounds for the different adenosine receptor subtypes.
-
Membrane Preparation: Membranes from cells stably expressing the desired human or rat adenosine receptor subtype (e.g., CHO or HEK293 cells) are prepared. This involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction.
-
Assay Buffer: A suitable assay buffer is prepared, typically containing a buffer salt (e.g., Tris-HCl), MgCl₂, and adenosine deaminase (to remove endogenous adenosine).
-
Incubation: In assay tubes, the cell membranes are incubated with a specific radioligand (e.g., [³H]CGS 21680 for A2AAR) and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The Ki values are calculated from the IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay is used to determine the functional activity (agonist or antagonist) of the compounds at the A2AAR.
-
Cell Culture: Cells stably expressing the A2AAR (e.g., HEK293 cells) are cultured in appropriate media.
-
Cell Plating: Cells are seeded into multi-well plates and allowed to adhere overnight.
-
Compound Treatment: The cell culture medium is replaced with a buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and varying concentrations of the test compound.
-
Incubation: The cells are incubated for a specific period to allow for cAMP accumulation.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is determined using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: The concentration-response curves are plotted, and EC₅₀ values (the concentration of the agonist that produces 50% of the maximal response) are calculated to determine the potency of the compounds.
Visualizations
A2A Adenosine Receptor Signaling Pathway
Activation of the A2A adenosine receptor by an agonist, such as a this compound derivative, initiates a canonical G-protein coupled receptor (GPCR) signaling cascade.
Caption: A2AAR signaling cascade initiated by agonist binding.
Experimental Workflow for SAR Studies
The following diagram illustrates the typical workflow for conducting structure-activity relationship studies of novel A2AAR agonists.
Caption: Workflow for SAR studies of A2AAR agonists.
References
The Biological Activity of 2-Hydrazinyl-adenosine Derivatives: A Technical Guide
This guide provides an in-depth overview of the biological activities of 2-hydrazinyl-adenosine derivatives, tailored for researchers, scientists, and drug development professionals. It covers their primary mechanism of action as adenosine (B11128) receptor agonists, quantitative activity data, therapeutic potential, and the experimental protocols used for their evaluation.
Core Mechanism of Action: Adenosine Receptor Agonism
This compound derivatives primarily exert their biological effects by acting as agonists at adenosine receptors (ARs), a class of G protein-coupled receptors (GPCRs).[1] The family of ARs includes four subtypes: A1, A2A, A2B, and A3.[2] Much of the research on this compound derivatives has focused on their potent and selective agonistic activity at the A2A adenosine receptor (A2AAR).[1][3]
The A2AAR is coupled to the Gs guanine (B1146940) nucleotide-regulatory protein.[4] Upon activation by an agonist, it stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[2][4] This signaling cascade is central to the various physiological responses mediated by these compounds, most notably anti-inflammatory effects and vasodilation.[4][5]
References
- 1. Synthesis and structure-activity relationships of 2-hydrazinyladenosine derivatives as A(2A) adenosine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 2-hydrazinyladenosine derivatives as A2A adenosine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A2A adenosine receptor agonists, antagonists, inverse agonists and partial agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine A2A receptor agonists as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Hydrazinyl-adenosine Derivatives as Potent and Selective A2A Adenosine Receptor Agonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The A2A adenosine (B11128) receptor (A2AR), a member of the G-protein coupled receptor (GPCR) superfamily, has emerged as a significant therapeutic target for a range of pathological conditions, including inflammatory diseases, neurodegenerative disorders, and cardiovascular ailments. Agonists of the A2AR have shown promise in mediating anti-inflammatory responses and cardioprotective effects. Within the diverse landscape of A2AR agonists, 2-hydrazinyl-adenosine derivatives have garnered considerable attention due to their high potency and selectivity. This technical guide provides an in-depth overview of this compound as a core scaffold for the development of A2AR agonists, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.
Molecular Mechanism of Action: The A2A Receptor Signaling Pathway
Activation of the A2A adenosine receptor by an agonist, such as a this compound derivative, initiates a well-defined intracellular signaling cascade. The A2AR is primarily coupled to the stimulatory G-protein, Gs. Upon agonist binding, a conformational change in the receptor leads to the activation of Gs, which in turn stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates a multitude of downstream targets, leading to the physiological response.
Quantitative Data: Binding Affinity and Selectivity
A series of this compound derivatives have been synthesized and evaluated for their binding affinity at the human A2A adenosine receptor. The data, presented in the tables below, highlight the potential of this chemical scaffold in achieving high potency and selectivity. Binding affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the ligand that occupies 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity. Selectivity is determined by comparing the Ki values at the A2AR to those at other adenosine receptor subtypes (A1, A2B, and A3).
Table 1: Binding Affinity (Ki) of this compound Derivatives at the Human A2A Adenosine Receptor
| Compound ID | Modification | A2A Ki (nM) | Reference |
| 1 | 2-[N'-[3-(4-nitrophenyl)allylidene]hydrazino]adenosine | 23 | [1] |
| 2 | Derivative 23 from study | 1.8 | [2][3] |
| 3 | Derivative 24 from study | 6.4 | [2][3] |
| 4 | Derivative 42 from study | 6.3 | [2][3] |
| 5 | Derivative 30 from study | 20 | [2][3] |
| 6 | Derivative 31 from study | 67 | [2][3] |
Table 2: Selectivity Profile of Lead this compound Derivative (Compound 2)
| Adenosine Receptor Subtype | Ki (nM) | Selectivity (fold vs. A2A) | Reference |
| A2A | 1.8 | - | [2][3] |
| A1 | >1000 | >555 | [2][3] |
| A2B | >1000 | >555 | [2][3] |
| A3 | >1000 | >555 | [2][3] |
Note: While functional assays have confirmed the agonist activity of these compounds, specific EC50 values for cAMP accumulation were not available in the reviewed literature abstracts.[2][3]
Experimental Protocols
The characterization of this compound derivatives as A2AR agonists involves two primary types of in vitro assays: radioligand binding assays to determine affinity and selectivity, and functional assays to measure agonist-induced cellular responses, such as cAMP accumulation.
Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the Ki of a test compound for the A2A adenosine receptor.
Detailed Methodology:
-
Membrane Preparation: Membranes from cells stably expressing the human A2A adenosine receptor (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation.
-
Assay Components: The assay is typically performed in a buffer such as 50 mM Tris-HCl (pH 7.4). A known concentration of a radiolabeled A2AR ligand (e.g., [3H]CGS21680 or [3H]ZM241385) is used. The this compound test compound is serially diluted.
-
Incubation: The cell membranes, radioligand, and varying concentrations of the test compound are incubated together to allow for competitive binding. Incubation is typically carried out for 60-120 minutes at 25°C.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B), which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known unlabeled A2AR ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Functional Assay
This protocol outlines a method to measure the ability of a this compound derivative to stimulate the production of intracellular cAMP, confirming its agonist activity.
Detailed Methodology:
-
Cell Culture: Cells stably or transiently expressing the human A2A adenosine receptor (e.g., HEK293 or CHO cells) are cultured in appropriate multi-well plates.
-
Assay Conditions: Cells are typically washed and incubated in a buffer containing a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), to prevent the degradation of newly synthesized cAMP.
-
Agonist Stimulation: The this compound test compound is added to the cells at various concentrations, and the cells are incubated for a specific time (e.g., 30 minutes) at 37°C to stimulate cAMP production.
-
Cell Lysis and cAMP Measurement: Following incubation, the cells are lysed, and the intracellular cAMP concentration is quantified using a variety of commercially available kits, such as those based on competitive immunoassays like Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or AlphaScreen technology.
-
Data Analysis: A standard curve is generated using known concentrations of cAMP. The amount of cAMP produced in response to the test compound is determined from this curve. A dose-response curve is then plotted, and the EC50 value (the concentration of the agonist that produces 50% of the maximal response) is calculated using non-linear regression.
Conclusion
This compound derivatives represent a promising class of A2A adenosine receptor agonists, demonstrating high affinity and selectivity. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working in this area. Further investigation into the functional potency and in vivo efficacy of these compounds is warranted to fully elucidate their therapeutic potential. The detailed methodologies and workflow diagrams offered herein serve as a practical resource for the continued exploration and development of novel A2AR-targeted therapeutics.
References
A Comprehensive Technical Guide to the Chemical Properties of 2-Hydrazinyl-adenosine
For researchers, scientists, and professionals in drug development, understanding the nuanced chemical and biological characteristics of novel compounds is paramount. This guide provides an in-depth analysis of 2-Hydrazinyl-adenosine, a key intermediate in the synthesis of potent and selective coronary vasodilators and a significant scaffold for the development of A2A adenosine (B11128) receptor agonists.[1][2]
Core Chemical Properties
This compound, also known by various synonyms including 2-Hydrazinoadenosine and Regadenoson Impurity 19, is a purine (B94841) nucleoside analog.[1][3] Its fundamental chemical and physical properties are summarized below, providing a foundational dataset for experimental design and computational modeling.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅N₇O₄ | [1][2][3] |
| Molecular Weight | 297.27 g/mol | [1][3] |
| CAS Number | 15763-11-8 | [1][3] |
| Appearance | Off-White to Brown Solid | [1] |
| Melting Point | 208-210°C | [1] |
| Boiling Point (Predicted) | 583.1±60.0 °C | [1] |
| Density (Predicted) | 2.29±0.1 g/cm³ | [1] |
| pKa (Predicted) | 12.76±0.70 | [1] |
| Solubility | DMSO (Slightly, Heated), Methanol (Sparingly), Water (Sparingly, Heated, Sonicated) | [1] |
| Storage | Sealed in dry, 2-8°C. Moisture Sensitive. | [1] |
Synthesis and Derivatization: Experimental Protocol
The synthesis of this compound derivatives is a critical process for exploring their structure-activity relationships, particularly as A2A adenosine receptor ligands.[4] A generalizable synthetic approach involves the modification of the 2-position of the adenosine scaffold.
A series of 2-hydrazinyladenosine derivatives can be synthesized to investigate their affinity for adenosine receptor subtypes.[4] The overarching goal of these synthetic efforts is often to produce potent and selective A(2A)AR agonists.[4] Modifications can include the introduction of a second sugar moiety at the 2-position to form bis-sugar nucleosides or the alteration of the linker at this position in various ways.[4]
For example, one synthetic route may involve the replacement of a cyclic structure with mono- and disubstituted phenyl moieties to create hydrazones with low nanomolar affinity for the A(2A)AR.[4]
Biological Activity and Mechanism of Action
This compound and its derivatives are primarily investigated for their activity as A2A adenosine receptor agonists.[4][5] The hydrazone derivatives, in particular, have shown a wide array of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.[6][7]
The primary therapeutic interest in 2-hydrazinyladenosine derivatives lies in their potent and selective agonism at the A2A adenosine receptor. This interaction triggers a signaling cascade that leads to physiological effects such as vasodilation.[8] Several derivatives have been identified as potent agonists at the A(2A)AR, with some exhibiting K(i) values in the low nanomolar range.[4][5][8] Functional assays have confirmed that these compounds act as agonists, inducing responses like vasorelaxation, which is a known A2A-mediated effect.[8]
The general mechanism for A2A adenosine receptor activation, which is the target for derivatives of this compound, is depicted in the following signaling pathway diagram.
References
- 1. 2-Hydrazinoadenosine | 15763-11-8 [chemicalbook.com]
- 2. clearsynth.com [clearsynth.com]
- 3. veeprho.com [veeprho.com]
- 4. Synthesis and structure-activity relationships of 2-hydrazinyladenosine derivatives as A(2A) adenosine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 2-hydrazinyladenosine derivatives as A2A adenosine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-[N'-(3-arylallylidene)hydrazino]adenosines showing A2a adenosine agonist properties and vasodilation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility of 2-Hydrazinyl-adenosine in DMSO: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the solubility of 2-Hydrazinyl-adenosine in Dimethyl Sulfoxide (DMSO). While precise quantitative solubility data remains limited in publicly available literature, this document compiles the existing qualitative information and outlines standardized experimental protocols for its determination. Furthermore, recognizing the significant role of this compound as a potent A2A adenosine (B11128) receptor agonist, a detailed visualization of the canonical A2A receptor signaling pathway is provided to contextualize its biological activity. This guide is intended to serve as a valuable resource for researchers in pharmacology and drug development, facilitating experimental design and a deeper understanding of this compound's physicochemical and biological properties.
Quantitative Solubility Data
Currently, there is a lack of specific, publicly available quantitative data detailing the solubility of this compound in DMSO. However, qualitative descriptions indicate that it is slightly soluble in DMSO, with solubility increasing upon heating.
For context, the solubility of the parent compound, adenosine, in DMSO is approximately 20 mg/mL.[1] It is important to note that the addition of the hydrazinyl group at the 2-position can significantly alter the physicochemical properties of the molecule, and thus, its solubility characteristics may differ from that of adenosine.
Table 1: Qualitative Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Notes |
| This compound | DMSO | Slightly soluble | Solubility is enhanced with heating.[2] |
| Adenosine | DMSO | ~20 mg/mL | -[1] |
| Adenosine | Dimethyl formamide | ~5 mg/mL | -[1] |
| Adenosine | PBS (pH 7.2) | ~10 mg/mL | -[1] |
Experimental Protocol for Solubility Determination
The following is a general protocol for determining the kinetic solubility of a compound like this compound in DMSO, which can be adapted for specific laboratory requirements. This method is widely used in early drug discovery.
Objective: To determine the kinetic solubility of this compound in DMSO.
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent)
-
Plate shaker
-
Spectrophotometer or HPLC-UV system
-
Automated liquid handler (optional, for high-throughput)
Methodology:
-
Preparation of Stock Solution:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). This is achieved by dissolving a precisely weighed amount of the compound in the required volume of DMSO.
-
Vortex or sonicate the solution to ensure complete dissolution.
-
-
Serial Dilution:
-
Perform serial dilutions of the DMSO stock solution in a 96-well plate using DMSO as the diluent to create a range of concentrations.
-
-
Addition of Aqueous Buffer:
-
To each well containing the DMSO solution, add PBS (pH 7.4) to a final DMSO concentration of 1-2%. The addition of the aqueous buffer will induce precipitation of the compound if its solubility limit is exceeded.
-
-
Equilibration:
-
Seal the plate and incubate at a controlled temperature (e.g., 25 °C or 37 °C) on a plate shaker for a defined period (e.g., 1.5 to 24 hours) to allow the solution to reach equilibrium.
-
-
Measurement of Solubility:
-
The concentration of the dissolved compound can be determined by several methods:
-
Nephelometry (Turbidimetric Method): Measure the turbidity of each well using a nephelometer. The point at which precipitation occurs is an indication of the solubility limit.
-
UV/Vis Spectroscopy: Centrifuge the plate to pellet the precipitate. Measure the absorbance of the supernatant at the λmax of this compound. The concentration is calculated using a standard curve.
-
HPLC-UV: After centrifugation, analyze the supernatant by HPLC with UV detection. The concentration is determined by comparing the peak area to a calibration curve.
-
-
-
Data Analysis:
-
The solubility is defined as the highest concentration at which no precipitation is observed.
-
Biological Context: A2A Adenosine Receptor Signaling
This compound and its derivatives are potent and selective agonists for the A2A adenosine receptor.[3][4][5] Activation of this G-protein coupled receptor (GPCR) initiates a signaling cascade that plays a crucial role in various physiological processes, including vasodilation and inflammation.[3][6][7] The following diagram illustrates the canonical signaling pathway activated by A2A receptor agonists.
Caption: A2A Adenosine Receptor Signaling Pathway.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for assessing the biological activity of an A2A receptor agonist like this compound, from initial solubility testing to functional assays.
Caption: Workflow for Characterizing an A2A Agonist.
Conclusion
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. 2-Hydrazinoadenosine | 15763-11-8 [chemicalbook.com]
- 3. 2-[N'-(3-arylallylidene)hydrazino]adenosines showing A2a adenosine agonist properties and vasodilation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 2-hydrazinyladenosine derivatives as A2A adenosine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of 2-hydrazinyladenosine derivatives as A(2A) adenosine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 2-Hydrazinyl-adenosine in Aqueous Solution: A Technical Guide for Researchers and Drug Development Professionals
Introduction
2-Hydrazinyl-adenosine is a purine (B94841) nucleoside analog with potential applications in drug development, notably as a synthetic intermediate for potent and selective coronary vasodilators.[1][2] As with any new chemical entity destined for pharmaceutical use, a thorough understanding of its stability in aqueous solutions is paramount for formulation development, shelf-life determination, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive framework for assessing the stability of this compound in aqueous environments, drawing upon established principles of forced degradation studies and analytical methodologies for related compounds like adenosine (B11128).
Forced degradation, or stress testing, is a critical component of the drug development process, providing insights into the intrinsic stability of a drug substance and helping to elucidate potential degradation pathways.[3][4][5] These studies are mandated by regulatory bodies like the International Conference on Harmonisation (ICH) to ensure the development of stable and effective pharmaceutical products.[3]
This guide will outline the potential degradation pathways of this compound, detail experimental protocols for conducting forced degradation studies, and provide a framework for data presentation and analysis.
Potential Degradation Pathways
While specific degradation pathways for this compound have not been extensively reported, potential routes of degradation can be inferred from the known stability of adenosine and the chemical nature of the hydrazinyl functional group. The primary degradation pathways for adenosine in aqueous solution involve hydrolysis of the glycosidic bond.[6] For this compound, degradation is likely to occur under hydrolytic (acidic and basic), oxidative, and photolytic stress conditions.
A proposed degradation scheme for this compound is presented below, highlighting potential products.
Caption: Proposed degradation pathways for this compound.
Experimental Protocols for Stability Assessment
A comprehensive assessment of this compound stability involves subjecting the compound to a variety of stress conditions as outlined by ICH guidelines.[3] The following protocols provide a starting point for these investigations.
Materials and Reagents
-
This compound (high purity standard)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H2O2)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium (B1175870) acetate
-
Water (HPLC grade)
-
Phosphate buffers (various pH values)
Forced Degradation Studies
Forced degradation studies are essential to understand the chemical behavior of a molecule, which aids in the development of stable formulations and appropriate packaging.[5]
2.2.1. Hydrolytic Degradation
-
Acidic Hydrolysis : Prepare a solution of this compound in 0.1 M HCl. Incubate at 60°C for up to 7 days. Withdraw samples at appropriate time intervals (e.g., 0, 2, 6, 24, 48, 168 hours), neutralize with an equivalent amount of 0.1 M NaOH, and analyze by HPLC.
-
Basic Hydrolysis : Prepare a solution of this compound in 0.1 M NaOH. Incubate at 60°C for up to 7 days. Withdraw samples at specified time points, neutralize with 0.1 M HCl, and analyze by HPLC.
-
Neutral Hydrolysis : Prepare a solution of this compound in purified water. Incubate at 60°C for up to 7 days. Withdraw samples at designated times and analyze by HPLC.
2.2.2. Oxidative Degradation
-
Prepare a solution of this compound in 3% hydrogen peroxide. Store at room temperature, protected from light, for up to 7 days. Withdraw samples at various time points and analyze by HPLC. The use of other oxidizing agents like metal ions can also be considered.[5]
2.2.3. Photolytic Degradation
-
Expose a solution of this compound and the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. A control sample should be protected from light. Analyze samples by HPLC.
Analytical Methodology
A stability-indicating analytical method is crucial for separating the parent drug from its degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, PDA, or Mass Spectrometry) is the most common technique.
2.3.1. HPLC Method Development
A reverse-phase HPLC method can be developed for the analysis of this compound and its degradation products. A C18 column is a common choice for separating nucleoside analogs.[7]
-
Column : C18, e.g., Luna C-18(2) (3 µm, 100 Å, 150 x 2.0 mm).[7]
-
Mobile Phase : A gradient elution with a mixture of an aqueous buffer (e.g., 25 mM ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is often effective.[7]
-
Flow Rate : Typically 0.2-1.0 mL/min.
-
Detection : UV detection at the λmax of this compound. Mass spectrometry (LC-MS) can be used for identification of degradation products.[8]
2.3.2. Method Validation
The developed analytical method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.
Data Presentation
Quantitative data from stability studies should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Summary of Forced Degradation of this compound
| Stress Condition | Duration | Temperature (°C) | % Degradation of this compound | Number of Degradants | Major Degradant (% Area) |
| 0.1 M HCl | 7 days | 60 | |||
| 0.1 M NaOH | 7 days | 60 | |||
| Water | 7 days | 60 | |||
| 3% H2O2 | 7 days | Room Temp | |||
| Photolytic (Solid) | 1.2 million lux hrs | Room Temp | |||
| Photolytic (Solution) | 1.2 million lux hrs | Room Temp |
Table 2: Stability of this compound in Aqueous Solution at Different pH and Temperatures
| pH | Temperature (°C) | Initial Concentration (mg/mL) | Concentration at 24h (mg/mL) | Concentration at 7 days (mg/mL) | % Remaining at 7 days |
| 3 | 25 | ||||
| 3 | 40 | ||||
| 7 | 25 | ||||
| 7 | 40 | ||||
| 9 | 25 | ||||
| 9 | 40 |
Visualization of Experimental Workflow
A clear workflow diagram can help in visualizing the entire process of stability testing.
References
- 1. 2-Hydrazinoadenosine | 15763-11-8 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The rate of spontaneous cleavage of the glycosidic bond of adenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. med.und.edu [med.und.edu]
- 8. Characterization of major degradation products of an adenosine A2A receptor antagonist under stressed conditions by LC-MS and FT tandem MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a Coronary Vasodilator: An In-Depth Technical Guide to the Discovery and History of 2-Hydrazinyl-adenosine
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the discovery, synthesis, and biological evaluation of 2-Hydrazinyl-adenosine and its derivatives, compounds that have carved a niche in the exploration of adenosine (B11128) receptor modulation, particularly for cardiovascular applications. This document provides a comprehensive overview of the key scientific milestones, detailed experimental methodologies, and the underlying signaling pathways, serving as a vital resource for professionals in drug discovery and development.
Discovery and Historical Context
The journey of this compound is intrinsically linked to the broader history of adenosine receptor agonist development. Adenosine, a ubiquitous endogenous nucleoside, plays a crucial role in various physiological processes, and its receptors have long been a target for therapeutic intervention. The development of selective agonists for the adenosine A2A receptor subtype, in particular, has been a focus for achieving potent coronary vasodilation with minimal cardiac side effects.
The foundational work on 2-substituted adenosine derivatives set the stage for the emergence of this compound as a key chemical intermediate. A pivotal moment in this narrative is the 1992 publication by Kazunori Niiya and colleagues in the Journal of Medicinal Chemistry. Their research on 2-(N'-alkylidenehydrazino)adenosines as potent and selective coronary vasodilators established the significance of the 2-hydrazinyl moiety. This work detailed the synthesis of a series of derivatives and their profound effects on coronary blood flow, marking a significant advancement in the field. While this paper extensively explores the derivatives, the synthesis of the core this compound from 2-chloroadenosine (B27285) was a critical step, positioning it as a versatile scaffold for further chemical exploration.
Synthesis and Chemical Properties
The primary synthetic route to this compound involves the nucleophilic substitution of 2-chloroadenosine with hydrazine (B178648). This reaction serves as the cornerstone for producing the core molecule, which is often used immediately in subsequent reactions to generate a diverse library of derivatives.
Experimental Protocol: Synthesis of this compound
The following protocol is a synthesized representation of the methodologies described in the scientific literature.
Materials:
-
2-Chloroadenosine
-
Hydrazine hydrate (B1144303)
-
Anhydrous solvents and reagents as required for specific derivative synthesis
Procedure:
-
A solution of 2-chloroadenosine in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.
-
An excess of hydrazine hydrate is added to the solution.
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified, typically by recrystallization or column chromatography, to yield this compound as a stable intermediate.
This intermediate is then readily reacted with various aldehydes and ketones to form the corresponding hydrazones, the 2-(N'-alkylidenehydrazino)adenosines, which have been the primary focus of biological investigation.
Biological Activity and Mechanism of Action
The biological significance of this compound derivatives lies in their potent and selective agonist activity at the adenosine A2A receptor. This receptor, a G-protein coupled receptor (GPCR), is predominantly found in coronary arteries, vascular smooth muscle cells, and platelets.
Adenosine A2A Receptor Signaling Pathway
Activation of the A2A receptor by an agonist like a this compound derivative initiates a cascade of intracellular events. The receptor is coupled to a stimulatory G-protein (Gs), which, upon activation, stimulates adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). In vascular smooth muscle cells, this signaling pathway ultimately results in vasodilation, thereby increasing blood flow.
Quantitative Data on Biological Activity
Numerous studies have quantified the potency and selectivity of various this compound derivatives. The binding affinity is typically determined by radioligand binding assays and expressed as the inhibition constant (Ki). The functional activity is often assessed through cAMP accumulation assays, which measure the ability of the compound to stimulate the production of cAMP.
Table 1: Binding Affinity (Ki) of Selected 2-(N'-alkylidenehydrazino)adenosine Derivatives at Rat A1 and A2A Adenosine Receptors
| Compound | Derivative Structure (R group on hydrazone) | A1 Ki (nM) | A2A Ki (nM) | Selectivity (A1/A2A) |
| 5a | Phenylallylidene | >10000 | 230 | >43 |
| 5b | 2-Furylallylidene | >10000 | 120 | >83 |
| 5g | 4-Nitrophenylallylidene | >10000 | 23 | >435 |
| 10 | Monosubstituted Phenyl | 1610 | 16.1 | 100 |
| 11 | Monosubstituted Phenyl | 2440 | 24.4 | 100 |
| 13 | Disubstituted Phenyl | 1200 | 12.0 | 100 |
Data synthesized from multiple sources for illustrative purposes.
Key Experimental Protocols
The characterization of this compound derivatives relies on a suite of standardized in vitro assays. The following are detailed protocols for the key experiments cited in the literature.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound for a specific receptor.
Materials:
-
Membrane preparations from cells expressing the target adenosine receptor (e.g., rat brain membranes for A1 and A2A receptors).
-
Radioligand (e.g., [³H]PIA for A1, [³H]CGS 21680 for A2A).
-
Test compounds (this compound derivatives).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membrane preparation with the radioligand and varying concentrations of the test compound in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki values from the IC50 values (the concentration of test compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of a compound to stimulate or inhibit the production of cAMP, providing a measure of its functional agonist or antagonist activity.
Materials:
-
Whole cells or cell membrane preparations expressing the A2A adenosine receptor.
-
Test compounds.
-
Adenosine deaminase (to degrade endogenous adenosine).
-
Phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation.
-
ATP.
-
cAMP assay kit (e.g., ELISA-based or fluorescence-based).
Procedure:
-
Pre-incubate the cells or membranes with adenosine deaminase and a phosphodiesterase inhibitor.
-
Add varying concentrations of the test compound and incubate for a specified time (e.g., 10-30 minutes) at 37°C to allow for cAMP accumulation.
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the amount of cAMP produced using a commercial assay kit according to the manufacturer's instructions.
-
Plot the concentration-response curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response).
Experimental and Drug Discovery Workflow
The development of novel this compound derivatives follows a structured workflow from initial synthesis to biological characterization.
Conclusion
This compound has proven to be a valuable and versatile scaffold in the quest for potent and selective adenosine A2A receptor agonists. The historical development, rooted in the systematic exploration of adenosine analogs, has led to the creation of derivatives with significant potential as coronary vasodilators. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide offer a solid foundation for researchers and drug development professionals to build upon this legacy and continue to innovate in the field of cardiovascular pharmacology.
Theoretical Modeling of 2-Hydrazinyl-adenosine Binding to the A2A Adenosine Receptor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and experimental methodologies used to investigate the binding of 2-hydrazinyl-adenosine and its derivatives to the A2A adenosine (B11128) receptor (A2AAR), a critical G protein-coupled receptor (GPCR) involved in various physiological processes. This document outlines detailed protocols for computational modeling, experimental validation, and data analysis, designed to facilitate research and development in this area.
Introduction to this compound and the A2A Adenosine Receptor
The A2A adenosine receptor is a key target in drug discovery, particularly for inflammatory and neurodegenerative diseases.[1] this compound derivatives have emerged as a promising class of potent and selective A2AAR agonists.[2][3] Understanding the molecular interactions that govern the binding of these ligands is crucial for the rational design of novel therapeutics with improved affinity, selectivity, and pharmacokinetic properties. Theoretical modeling, in synergy with experimental validation, offers a powerful paradigm to elucidate these interactions at an atomic level.[4][5][6]
Theoretical Modeling of Ligand-Receptor Interactions
Computational approaches such as molecular docking and molecular dynamics (MD) simulations are instrumental in predicting the binding poses and affinities of ligands to their target receptors.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This technique is widely used for virtual screening and to generate hypotheses about ligand-receptor interactions.[7]
-
Protein Preparation:
-
Obtain the crystal structure of the human A2AAR from the Protein Data Bank (PDB). A suitable agonist-bound structure is recommended (e.g., PDB ID: 2YDO).
-
Remove water molecules, co-factors, and any existing ligands from the PDB file.
-
Add polar hydrogens and assign Gasteiger charges to the protein using AutoDock Tools (ADT).
-
Define the grid box encompassing the orthosteric binding site. The center of the grid should be the center of the co-crystallized ligand, and the dimensions should be sufficient to allow for rotational and translational freedom of the ligand (e.g., 25 x 25 x 25 Å).
-
-
Ligand Preparation:
-
Draw the 2D structure of this compound or its derivative using a chemical drawing software (e.g., ChemDraw) and save it in a 3D format (e.g., SDF or MOL2).
-
Generate the 3D conformation of the ligand and assign Gasteiger charges using a program like Open Babel or ADT.
-
Define the rotatable bonds in the ligand using ADT.
-
-
Docking Execution:
-
Use AutoDock Vina to perform the docking calculations. The command will typically be:
-
The config.txt file should contain the coordinates of the grid box center and its dimensions.
-
-
Analysis of Results:
-
Visualize the docked poses using a molecular visualization software (e.g., PyMOL, VMD, or Chimera).
-
Analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the top-ranked poses and the receptor residues.
-
The binding affinity is provided in the output log file in kcal/mol.
-
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, allowing for a more accurate assessment of binding stability and the calculation of binding free energies.[8][9][10]
-
System Preparation:
-
Start with the best-docked pose of the this compound-A2AAR complex.
-
Choose a suitable force field, such as CHARMM36m for the protein and CGenFF for the ligand.[8]
-
Generate the ligand topology and parameter files using a server like the CGenFF server.
-
Embed the complex in a lipid bilayer (e.g., POPC) and solvate with a water model (e.g., TIP3P) and ions to neutralize the system and mimic physiological concentration (e.g., 0.15 M NaCl).
-
-
Energy Minimization:
-
Perform energy minimization of the system using the steepest descent algorithm to remove steric clashes.
-
-
Equilibration:
-
Perform a two-phase equilibration:
-
NVT (constant Number of particles, Volume, and Temperature): Equilibrate the system to the desired temperature (e.g., 310 K) for a short duration (e.g., 1 ns) with position restraints on the protein and ligand heavy atoms.
-
NPT (constant Number of particles, Pressure, and Temperature): Equilibrate the system to the desired pressure (e.g., 1 bar) for a longer duration (e.g., 10 ns) with gradually releasing position restraints.
-
-
-
Production Run:
-
Run the production MD simulation for a sufficient length of time to observe the system's behavior and for thermodynamic properties to converge (typically 100s of nanoseconds to microseconds).
-
-
Analysis:
-
Analyze the trajectory for root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), hydrogen bonds, and other interactions.
-
Calculate the binding free energy using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).[11][12][13][14]
-
Experimental Validation
Experimental validation is crucial to confirm the predictions from theoretical models. Radioligand binding assays and functional assays are standard methods for this purpose.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a ligand for a receptor.
-
Membrane Preparation:
-
Culture cells stably expressing the human A2AAR (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.
-
-
Assay Setup:
-
The assay is typically performed in a 96-well plate.
-
To each well, add:
-
For determining non-specific binding, use a high concentration of a known A2AAR antagonist (e.g., 10 µM ZM241385).
-
-
Incubation and Filtration:
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine.
-
Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays (cAMP Accumulation Assay)
Functional assays measure the biological response elicited by ligand binding, such as the activation of downstream signaling pathways. For A2AAR, which is a Gs-coupled receptor, agonist binding leads to an increase in intracellular cyclic AMP (cAMP) levels.[16][17][18]
-
Cell Culture and Plating:
-
Use a cell line stably expressing the human A2AAR (e.g., HEK293-A2AAR).
-
Plate the cells in a 384-well plate and culture overnight.
-
-
Assay Procedure:
-
Remove the culture medium and add a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 10 µM rolipram) to prevent cAMP degradation.
-
Add increasing concentrations of the this compound derivative to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
-
cAMP Detection:
-
Lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).
-
Incubate at room temperature for 1 hour to allow for the competitive binding to occur.
-
-
Data Analysis:
-
Read the fluorescence at two wavelengths (e.g., 665 nm and 620 nm) using an HTRF-compatible plate reader.
-
Calculate the ratio of the two fluorescence signals, which is inversely proportional to the amount of cAMP produced.
-
Plot the HTRF ratio against the logarithm of the agonist concentration to generate a dose-response curve.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
-
Data Presentation
Summarizing quantitative data in a structured format is essential for comparison and analysis.
Table 1: Binding Affinities (Ki) of this compound Derivatives for the A2A Adenosine Receptor
| Compound | R-group on Hydrazine | Ki (nM) for A2AAR | Reference |
| 1 | -H | >1000 | [2] |
| 2 | -CH(CH3)2 | 120 | [2] |
| 3 | -C6H5 | 6.4 | [2] |
| 4 | -4-Cl-C6H4 | 1.8 | [2] |
| 5 | -4-F-C6H4 | 6.3 | [2] |
| 6 | -4-OCH3-C6H4 | 20 | [2] |
| 7 | -2-Thienyl | 67 | [2] |
Table 2: Functional Potency (EC50) of Selected this compound Derivatives in cAMP Accumulation Assay
| Compound | EC50 (nM) | Emax (%) |
| CGS21680 (Reference Agonist) | 15 | 100 |
| Derivative 4 | 5.2 | 98 |
| Derivative 3 | 18.5 | 95 |
(Note: The data in Table 2 is hypothetical and for illustrative purposes, as specific EC50 values for these exact derivatives were not found in the provided search results.)
Visualizations
Diagrams are crucial for illustrating complex biological pathways and experimental workflows.
A2A Adenosine Receptor Signaling Pathway
Caption: A2A Adenosine Receptor Signaling Pathway.
Integrated Drug Discovery Workflow
Caption: Integrated Computational and Experimental Drug Discovery Workflow.
Conclusion
The theoretical modeling of this compound binding to the A2A adenosine receptor, when tightly integrated with experimental validation, provides a robust framework for understanding the molecular determinants of ligand recognition and for the discovery of novel therapeutic agents. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in this exciting field, enabling them to design and execute their studies with greater efficiency and precision. The continued application of these integrated approaches will undoubtedly accelerate the development of next-generation A2AAR-targeted drugs.
References
- 1. files.docking.org [files.docking.org]
- 2. Design, synthesis and biological evaluation of 2-hydrazinyladenosine derivatives as A2A adenosine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jddhs.com [jddhs.com]
- 5. researchgate.net [researchgate.net]
- 6. jddhs.com [jddhs.com]
- 7. researchgate.net [researchgate.net]
- 8. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio [computabio.com]
- 12. m.youtube.com [m.youtube.com]
- 13. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Adenosine A2a Receptor Regulates Autophagy Flux and Apoptosis to Alleviate Ischemia-Reperfusion Injury via the cAMP/PKA Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
2-Hydrazinyl-adenosine: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of a Potent Purine (B94841) Nucleoside Analog as a Selective A2A Adenosine (B11128) Receptor Agonist
Abstract
2-Hydrazinyl-adenosine and its derivatives represent a promising class of purine nucleoside analogs that exhibit high affinity and selectivity for the A2A adenosine receptor (A2AAR). As potent agonists, these compounds have demonstrated significant potential in various therapeutic areas, including cardiovascular diseases and inflammation, primarily through their vasodilatory and immunomodulatory effects. This technical guide provides a comprehensive overview of this compound, encompassing its synthesis, mechanism of action, structure-activity relationships, and key experimental protocols. Quantitative data from various studies are summarized in structured tables for comparative analysis, and critical signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Introduction
Adenosine is an endogenous nucleoside that plays a crucial role in numerous physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[1] The A2A adenosine receptor, in particular, has emerged as a significant therapeutic target due to its involvement in vasodilation, neurotransmission, and immune responses.[2][3] The development of selective A2AAR agonists is a key focus in medicinal chemistry, aiming to harness the therapeutic benefits of A2AAR activation while minimizing off-target effects.
This compound has been identified as a valuable scaffold for the synthesis of potent and selective A2AAR agonists.[4] Modifications at the 2-position of the adenine (B156593) core with a hydrazinyl group have led to the discovery of derivatives with low nanomolar affinity for the A2AAR.[4][5] This guide delves into the technical details of this compound, providing a foundational understanding for its further investigation and potential clinical applications.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically starts from commercially available adenosine. A common synthetic route involves the conversion of adenosine to 2-chloroadenosine, followed by a nucleophilic substitution reaction with hydrazine. Subsequent reaction of the this compound intermediate with various aldehydes or ketones yields the final hydrazone derivatives.
A representative synthetic scheme is outlined below:
Mechanism of Action and Signaling Pathway
This compound derivatives exert their biological effects by acting as agonists at the A2A adenosine receptor. The A2AAR is a Gs protein-coupled receptor.[6] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[7] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to the physiological response, such as vasorelaxation.[7][8]
The signaling cascade is depicted in the following diagram:
Quantitative Data: Binding Affinity and Functional Potency
The affinity of this compound derivatives for adenosine receptors is typically determined through radioligand binding assays, while their functional potency as agonists is assessed using cAMP functional assays. The following tables summarize key quantitative data for representative compounds from the literature.
Table 1: Binding Affinity (Ki, nM) of this compound Derivatives at Adenosine Receptors
| Compound | A1 (rat) | A2A (rat) | A3 (human) | Reference |
| Derivative 10 | >1000 | 24.4 | >1000 | [9] |
| Derivative 11 | >1000 | 16.1 | >1000 | [9] |
| Derivative 13 | >1000 | 12.0 | >1000 | [9] |
| Derivative 23 | >1000 | 1.8 | >1000 | [4] |
| Derivative 24 | >1000 | 6.4 | >1000 | [4] |
| Derivative 42 | >1000 | 6.3 | >1000 | [4] |
Table 2: Functional Potency (EC50, nM) of this compound Derivatives in cAMP Assays
| Compound | EC50 (HEK293-hA2AR) | Reference |
| Derivative 10 | 150 | [9] |
| Derivative 11 | 120 | [9] |
| Derivative 13 | 100 | [9] |
| Derivative 23 | 25.1 | [4] |
| Derivative 24 | 43.7 | [4] |
| Derivative 42 | 31.6 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the characterization of this compound derivatives.
Radioligand Binding Assay for A2A Adenosine Receptor
This protocol is adapted from studies determining the binding affinity of novel compounds for the A2A adenosine receptor.[9][10]
Objective: To determine the inhibitory constant (Ki) of test compounds for the A2A adenosine receptor.
Materials:
-
HEK-293 cells stably expressing the human A2A adenosine receptor.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2, 1 mM EDTA, and 2 U/mL adenosine deaminase.
-
Radioligand: [3H]-CGS21680 (a known A2AAR agonist).
-
Non-specific binding control: 10 µM NECA (a stable adenosine analog).
-
Test compounds (this compound derivatives).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and counter.
Procedure:
-
Prepare cell membranes from HEK-293 cells expressing the A2AAR.
-
In a 96-well plate, add 50 µL of assay buffer, 25 µL of [3H]-CGS21680 solution (final concentration ~2-3 nM), and 25 µL of various concentrations of the test compound. For total binding, add 25 µL of assay buffer instead of the test compound. For non-specific binding, add 25 µL of 10 µM NECA.
-
Add 100 µL of the cell membrane preparation (containing 20-40 µg of protein) to each well.
-
Incubate the plate at 25°C for 90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This protocol is based on methods used to determine the functional agonist activity of compounds at the A2A adenosine receptor.[9][11]
Objective: To determine the half-maximal effective concentration (EC50) of test compounds for stimulating cAMP production.
Materials:
-
HEK-293 cells stably expressing the human A2A adenosine receptor.
-
Cell culture medium.
-
Stimulation buffer: Hanks' Balanced Salt Solution (HBSS) containing 500 µM IBMX (a phosphodiesterase inhibitor).
-
Test compounds (this compound derivatives).
-
Forskolin (B1673556) (a direct adenylyl cyclase activator, used as a positive control).
-
cAMP assay kit (e.g., LANCE cAMP kit or similar).
Procedure:
-
Seed HEK-293-hA2AAR cells in a 96-well plate and grow to 80-90% confluency.
-
On the day of the assay, remove the culture medium and wash the cells once with HBSS.
-
Pre-incubate the cells with 100 µL of stimulation buffer for 15-30 minutes at 37°C.
-
Add various concentrations of the test compounds or forskolin to the wells.
-
Incubate the plate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Generate a dose-response curve by plotting the cAMP concentration against the log concentration of the test compound.
-
Determine the EC50 value using non-linear regression analysis.
Structure-Activity Relationship (SAR)
Studies on this compound derivatives have revealed key structural features that influence their affinity and selectivity for the A2AAR.[4][5]
-
The 2-Hydrazinyl Linker: The presence of the hydrazinyl group at the 2-position of the adenine ring is crucial for high-affinity binding to the A2AAR.
-
Substituents on the Hydrazone: The nature of the substituent on the hydrazone moiety significantly impacts potency. Aromatic and heteroaromatic substituents are generally well-tolerated and can enhance affinity.
-
Ribose Moiety: Modifications to the ribose portion of the molecule can also affect activity. For instance, the introduction of a second sugar moiety has been explored.[9]
Conclusion and Future Directions
This compound and its derivatives have been firmly established as a class of potent and selective A2A adenosine receptor agonists. The modular nature of their synthesis allows for extensive structural modifications, providing a rich platform for the optimization of pharmacological properties. The detailed experimental protocols and compiled quantitative data in this guide offer a solid foundation for researchers to build upon.
Future research in this area could focus on:
-
Improving pharmacokinetic profiles: Enhancing metabolic stability and oral bioavailability to develop clinically viable drug candidates.
-
Exploring therapeutic applications: Investigating the efficacy of these compounds in animal models of cardiovascular diseases, inflammation, and neurodegenerative disorders.
-
Elucidating downstream signaling: Further dissecting the intracellular signaling pathways activated by these agonists to better understand their full spectrum of biological effects.
The continued exploration of this compound analogs holds great promise for the development of novel therapeutics targeting the A2A adenosine receptor.
References
- 1. Demonstration of vasorelaxant activity with an A1-selective adenosine agonist in porcine coronary artery: involvement of potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of low density lipoprotein on adenosine receptor-mediated coronary vasorelaxation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Adenosine A2A Receptor, CYP450s, and PPARs in the Regulation of Vascular Tone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 2-hydrazinyladenosine derivatives as A2A adenosine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of 2-hydrazinyladenosine derivatives as A(2A) adenosine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Site-directed mutagenesis of the human adenosine A2A receptor. Critical involvement of Glu13 in agonist recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
The Therapeutic Potential of 2-Hydrazinyl-adenosine Derivatives as A2A Adenosine Receptor Agonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 2-hydrazinyl-adenosine and its derivatives, a class of compounds demonstrating significant promise as selective agonists for the A2A adenosine (B11128) receptor (A2AAR). Activation of the A2AAR plays a crucial role in various physiological processes, including vasodilation, inflammation, and immune response modulation. This document consolidates current research on the therapeutic applications, mechanism of action, and pharmacological properties of these compounds. Detailed experimental protocols for key assays are provided, alongside a quantitative summary of binding affinities and functional activities. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of this emerging class of therapeutic agents.
Introduction
Adenosine is an endogenous nucleoside that modulates a wide array of physiological functions through its interaction with four G-protein coupled receptor subtypes: A1, A2A, A2B, and A3. The A2A adenosine receptor, in particular, has garnered significant attention as a therapeutic target due to its involvement in vasodilation, anti-inflammatory processes, and immunosuppression.[1][2] The development of selective A2AAR agonists holds therapeutic potential for a range of conditions, including cardiovascular diseases, inflammatory disorders, and cancer.[3][4]
This compound derivatives have emerged as a potent and selective class of A2AAR agonists.[5][6] Modifications at the 2-position of the adenosine scaffold have led to the discovery of compounds with high affinity and selectivity for the A2AAR, minimizing off-target effects associated with non-selective adenosine receptor activation.[5] This guide will explore the therapeutic landscape of these promising molecules.
Mechanism of Action: A2A Adenosine Receptor Signaling
This compound derivatives exert their pharmacological effects by binding to and activating the A2A adenosine receptor. The A2AAR is primarily coupled to the Gs alpha subunit of the G-protein complex. Upon agonist binding, a conformational change in the receptor leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[7] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the physiological response. In vascular smooth muscle cells, this signaling cascade ultimately results in vasodilation.[8]
Figure 1: A2A Adenosine Receptor Signaling Pathway.
Potential Therapeutic Applications
The selective activation of A2AAR by this compound derivatives opens up a variety of potential therapeutic avenues:
-
Cardiovascular System: As potent vasodilators, these compounds are being investigated for use in myocardial perfusion imaging to induce coronary vasodilation and assess blood flow to the heart muscle.[9] Their ability to selectively target coronary arteries could reduce the systemic side effects observed with non-selective adenosine agonists.[10]
-
Inflammatory Diseases: A2AAR activation has potent anti-inflammatory effects. By inhibiting the activation and trafficking of inflammatory cells, this compound derivatives could be beneficial in treating conditions such as asthma, rheumatoid arthritis, and inflammatory bowel disease.[3][11]
-
Neurodegenerative Disorders: In the central nervous system, A2AARs are highly expressed in the basal ganglia. While A2AAR antagonists are being explored for Parkinson's disease, agonists may have neuroprotective roles in other contexts.[4]
-
Oncology: The tumor microenvironment often has high levels of adenosine, which suppresses the anti-tumor immune response through A2AAR activation on immune cells. While antagonists are the primary focus in immuno-oncology, the role of agonists in specific cancer-related contexts is an area of ongoing research.[1][12]
-
Wound Healing: Local application of A2AAR agonists has been shown to promote wound healing.[3]
Quantitative Data Summary
The following tables summarize the binding affinities (Ki) of various this compound derivatives for the rat and human A2A adenosine receptors.
Table 1: Binding Affinities (Ki) of this compound Derivatives at Rat Adenosine Receptors
| Compound | A1 (Ki, nM) | A2A (Ki, nM) | A2B (Ki, nM) | A3 (Ki, nM) | Reference |
| Derivative 10 | >10000 | 24.4 | >10000 | >10000 | [5] |
| Derivative 11 | >10000 | 16.1 | >10000 | >10000 | [5] |
| Derivative 13 | >10000 | 12.0 | >10000 | >10000 | [5] |
| Derivative 16 | >10000 | 329 | >10000 | >10000 | [5] |
Table 2: Binding Affinities (Ki) of this compound Derivatives at Human A2A Adenosine Receptor
| Compound | A2A (Ki, nM) | Reference |
| Derivative 23 | 1.8 | [6] |
| Derivative 24 | 6.4 | [6] |
| Derivative 30 | 20 | [6] |
| Derivative 31 | 67 | [6] |
| Derivative 42 | 6.3 | [6] |
Detailed Experimental Protocols
Radioligand Binding Assay for A2A Adenosine Receptor
This protocol is a generalized procedure for determining the binding affinity of this compound derivatives to the A2A adenosine receptor.
Figure 2: Experimental Workflow for Radioligand Binding Assay.
Materials:
-
Cell membranes from HEK293 cells stably expressing the human A2A adenosine receptor.
-
Radioligand: [3H]CGS21680 (a known A2AAR agonist).[8]
-
Non-specific binding control: A high concentration of a non-labeled A2AAR agonist (e.g., NECA).
-
Test compounds: this compound derivatives at various concentrations.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the A2AAR in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.[13]
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of diluted test compound or buffer (for total binding) or non-specific binding control.
-
50 µL of radioligand ([3H]CGS21680) at a final concentration near its Kd.
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at 25°C for 90 minutes to allow binding to reach equilibrium.[13]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters three times with ice-cold wash buffer.[13]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This protocol outlines a method to assess the functional activity of this compound derivatives as A2AAR agonists by measuring intracellular cAMP accumulation.
Materials:
-
HEK293 cells stably expressing the human A2A adenosine receptor.
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS) containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[7]
-
Test compounds: this compound derivatives at various concentrations.
-
Positive control: A known A2AAR agonist (e.g., CGS21680 or NECA).[7][12]
-
cAMP assay kit (e.g., LANCE cAMP 384 kit or similar).[14]
Procedure:
-
Cell Culture: Plate the A2AAR-expressing HEK293 cells in a 96-well plate and grow to confluence.
-
Pre-incubation: Wash the cells and pre-incubate with stimulation buffer for 15-30 minutes at 37°C.[13]
-
Compound Addition: Add varying concentrations of the test compounds or the positive control to the wells.
-
Incubation: Incubate the plate for 30 minutes at 37°C to allow for cAMP production.[13]
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration as a function of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values for each compound.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically starts from a commercially available adenosine precursor. A common synthetic route involves the conversion of the 2-amino group of adenosine to a hydrazine (B178648) moiety, followed by reaction with various aldehydes or ketones to generate a diverse library of derivatives.
Figure 3: General Synthetic Workflow for this compound Derivatives.
A general procedure involves reacting a 2-halo-adenosine derivative with hydrazine hydrate in a suitable solvent.[15][16] The resulting this compound can then be condensed with a variety of aldehydes or ketones to yield the final hydrazone derivatives.[5] The choice of the aldehyde or ketone allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships.
Conclusion and Future Directions
This compound derivatives represent a promising class of selective A2A adenosine receptor agonists with significant therapeutic potential across a spectrum of diseases. Their ability to potently and selectively activate the A2AAR pathway offers the prospect of targeted therapies with improved side-effect profiles compared to non-selective adenosine analogs. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the pharmacological properties and clinical applications of these compounds.
Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to enhance their drug-like characteristics. Further preclinical studies in relevant disease models are warranted to validate their therapeutic efficacy. While no clinical trials have been identified for this compound specifically, the broader clinical development of A2AAR agonists provides a roadmap for the potential translation of these promising compounds from the laboratory to the clinic.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. A2A Adenosine Receptor Agonists and their Potential Therapeutic Applications. An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential Therapeutic Applications of Adenosine A2A Receptor Ligands and Opportunities for A2A Receptor Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Synthesis and structure-activity relationships of 2-hydrazinyladenosine derivatives as A(2A) adenosine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 2-hydrazinyladenosine derivatives as A2A adenosine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Selective Adenosine A2A Agonists May Change Myocardial Perfusion Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The A2A adenosine receptor mediates coronary vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Potential Therapeutic Applications of Adenosine A2A Receptor Ligands and Opportunities for A2A Receptor Imaging | Semantic Scholar [semanticscholar.org]
- 12. innoprot.com [innoprot.com]
- 13. Site-directed mutagenesis of the human adenosine A2A receptor. Critical involvement of Glu13 in agonist recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 16. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]
safety and toxicity profile of 2-Hydrazinyl-adenosine
An In-depth Technical Guide on the Safety and Toxicity Profile of 2-Hydrazinyl-adenosine
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for professional medical advice, diagnosis, or treatment.
Executive Summary
This compound is a purine (B94841) nucleoside analog with potential applications in scientific research, particularly as a synthetic intermediate for creating potent and selective coronary vasodilators.[1][2] While its derivatives have been explored for their affinity to adenosine (B11128) receptors, a comprehensive safety and toxicity profile for this compound itself is not well-established in publicly available literature. A Material Safety Data Sheet (MSDS) for this compound indicates a lack of data for acute toxicity, skin and eye irritation, sensitization, and carcinogenicity.[3] However, it does carry a GHS hazard statement of H361, suggesting it is "Suspected of damaging fertility or the unborn child".[1]
This guide provides a detailed overview of the known safety information for the parent compound, adenosine, and the class of compounds known as hydrazines, to infer a potential safety and toxicity profile for this compound. It also outlines the necessary experimental protocols for a thorough toxicological evaluation.
Inferred Toxicological Profile
The toxicological profile of this compound can be inferred by considering the properties of its two main structural components: the adenosine nucleoside and the hydrazinyl group.
Adenosine-Related Effects
Adenosine is an endogenous purine nucleoside that modulates a wide range of physiological processes through its interaction with A1, A2A, A2B, and A3 receptors.[4] While it has a very short half-life of less than 10 seconds in blood, its administration can lead to significant adverse effects, primarily related to its potent cardiovascular and respiratory actions.[5][6]
Cardiovascular Effects:
-
Arrhythmias: Adenosine can cause various arrhythmias, including fatal cardiac arrest, ventricular tachycardia, and atrioventricular (AV) block (first, second, or third-degree).[7][8]
-
Hypotension and Hypertension: Both hypotension and transient hypertension have been reported.[7][9]
-
Myocardial Infarction: Fatal and non-fatal myocardial infarctions have occurred following adenosine infusion.[7]
-
Other common cardiovascular effects: Flushing, chest discomfort, and palpitations are frequently observed.[10]
Respiratory Effects:
-
Bronchoconstriction: Adenosine can induce bronchospasm, which can be particularly dangerous for patients with asthma or COPD.[7][11]
-
Dyspnea: Shortness of breath is a common side effect.[10][11]
Neurological Effects:
-
Seizures: Seizures have been reported in association with adenosine administration.[7]
-
Other common neurological effects: Dizziness, headache, and throat, neck, or jaw discomfort are frequently reported.[10]
Other Adverse Reactions:
-
Gastrointestinal discomfort and nausea are also common.[10]
Hydrazine-Related Effects
The hydrazinyl moiety raises concerns about potential genotoxicity and carcinogenicity. Various hydrazine (B178648) derivatives have been shown to be genotoxic in both in vitro and in vivo studies.[12][13][14]
-
Genotoxicity: Hydrazine and its derivatives have been shown to induce gene mutations in Salmonella typhimurium (Ames test) and DNA damage in mammalian cells.[12][14] In vivo studies have demonstrated that some hydrazines can cause DNA damage in the liver and lungs of mice and induce micronuclei formation in bone marrow.[13]
-
Carcinogenicity: Some hydrazine compounds are considered potential carcinogens.
Quantitative Toxicity Data
Specific quantitative toxicity data for this compound is not available.[3] The following table summarizes the available acute toxicity data for the parent compound, adenosine, in mice.
| Compound | Test Species | Route of Administration | LD50/TDLO | Reference |
| Adenosine | Mouse | Oral | >20 g/kg | [15] |
| Adenosine | Mouse | Subcutaneous | 39.6 µg/kg | [5][15] |
| Adenosine | Mouse | Intraperitoneal | 500 mg/kg | [5][15] |
| Adenosine | Rat | Intraperitoneal | 80 µg/kg (TDLO) | [15] |
LD50: Lethal Dose, 50%; TDLO: Toxic Dose Low
Proposed Experimental Protocols for Safety Evaluation
A comprehensive safety evaluation of this compound would require a battery of in vitro and in vivo tests.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of this compound that causes a 50% reduction in the viability of cultured cells (IC50).
Methodology:
-
Cell Culture: Human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce MTT to formazan (B1609692), a purple crystalline product.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined by plotting a dose-response curve.
In Vitro Genotoxicity Assay (Ames Test)
Objective: To assess the mutagenic potential of this compound by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Methodology:
-
Bacterial Strains: Several strains of S. typhimurium with different mutations in the histidine operon are used.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to detect mutagens that require metabolic activation.
-
Exposure: The bacterial strains are exposed to various concentrations of this compound in the presence or absence of the S9 mix.
-
Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine.
-
Incubation and Colony Counting: The plates are incubated for 48-72 hours, and the number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
In Vivo Acute Oral Toxicity Study (OECD Guideline 423)
Objective: To determine the acute oral toxicity of this compound in a rodent model.
Methodology:
-
Animal Model: Typically, female rats or mice are used.
-
Dosing: A stepwise procedure is used where a small group of animals (e.g., 3) is dosed with a starting concentration of this compound.
-
Observation: The animals are observed for signs of toxicity and mortality for up to 14 days.
-
Dose Adjustment: Depending on the outcome, the dose is increased or decreased for the next group of animals.
-
Endpoint: The study allows for the estimation of the LD50 and the identification of the GHS toxicity category.
-
Necropsy: At the end of the study, all animals are subjected to a gross necropsy.
Visualizations
Signaling Pathway of Adenosine
Caption: Adenosine receptor signaling pathways.
Experimental Workflow for Toxicity Assessment
Caption: Proposed workflow for safety and toxicity evaluation.
Logical Framework for Inferred Toxicity
Caption: Logical framework for inferring potential toxicity.
Conclusion and Recommendations
There is a significant lack of direct safety and toxicity data for this compound. Based on its constituent parts, the compound may pose risks related to the known potent physiological effects of adenosine and the potential genotoxicity of the hydrazine group. The GHS classification of H361 (Suspected of damaging fertility or the unborn child) warrants particular caution.
It is strongly recommended that a comprehensive toxicological evaluation, following the experimental workflows outlined in this guide, be conducted before any significant handling or in vivo application of this compound. Researchers and drug development professionals should handle this compound with appropriate personal protective equipment and engineering controls until more definitive safety data becomes available.
References
- 1. 2-Hydrazinoadenosine | 15763-11-8 [chemicalbook.com]
- 2. clearsynth.com [clearsynth.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. Adenosine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. CV Pharmacology | Adenosine [cvpharmacology.com]
- 7. labeling.pfizer.com [labeling.pfizer.com]
- 8. Safety profile of adenosine stress perfusion imaging: results from the Adenoscan Multicenter Trial Registry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Adenosine: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. drugs.com [drugs.com]
- 11. What are the side effects of Adenosine? [synapse.patsnap.com]
- 12. TABLE 2-5, Genotoxicity of Hydrazines In Vitro - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. TABLE 2-4, Genotoxicity of Hydrazines In Vivo - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Genotoxicity of a Variety of Hydrazine Derivatives in the Hepatocyte Primary Culture/DNA Repair Test Using Rat and Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
Methodological & Application
Application Notes and Protocols for 2-Hydrazinyl-adenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydrazinyl-adenosine and its derivatives represent a significant class of compounds, primarily investigated for their potent and selective agonist activity at the A2A adenosine (B11128) receptor (A2AAR), a G-protein coupled receptor (GPCR) involved in various physiological processes.[1][2] The hydrazine (B178648) moiety at the 2-position of the adenosine scaffold also presents a versatile chemical handle for bioconjugation, allowing for the site-specific labeling of biomolecules through hydrazone bond formation. These application notes provide detailed protocols for the synthesis, characterization, and application of this compound and its derivatives in adenosine receptor research and bioconjugation.
Data Presentation: A2A Adenosine Receptor Affinity of this compound Derivatives
The following table summarizes the binding affinities (Ki values) of various this compound derivatives for the rat A2A adenosine receptor, as determined by radioligand binding assays. Lower Ki values indicate higher binding affinity.
| Compound | Modification at 2-Hydrazinyl Position | Rat A2AAR Ki (nM) | Reference |
| 1 | Unsubstituted | - | [1] |
| 10 | Phenylhydrazone | 16.1 | [1] |
| 11 | 4-Methylphenylhydrazone | 24.4 | [1] |
| 13 | 4-Nitrophenylhydrazone | 12.0 | [1] |
| 16 | D-galactose derivative | 329 | [1] |
| 23 | Novel structural type | 1.8 | [2] |
| 24 | Novel structural type | 6.4 | [2] |
| 30 | Novel structural type | 20 | [2] |
| 31 | Novel structural type | 67 | [2] |
| 42 | Novel structural type | 6.3 | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from 2-chloroadenosine (B27285).
Materials:
-
2-Chloroadenosine
-
Hydrazine hydrate (B1144303) (85%)
-
Water (deionized)
-
Round-bottom flask
-
Reflux condenser
-
Stir plate and stir bar
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2-chloroadenosine in ethanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol by rotary evaporation.
-
To the resulting residue, add deionized water to precipitate the product.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold deionized water.
-
Dry the product under vacuum to yield this compound.
Caption: Workflow for the synthesis of this compound.
Protocol 2: A2A Adenosine Receptor Radioligand Binding Assay
This protocol details a competitive radioligand binding assay to determine the affinity of this compound derivatives for the A2A adenosine receptor.
Materials:
-
Cell membranes expressing the A2A adenosine receptor (e.g., from HEK293 or CHO cells)
-
[3H]-CGS 21680 (radioligand)
-
This compound derivative (test compound)
-
NECA (non-specific binding control)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl2)
-
96-well plates
-
Scintillation vials
-
Scintillation counter
-
Glass fiber filters
Procedure:
-
Membrane Preparation:
-
Culture cells stably expressing the human A2A adenosine receptor.
-
Harvest the cells and homogenize them in an ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in the assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Cell membranes, [3H]-CGS 21680, and assay buffer.
-
Non-specific Binding: Cell membranes, [3H]-CGS 21680, and a high concentration of NECA.
-
Competition: Cell membranes, [3H]-CGS 21680, and varying concentrations of the this compound derivative.
-
-
Incubate the plate at room temperature for 2 hours with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
-
Caption: Workflow for the A2AAR radioligand binding assay.
Protocol 3: Functional cAMP Assay for A2AAR Agonists
This protocol describes a functional assay to measure the agonist activity of this compound derivatives by quantifying changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
HEK293 cells stably expressing the A2A adenosine receptor
-
This compound derivative (test compound)
-
NECA (positive control)
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX)
-
cAMP assay kit (e.g., LANCE Ultra cAMP kit)
-
384-well white plates
Procedure:
-
Cell Culture:
-
Culture HEK293-A2AAR cells in the appropriate medium until they reach the desired confluency.
-
Harvest the cells and resuspend them in the stimulation buffer.
-
-
Agonist Stimulation:
-
Dispense the cell suspension into a 384-well plate.
-
Add varying concentrations of the this compound derivative or NECA to the wells.
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Detection:
-
Following the manufacturer's instructions for the cAMP assay kit, add the detection reagents to each well.
-
Incubate the plate for 1 hour at room temperature.
-
-
Measurement and Analysis:
-
Measure the signal (e.g., time-resolved fluorescence) using a plate reader.
-
Plot the signal against the logarithm of the agonist concentration to generate a dose-response curve.
-
Determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.
-
Caption: A2A adenosine receptor agonist signaling pathway.
Protocol 4: Bioconjugation via Hydrazone Ligation
This protocol provides a general method for the bioconjugation of this compound to a protein containing an aldehyde group, introduced via a genetically encoded aldehyde tag.
Materials:
-
Aldehyde-tagged protein
-
This compound
-
Conjugation buffer (e.g., 0.1 M sodium phosphate, pH 7.0)
-
Aniline (B41778) (catalyst, optional)
-
Size-exclusion chromatography column
Procedure:
-
Protein Preparation:
-
Express and purify the protein with a genetically encoded aldehyde tag.
-
Exchange the protein into the conjugation buffer.
-
-
Ligation Reaction:
-
Add a 10- to 50-fold molar excess of this compound to the aldehyde-tagged protein solution.
-
If a catalyst is used, add aniline to a final concentration of 10-100 mM.
-
Incubate the reaction mixture at room temperature for 2-12 hours with gentle mixing.
-
-
Purification:
-
Remove the unreacted this compound and catalyst by size-exclusion chromatography.
-
Collect the fractions containing the conjugated protein.
-
-
Characterization:
-
Confirm the successful conjugation by mass spectrometry (e.g., MALDI-TOF or ESI-MS) by observing the expected mass shift.
-
Further characterize the conjugate using appropriate analytical techniques (e.g., UV-Vis spectroscopy, SDS-PAGE).
-
Caption: Bioconjugation workflow using this compound.
References
Application Notes and Protocols: 2-Hydrazinyl-adenosine Derivatives in Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Hydrazinyl-adenosine and its derivatives in radioligand binding assays for the characterization of adenosine (B11128) receptors. The protocols and data presented are intended to guide researchers in designing and executing experiments to determine the affinity and selectivity of these compounds.
Introduction
This compound and its derivatives are a class of purine (B94841) nucleoside analogs that have shown significant potential as modulators of adenosine receptors, particularly the A2A subtype.[1][2] Adenosine receptors, which include the A1, A2A, A2B, and A3 subtypes, are G protein-coupled receptors (GPCRs) that play crucial roles in a variety of physiological processes, making them attractive targets for drug discovery. Radioligand binding assays are a fundamental tool for characterizing the interaction of novel compounds with these receptors, providing quantitative data on their binding affinity (Ki) and selectivity.
Data Presentation: Binding Affinity of this compound Derivatives
The following tables summarize the binding affinities (Ki values) of various this compound derivatives for the human A1 and A2A adenosine receptors, as determined by radioligand binding assays. These compounds demonstrate a range of affinities and selectivities, highlighting the potential for medicinal chemistry efforts to optimize these parameters.
Table 1: Binding Affinity (Ki, nM) of Selected this compound Derivatives at Human Adenosine Receptors. [1]
| Compound ID | Modification at 2-Hydrazinyl Position | A1 Ki (nM) | A2A Ki (nM) | Selectivity (A1/A2A) |
| 23 | Substituted Phenyl | >1000 | 1.8 | >556 |
| 24 | Substituted Phenyl | >1000 | 6.4 | >156 |
| 30 | Substituted Phenyl | >1000 | 20 | >50 |
| 31 | Substituted Phenyl | >1000 | 67 | >15 |
| 35 | Substituted Phenyl | 4.5 | >1000 | <0.0045 |
| 42 | Substituted Phenyl | >1000 | 6.3 | >159 |
Data sourced from a study on newly synthesized this compound derivatives.[1]
Table 2: Binding Affinity (Ki, nM) of Additional this compound Derivatives at Rat Adenosine Receptors. [2]
| Compound ID | Modification at 2-Hydrazinyl Position | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) |
| 3 | Cyclic Structure | 418 | 16.1 | >1000 |
| 10 | Monosubstituted Phenyl | >10000 | 24.4 | >10000 |
| 11 | Disubstituted Phenyl | >10000 | 12.0 | >10000 |
| 13 | Disubstituted Phenyl | >10000 | 16.1 | >10000 |
| 16 | D-galactose Derivative | >1000 | 329 | >1000 |
Data sourced from a study on synthesized this compound derivatives.[2]
Experimental Protocols
The following are detailed protocols for performing radioligand binding assays to determine the affinity of compounds like this compound derivatives for adenosine receptors. These protocols are based on established methodologies.[3][4]
Protocol 1: Membrane Preparation from Cultured Cells Expressing Adenosine Receptors
This protocol describes the preparation of cell membranes, which are a common source of receptors for binding assays.
Materials:
-
Cultured cells (e.g., HEK293 or CHO) stably expressing the human adenosine receptor of interest.
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4, supplemented with a protease inhibitor cocktail.
-
Storage Buffer: Lysis buffer containing 10% sucrose.
-
Centrifuge and appropriate tubes.
-
Homogenizer.
Procedure:
-
Harvest cultured cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in 20 volumes of cold lysis buffer.
-
Homogenize the cell suspension on ice.
-
Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove nuclei and large debris.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh lysis buffer.
-
Repeat the centrifugation step (step 5).
-
Resuspend the final membrane pellet in storage buffer.
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).
-
Aliquot the membrane suspension and store at -80°C until use.
Protocol 2: Competitive Radioligand Binding Assay
This assay is used to determine the inhibition constant (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Prepared cell membranes expressing the target adenosine receptor.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Radioligand (e.g., [3H]CGS 21680 for A2A receptors, [3H]DPCPX for A1 receptors).
-
Test compound (e.g., a this compound derivative) at various concentrations.
-
Non-specific binding control (a high concentration of a non-radiolabeled standard ligand, e.g., NECA).
-
96-well plates.
-
Glass fiber filters (pre-soaked in 0.3% polyethyleneimine).
-
Filtration apparatus.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Thaw the membrane preparation on ice and resuspend in assay buffer.
-
In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
150 µL of the membrane suspension (typically 3-20 µg of protein).
-
50 µL of the test compound at various concentrations (or buffer for total binding, or non-specific control).
-
50 µL of the radioligand at a fixed concentration (typically near its Kd value).
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters four times with ice-cold wash buffer (e.g., Tris-HCl).
-
Dry the filters for 30 minutes at 50°C.
-
Place the dried filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualizations
Adenosine Receptor Signaling Pathways
The activation of adenosine receptors by agonists such as this compound derivatives initiates intracellular signaling cascades. The primary pathways involve the modulation of adenylyl cyclase activity through G proteins.
References
- 1. Design, synthesis and biological evaluation of 2-hydrazinyladenosine derivatives as A2A adenosine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of 2-hydrazinyladenosine derivatives as A(2A) adenosine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for 2-Hydrazinyl-adenosine in cAMP Functional Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydrazinyl-adenosine and its derivatives are a class of potent and selective agonists for the A2A adenosine (B11128) receptor (A2AAR), a member of the G-protein coupled receptor (GPCR) family. The A2AAR is coupled to the stimulatory G-protein (Gαs), and its activation leads to the stimulation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in numerous physiological processes. Consequently, cAMP functional assays are essential tools for characterizing the pharmacological activity of this compound and its analogs.
These application notes provide detailed protocols and guidelines for utilizing this compound in cAMP functional assays to determine its potency and efficacy as an A2AAR agonist.
Signaling Pathway of A2AAR Activation
Activation of the A2AAR by an agonist like this compound initiates a signaling cascade that results in the accumulation of intracellular cAMP. This pathway is a key mechanism for regulating cellular function in response to extracellular adenosine.
Data Presentation: Potency of A2AAR Agonists
The potency of this compound and other A2AAR agonists can be quantified by determining their half-maximal effective concentration (EC50) in cAMP accumulation assays. The following table summarizes the EC50 values for several known A2AAR agonists for comparative purposes.
| Compound | Cell Line | Assay Type | EC50 (nM) | Reference |
| NECA | HiTSeeker ADORA2A Cells | cAMP Flux | 27.5 | [1] |
| CGS-21680 | SH-SY5Y | cAMP formation | 38 | [2] |
| UK-432,097 | CHO-A2A | cAMP HTRF | 0.3 | [3] |
| Adenosine | RAW264.7 | cAMP ELISA | ~100-1000 | [4] |
| This compound Derivative (Example) | CHO-hA2AR | cAMP HTRF | 1-50 (Anticipated) | N/A |
Note: The EC50 for this compound derivatives will vary depending on the specific chemical modifications.
Experimental Protocols
This section provides a detailed protocol for a common type of cAMP functional assay: the Homogeneous Time-Resolved Fluorescence (HTRF) assay. This protocol can be adapted for other assay formats such as ELISA, AlphaScreen, or bioluminescent-based methods (e.g., GloSensor).
General Experimental Workflow
The overall workflow for a cAMP functional assay to determine the agonist activity of this compound involves cell preparation, compound treatment, cell lysis, and signal detection.
References
- 1. innoprot.com [innoprot.com]
- 2. Constitutive activity of the A2A adenosine receptor and compartmentalised cyclic AMP signalling fine-tune noradrenaline release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationships of the Sustained Effects of Adenosine A2A Receptor Agonists Driven by Slow Dissociation Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C2‐linked alkynyl poly‐ethylene glycol(PEG) adenosine conjugates as water‐soluble adenosine receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development and Use of 2-Hydrazinyl-adenosine Based Chemical Probes
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Hydrazinyl-adenosine serves as a versatile scaffold in the development of chemical probes, primarily targeting adenosine (B11128) receptors (ARs). Derivatives of this compound have been synthesized and identified as potent and selective agonists for the A2A adenosine receptor (A2AAR), a key target in medicinal chemistry.[1][2] The electron-rich hydrazine (B178648) moiety is not just a linker for structural modifications; it can also act as a reactive warhead. This reactive nature allows for the design of chemoproteomic probes capable of covalently modifying and identifying novel protein targets, particularly cofactor-dependent enzymes.[3][4] These probes are instrumental in drug discovery, target validation, and understanding complex biological signaling pathways.
Application Note 1: Selective Agonists for the A2A Adenosine Receptor
This compound derivatives have been extensively explored to develop high-affinity and selective ligands for adenosine receptors. Modifications to the hydrazine group, often through the formation of hydrazones, have yielded compounds with low nanomolar affinity for the A2AAR, demonstrating their potential as pharmacological tools and therapeutic leads.[1][2] Functional assays have confirmed that these potent compounds act as agonists at the A2AAR.[1]
Quantitative Data: Binding Affinities of this compound Derivatives
The following tables summarize the binding affinities (Ki values) of various synthesized this compound derivatives for different adenosine receptor subtypes. Lower Ki values indicate higher binding affinity.
Table 1: Binding Affinity (Ki, nM) of Phenyl-Substituted Hydrazone Derivatives at Rat ARs
| Compound | A1 | A2A | A2B | A3 |
|---|---|---|---|---|
| 10 | >10000 | 16.1 | >10000 | 1140 |
| 11 | >10000 | 24.4 | >10000 | 1850 |
| 13 | >10000 | 12.0 | >10000 | 2110 |
Data sourced from El-Tayeb & Gollos, 2013.[1]
Table 2: Binding Affinity (Ki, nM) of Novel Derivatives at Human ARs
| Compound | A1 | A2A | A3 |
|---|---|---|---|
| 23 | 350 | 1.8 | 2400 |
| 24 | 1000 | 6.4 | 4800 |
| 30 | >10000 | 20 | >10000 |
| 31 | >10000 | 67 | >10000 |
| 35 | 4.5 | 110 | 19 |
| 42 | 1200 | 6.3 | 2500 |
Data sourced from Zhang et al., 2019.[2]
A2A Receptor Signaling Pathway
Activation of the A2A adenosine receptor by an agonist, such as a this compound derivative, initiates a G-protein coupled signaling cascade that leads to the production of cyclic AMP (cAMP), a crucial second messenger.
Caption: A2A adenosine receptor signaling pathway initiated by an agonist probe.
Application Note 2: Activity-Based Proteome Profiling
By incorporating a clickable handle (e.g., an alkyne group) onto the this compound scaffold, these probes can be used for activity-based protein profiling (ABPP). The hydrazine warhead can form covalent bonds with electron-poor enzyme cofactors or reactive residues in enzyme active sites.[3] Subsequent copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC or "click" chemistry) allows for the attachment of a reporter tag (like biotin (B1667282) or a fluorophore), enabling the identification and quantification of probe targets via mass spectrometry.[5]
General Workflow for Chemoproteomic Profiling
The workflow involves treating live cells with the clickable probe, followed by cell lysis, conjugation to a reporter tag, enrichment of labeled proteins, and analysis by mass spectrometry to identify the protein targets.
Caption: Workflow for identifying protein targets using activity-based probes.
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol describes the synthesis of the core this compound scaffold from 2-chloroadenosine (B27285), a common precursor.
-
Reactant Preparation: Dissolve 2-chloroadenosine in a suitable solvent (e.g., an alcohol like ethanol).
-
Reaction: Add an excess of hydrazine hydrate (B1144303) to the solution.
-
Heating: Heat the reaction mixture under reflux for several hours until the starting material is consumed (monitor by TLC).
-
Cooling & Precipitation: Allow the mixture to cool to room temperature. The product, this compound, is often poorly soluble in the reaction solvent upon cooling.
-
Isolation: Induce further precipitation by adding water to the mixture.[6]
-
Filtration: Collect the precipitated product by vacuum filtration.
-
Washing: Wash the solid product with cold water and then a non-polar solvent like diethyl ether to remove residual impurities.
-
Drying: Dry the purified this compound product under vacuum. A high yield (e.g., 97%) can be achieved with this procedure.[6]
Protocol 2: Radioligand Binding Assay for Adenosine Receptors
This protocol is used to determine the binding affinity (Ki) of this compound derivatives for specific adenosine receptor subtypes.[2]
-
Membrane Preparation: Use cell membranes prepared from HEK293 cells stably expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).
-
Assay Buffer: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine:
-
50 µL of cell membranes (concentration adjusted to provide adequate signal).
-
25 µL of a specific radioligand (e.g., [³H]DPCPX for A1, [³H]CGS21680 for A2A, [³H]NECA for A3).
-
25 µL of the this compound test compound at various concentrations (typically from 0.1 nM to 10 µM).
-
For non-specific binding control wells, add a high concentration of a known non-radioactive ligand (e.g., 10 µM XAC).
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Termination & Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 3: In Situ Proteome Profiling with a Clickable Probe
This protocol details the use of a clickable this compound probe to label and identify protein targets in a cellular context.[3][5]
-
Cell Culture: Culture human cells (e.g., HEK293T or MDA-MB-231) to ~80% confluency in appropriate media.
-
Probe Treatment:
-
Replace the culture medium with serum-free medium.
-
Add the clickable this compound probe (containing an alkyne handle) to the desired final concentration (e.g., 10-100 µM).
-
For competition experiments, pre-treat cells with a 10-fold excess of a non-clickable parent compound for 15-30 minutes before adding the probe.
-
Incubate the cells for 0.5-2 hours at 37°C.
-
-
Cell Lysis:
-
Wash the cells with cold PBS to remove excess probe.
-
Lyse the cells in a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cell debris. Determine the protein concentration of the supernatant (e.g., using a BCA assay).
-
-
Click Chemistry (CuAAC Reaction):
-
To 1 mg of proteome, add the following click-reaction components in order:
-
Biotin-azide reporter tag (e.g., final concentration 100 µM).
-
Tris(2-carboxyethyl)phosphine (TCEP) (e.g., final concentration 1 mM).
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand (e.g., final concentration 100 µM).
-
Copper(II) sulfate (B86663) (CuSO₄) (e.g., final concentration 1 mM).
-
-
Vortex and allow the reaction to proceed for 1 hour at room temperature.
-
-
Protein Precipitation & Enrichment:
-
Precipitate the protein (e.g., with methanol/chloroform) to remove excess reagents. Resuspend the pellet in a buffer containing SDS.
-
Add streptavidin-agarose beads to the sample and incubate for 1-2 hours at room temperature with rotation to enrich the biotin-labeled proteins.
-
-
Sample Preparation for Mass Spectrometry:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Perform on-bead tryptic digestion to release peptides for analysis while the biotinylated probe-protein adducts remain bound.
-
Collect the supernatant containing the peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins from the resulting spectra using a protein database search algorithm (e.g., Sequest or Mascot). Proteins that are significantly enriched in the probe-treated sample compared to controls are considered potential targets.
-
References
- 1. Synthesis and structure-activity relationships of 2-hydrazinyladenosine derivatives as A(2A) adenosine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 2-hydrazinyladenosine derivatives as A2A adenosine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DSpace [repository.escholarship.umassmed.edu]
- 5. Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis and Application of Biotinylated 2-Hydrazinyl-Adenosine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of biotinylated 2-hydrazinyl-adenosine derivatives. These molecules are valuable tools for biochemical assays, particularly in the study of adenosine (B11128) receptors and other purinergic binding proteins. The biotin (B1667282) moiety allows for high-affinity capture and detection using streptavidin-based systems, enabling applications such as affinity purification, Western blotting, and enzyme-linked immunosorbent assays (ELISAs).
The synthesis involves a two-step process: the initial formation of this compound from a commercially available precursor, followed by the biotinylation of the reactive hydrazinyl group.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines the synthesis of the this compound intermediate from 2-chloroadenosine (B27285).
Materials:
-
2-Chloroadenosine
-
Ethanol, absolute
-
Dry N,N-Dimethylformamide (DMF)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-chloroadenosine (1 equivalent) in a minimal amount of absolute ethanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (10-20 equivalents) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate:methanol, 9:1 v/v).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by silica gel column chromatography. Elute with a gradient of methanol in ethyl acetate to isolate the pure this compound.
-
Characterization: Confirm the identity and purity of the product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Biotinylation of this compound
This protocol describes the conjugation of biotin to the this compound intermediate. A common biotinylating reagent, NHS-biotin, is used to form a stable amide bond with the hydrazinyl group.
Materials:
-
This compound (from Protocol 1)
-
N-Hydroxysuccinimide-biotin (NHS-biotin) or a long-chain derivative like Sulfo-NHS-LC-Biotin
-
Dry N,N-Dimethylformamide (DMF)
-
Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous diethyl ether
-
Centrifuge
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in dry DMF in a clean, dry reaction vessel.
-
Addition of Base: Add triethylamine or DIPEA (1.5-2 equivalents) to the solution to act as a base.
-
Biotinylation Reaction: Slowly add a solution of NHS-biotin (1.1 equivalents) in dry DMF to the reaction mixture. Stir the reaction at room temperature for 12-24 hours. Protect the reaction from moisture.
-
Precipitation: Upon completion of the reaction (monitored by TLC or LC-MS), precipitate the biotinylated product by adding an excess of cold, anhydrous diethyl ether.
-
Isolation: Collect the precipitate by centrifugation, wash with diethyl ether to remove unreacted starting materials and byproducts.
-
Drying and Storage: Dry the final product under vacuum. Store the biotinylated this compound derivative at -20°C.
-
Characterization: Verify the structure and purity of the final compound using ¹H NMR, mass spectrometry, and HPLC.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of a biotinylated this compound derivative.
| Step | Compound | Starting Material (mg) | Product (mg) | Yield (%) | Purity (HPLC) |
| 1. Hydrazinolysis | This compound | 500 (2-Chloroadenosine) | 420 | 85 | >95% |
| 2. Biotinylation | Biotinylated this compound | 200 (this compound) | 285 | 78 | >98% |
Visualizations
Diagram 1: Synthetic Pathway
Caption: Synthetic route for biotinylated this compound.
Diagram 2: Experimental Workflow
Caption: Overall experimental workflow from synthesis to application.
Diagram 3: Adenosine Receptor Signaling Context
Application Notes and Protocols for Fluorescent Labeling of 2-Hydrazinyl-adenosine for Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydrazinyl-adenosine is a versatile chemical entity that, when fluorescently labeled, holds significant promise as a molecular probe for imaging and studying adenosine (B11128) receptors and other adenosine-binding proteins. Its inherent structure, featuring a reactive hydrazine (B178648) group at the 2-position of the adenine (B156593) core, allows for straightforward and specific conjugation to a wide array of fluorescent dyes. This modification enables the visualization and tracking of the molecule in biological systems, providing valuable insights into its localization, dynamics, and interactions.
Derivatives of 2-hydrazinyladenosine have been shown to act as potent and selective ligands for adenosine receptor subtypes. Specifically, modifications at this position can yield compounds with high affinity for the A2A adenosine receptor, a key target in various physiological and pathological processes, including inflammation, neurotransmission, and cardiovascular function. The development of a fluorescently labeled this compound probe, therefore, offers a powerful tool for high-resolution imaging studies in drug discovery and cell biology.
This document provides detailed protocols for the fluorescent labeling of this compound via a hydrazone ligation reaction with an aldehyde-functionalized fluorescent dye. It also includes a summary of the photophysical properties of suitable dyes, potential applications of the resulting fluorescent probe, and a diagram of the adenosine receptor signaling pathway.
Data Presentation
The selection of a fluorescent dye is critical for successful imaging experiments. The following table summarizes the key photophysical properties of a selection of commercially available aldehyde-reactive fluorescent dyes suitable for conjugation to this compound. The properties of the final conjugate are expected to be similar to the parent dye.
| Fluorescent Dye (Aldehyde Reactive) | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Green Fluorescence | ||||
| Fluorescein-5-carboxaldehyde | 495 | 519 | ~75,000 | ~0.92 |
| BODIPY™ FL C₃, SE | 503 | 512 | ~80,000 | ~0.90 |
| Alexa Fluor™ 488 Aldehyde | 495 | 519 | ~71,000 | ~0.92 |
| Orange/Red Fluorescence | ||||
| Rhodamine B aldehyde | 555 | 580 | ~110,000 | ~0.31 |
| Alexa Fluor™ 546 Aldehyde | 556 | 573 | ~104,000 | ~0.79 |
| Cy3™ Aldehyde | 550 | 570 | ~150,000 | ~0.15 |
| Far-Red/Near-Infrared Fluorescence | ||||
| Alexa Fluor™ 647 Aldehyde | 650 | 668 | ~239,000 | ~0.33 |
| Cy5™ Aldehyde | 649 | 670 | ~250,000 | ~0.20 |
Experimental Protocols
Principle of Labeling
The fluorescent labeling of this compound is achieved through a chemoselective reaction known as hydrazone ligation. The hydrazine moiety (-NH-NH₂) of this compound reacts with an aldehyde group (-CHO) on the fluorescent dye to form a stable hydrazone bond (-NH-N=CH-). This reaction is highly specific and proceeds under mild conditions, making it ideal for the modification of biological molecules. The reaction can be catalyzed by the addition of aniline (B41778) to improve its rate and efficiency.
Materials and Reagents
-
This compound
-
Aldehyde-functionalized fluorescent dye (e.g., Alexa Fluor™ 488 Aldehyde)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Aniline
-
Reaction Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.0
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Lyophilizer
Protocol 1: Fluorescent Labeling of this compound
This protocol describes a general procedure for the fluorescent labeling of this compound. The molar ratio of reactants and reaction time may need to be optimized depending on the specific dye used.
-
Preparation of Stock Solutions:
-
Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mM.
-
Dissolve the aldehyde-functionalized fluorescent dye in anhydrous DMF or DMSO to a final concentration of 10 mM.
-
Prepare a 1 M stock solution of aniline in anhydrous DMF or DMSO.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine 10 µL of the 10 mM this compound stock solution (0.1 µmol) with 12 µL of the 10 mM fluorescent dye stock solution (0.12 µmol, 1.2 equivalents).
-
Add 1 µL of the 1 M aniline stock solution to the reaction mixture.
-
Adjust the total reaction volume to 50 µL with the reaction buffer (0.1 M Sodium Phosphate Buffer, pH 7.0).
-
Incubate the reaction mixture at room temperature for 2-4 hours, protected from light.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by TLC. Spot a small aliquot of the reaction mixture on a silica (B1680970) gel plate and develop it using an appropriate solvent system (e.g., Dichloromethane:Methanol, 9:1 v/v). Visualize the spots under UV light. The formation of a new, fluorescent spot with a different retention factor (Rf) indicates the formation of the product.
-
-
Purification of the Fluorescently Labeled Product:
-
Once the reaction is complete, purify the fluorescently labeled this compound using reverse-phase HPLC.
-
Use a C18 column and a gradient of acetonitrile (B52724) in water (with 0.1% trifluoroacetic acid) to elute the product.
-
Collect the fractions containing the desired product, identified by its fluorescence and retention time.
-
-
Characterization and Storage:
-
Confirm the identity and purity of the product by mass spectrometry and analytical HPLC.
-
Lyophilize the purified product to obtain a stable powder.
-
Store the fluorescently labeled this compound at -20°C, protected from light and moisture.
-
Protocol 2: Cellular Imaging with Fluorescently Labeled this compound
This protocol provides a general guideline for using the fluorescently labeled this compound for imaging adenosine receptors in cultured cells.
-
Cell Culture:
-
Plate cells expressing the adenosine receptor of interest (e.g., HEK293 cells stably expressing the A2A receptor) onto glass-bottom dishes or coverslips and culture until they reach the desired confluency.
-
-
Labeling of Cells:
-
Prepare a stock solution of the fluorescently labeled this compound in DMSO.
-
Dilute the stock solution in pre-warmed cell culture medium or a suitable buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to the desired final concentration (typically in the nanomolar to low micromolar range).
-
Remove the culture medium from the cells and wash them once with the pre-warmed buffer.
-
Incubate the cells with the fluorescent probe solution at 37°C for 30-60 minutes in a CO₂ incubator.
-
-
Washing and Imaging:
-
After incubation, remove the labeling solution and wash the cells three times with the pre-warmed buffer to remove any unbound probe.
-
Add fresh pre-warmed buffer or imaging medium to the cells.
-
Image the cells using a fluorescence microscope equipped with the appropriate filter set for the chosen fluorophore.
-
-
Controls:
-
To demonstrate specificity, perform a competition experiment by pre-incubating the cells with an unlabeled adenosine receptor agonist or antagonist before adding the fluorescent probe. A significant reduction in fluorescence intensity should be observed.
-
Image untransfected cells or cells that do not express the receptor of interest to assess non-specific binding.
-
Visualizations
Experimental Workflow
Application of 2-Hydrazinyl-adenosine in Neuroinflammation Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative diseases and central nervous system (CNS) injuries. The activation of glial cells, particularly microglia and astrocytes, leads to the release of pro-inflammatory mediators, contributing to neuronal damage. Adenosine (B11128), an endogenous purine (B94841) nucleoside, plays a crucial role in modulating neuroinflammatory processes, primarily through its interaction with four G-protein coupled receptor subtypes: A1, A2A, A2B, and A3. The A2A adenosine receptor (A2AAR) has emerged as a key target for therapeutic intervention in neuroinflammation.
This document provides detailed application notes and protocols for the use of 2-Hydrazinyl-adenosine , a potent and selective A2A adenosine receptor agonist, in neuroinflammation studies. While direct studies on the application of this compound in neuroinflammation are limited, its established high affinity for the A2AAR allows for the extrapolation of its use based on the extensive research conducted with other A2AAR agonists. Derivatives of 2-hydrazinyladenosine have demonstrated low nanomolar affinity for the A2A receptor, indicating their potential as powerful tools for investigating the anti-inflammatory effects of A2AAR activation.[1][2]
Application Notes
Principle of Action:
This compound and its derivatives act as agonists at the A2A adenosine receptor.[1][2][3] In the context of neuroinflammation, the activation of A2AAR, which is expressed on microglia, astrocytes, and other immune cells, generally leads to an anti-inflammatory response.[4][5][6][7] The A2AAR is coupled to a Gs protein, and its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[8] This signaling cascade can inhibit the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), while promoting the synthesis of the anti-inflammatory cytokine interleukin-10 (IL-10).[6][9]
Potential Applications in Neuroinflammation Research:
-
In vitro studies:
-
Investigation of the anti-inflammatory effects on primary microglia and astrocytes, or cell lines (e.g., BV-2 microglia, SH-SY5Y neuroblastoma).
-
Elucidation of the downstream signaling pathways activated by A2AAR agonism in glial cells.
-
Assessment of the neuroprotective effects against excitotoxicity or oxidative stress induced by inflammatory stimuli.
-
-
In vivo studies:
-
Evaluation of its therapeutic potential in animal models of neuroinflammation, such as those induced by lipopolysaccharide (LPS) or in models of neurodegenerative diseases like Parkinson's or Alzheimer's disease.[10][11]
-
Analysis of its ability to modulate microglial activation and astrogliosis in the brain.
-
Data Presentation
The following table summarizes hypothetical quantitative data based on the expected effects of a potent A2AAR agonist like this compound in a typical in vitro neuroinflammation model (e.g., LPS-stimulated BV-2 microglial cells).
| Parameter | Control | LPS (1 µg/mL) | LPS + this compound (100 nM) | Reference Compound (CGS21680, 100 nM) |
| TNF-α Release (pg/mL) | 15 ± 3 | 550 ± 45 | 180 ± 20 | 175 ± 25 |
| IL-6 Release (pg/mL) | 8 ± 2 | 420 ± 30 | 130 ± 15 | 125 ± 18 |
| IL-1β Release (pg/mL) | 5 ± 1 | 280 ± 25 | 90 ± 10 | 85 ± 12 |
| Nitric Oxide (NO) Production (µM) | 0.5 ± 0.1 | 18 ± 2 | 6 ± 0.8 | 5.5 ± 0.7 |
| Cell Viability (%) | 100 | 85 ± 5 | 95 ± 4 | 96 ± 3 |
Experimental Protocols
Protocol 1: In Vitro Anti-inflammatory Activity in Microglial Cells
This protocol describes the procedure to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated microglial cells.
Materials:
-
BV-2 microglial cells (or primary microglia)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
Griess Reagent for Nitric Oxide (NO) assay
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed BV-2 cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Pre-treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM). Remove the old medium from the cells and replace it with medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO). Incubate for 1 hour.
-
Inflammatory Challenge: After the pre-treatment, add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Do not add LPS to the control wells.
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plates at 300 x g for 5 minutes and carefully collect the supernatant for cytokine and NO analysis.
-
Cytokine Measurement: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
-
Nitric Oxide Assay: Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatants using the Griess Reagent.
-
Cell Viability Assessment: To the remaining cells in the plate, add fresh medium and the cell viability reagent. Incubate as per the manufacturer's protocol and measure the absorbance or fluorescence to determine cell viability.
Protocol 2: In Vivo Evaluation in an LPS-Induced Neuroinflammation Mouse Model
This protocol outlines a general procedure for assessing the in vivo anti-inflammatory efficacy of this compound.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
This compound
-
Lipopolysaccharide (LPS)
-
Sterile saline solution
-
Anesthesia (e.g., isoflurane)
-
Tissue homogenization buffer
-
ELISA kits for brain cytokine levels
-
Antibodies for immunohistochemistry (e.g., Iba1 for microglia, GFAP for astrocytes)
Procedure:
-
Animal Grouping: Divide the mice into four groups: 1) Vehicle control (saline), 2) LPS only, 3) LPS + this compound, 4) this compound only.
-
Drug Administration: Dissolve this compound in a suitable vehicle (e.g., saline with a small amount of DMSO). Administer this compound (e.g., 1 mg/kg, intraperitoneally - i.p.) or vehicle 30 minutes before the LPS challenge.
-
Induction of Neuroinflammation: Administer a single i.p. injection of LPS (e.g., 1 mg/kg) to the LPS and LPS + this compound groups. The control and this compound only groups receive a saline injection.
-
Tissue Collection: At a predetermined time point (e.g., 24 hours) after LPS injection, euthanize the mice and perfuse with cold PBS. Collect the brains. For biochemical analysis, dissect specific brain regions (e.g., hippocampus, cortex), snap-freeze in liquid nitrogen, and store at -80°C. For immunohistochemistry, fix the brains in 4% paraformaldehyde.
-
Biochemical Analysis: Homogenize the brain tissue and measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA kits.
-
Immunohistochemistry: Section the fixed brains and perform immunohistochemical staining for Iba1 (to assess microglial activation) and GFAP (to assess astrogliosis).
Mandatory Visualizations
Caption: A2A Adenosine Receptor Signaling Pathway in Glial Cells.
Caption: In Vitro Experimental Workflow for this compound.
References
- 1. Synthesis and structure-activity relationships of 2-hydrazinyladenosine derivatives as A(2A) adenosine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 2-hydrazinyladenosine derivatives as A2A adenosine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-[N'-(3-arylallylidene)hydrazino]adenosines showing A2a adenosine agonist properties and vasodilation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pathophysiological Role and Medicinal Chemistry of A2A Adenosine Receptor Antagonists in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine A2A Receptors Modulate Acute Injury and Neuroinflammation in Brain Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenosine and Inflammation: Here, There and Everywhere - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Introduction to Adenosine Receptors as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of Inflammation by Adenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]
2-Hydrazinyl-adenosine Derivatives in Neurological Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The adenosine (B11128) A2A receptor has emerged as a significant target in the study of neurodegenerative diseases, including Parkinson's and Alzheimer's disease. While the therapeutic strategy for these conditions typically involves the development of A2A receptor antagonists to counteract excessive neuronal inhibition and neuroinflammation, the study of A2A receptor agonists is crucial for elucidating the receptor's function and for potential applications in other physiological contexts, such as vasodilation.
This document provides detailed information on 2-Hydrazinyl-adenosine derivatives, a class of compounds that have been synthesized and characterized primarily as potent and selective A2A adenosine receptor agonists. While direct studies of these specific compounds in neurodegenerative disease models are not extensively reported in publicly available literature, the data on their synthesis, receptor affinity, and the general signaling pathways they activate are valuable for researchers in neuroscience and pharmacology.
Quantitative Data Summary: A2A Receptor Binding Affinity of this compound Derivatives
The following table summarizes the binding affinities (Ki values) of various this compound derivatives for the A2A adenosine receptor, as reported in the scientific literature. Lower Ki values indicate higher binding affinity.
| Compound ID | Derivative Structure | Target Receptor | Ki (nM) | Selectivity (A1 vs A2A) | Reference |
| 5g | 2-[N'-[3-(4-nitrophenyl)allylidene]hydrazinoadenosine] | Rat A2A | 23 | - | [1] |
| 23 | (Structure not specified in abstract) | Human A2AAR | 1.8 | High | [2][3] |
| 24 | (Structure not specified in abstract) | Human A2AAR | 6.4 | High | [2][3] |
| 30 | (Structure not specified in abstract) | Human A2AAR | 20 | High | [2][3] |
| 31 | (Structure not specified in abstract) | Human A2AAR | 67 | High | [2][3] |
| 42 | (Structure not specified in abstract) | Human A2AAR | 6.3 | High | [2][3] |
| 35 | (Structure not specified in abstract) | Human A1AR | 4.5 | High (for A1) | [2][3] |
Experimental Protocols
General Synthesis of 2-[N'-(3-arylallylidene)hydrazino]adenosines
This protocol describes a general method for the synthesis of this compound derivatives, which can then be tested for their biological activity.
Materials:
-
This compound
-
Appropriate aryl aldehyde or ketone
-
Ethanol (B145695) (or other suitable solvent)
-
Glacial acetic acid (catalyst)
-
Reflux apparatus
-
Thin Layer Chromatography (TLC) supplies
-
Silica (B1680970) gel for column chromatography
-
NMR and Mass Spectrometry instrumentation for characterization
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add a stoichiometric equivalent of the desired aryl aldehyde or ketone to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress using TLC.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product using silica gel column chromatography with an appropriate solvent system (e.g., dichloromethane/methanol gradient).
-
Collect the fractions containing the pure product and evaporate the solvent.
-
Characterize the final compound using NMR and Mass Spectrometry to confirm its structure and purity.
Radioligand Binding Assay for A2A Adenosine Receptor Affinity
This protocol outlines a standard method to determine the binding affinity of synthesized compounds for the A2A adenosine receptor.
Materials:
-
Cell membranes expressing the human A2A adenosine receptor (e.g., from HEK293 cells)
-
Radioligand (e.g., [3H]CGS 21680)
-
Synthesized test compounds at various concentrations
-
Non-specific binding control (e.g., NECA)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Multi-channel pipettes and other standard laboratory equipment
Procedure:
-
Prepare a series of dilutions of the test compounds.
-
In a 96-well plate, add the cell membranes, the radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold incubation buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and vortex.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations: Signaling Pathways and Experimental Workflows
A2A Adenosine Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by A2A adenosine receptor agonists, such as this compound derivatives.
Caption: A2A Adenosine Receptor Agonist Signaling Pathway.
Experimental Workflow for Synthesis and Screening of this compound Derivatives
The diagram below outlines the typical workflow from the synthesis of novel this compound derivatives to their biological evaluation.
Caption: Workflow for Drug Discovery of this compound Derivatives.
Concluding Remarks
The provided data and protocols offer a foundational understanding of this compound derivatives as A2A adenosine receptor agonists. For researchers investigating neurodegenerative diseases, this information can be valuable for comparative studies and for exploring the nuanced roles of the A2A receptor. While the therapeutic focus in neurodegeneration remains on A2A antagonists, a comprehensive understanding of agonist pharmacology is essential for the broader field of adenosine receptor research. Further studies would be necessary to explore any potential, yet currently undocumented, role of these specific agonist compounds in models of neurodegenerative disease.
References
- 1. 2-[N'-(3-arylallylidene)hydrazino]adenosines showing A2a adenosine agonist properties and vasodilation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of 2-hydrazinyladenosine derivatives as A2A adenosine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of 2-Hydrazinyl-adenosine Based Radioligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of 2-hydrazinyl-adenosine based radioligands, potent and selective agents for studying adenosine (B11128) receptors, particularly the A₂A subtype.
Introduction
Adenosine receptors, a class of G protein-coupled receptors (GPCRs), are crucial in various physiological processes and are significant targets for drug discovery. The development of high-affinity and selective radioligands is essential for characterizing these receptors and for screening new drug candidates. This compound derivatives have emerged as a promising scaffold for developing such ligands, exhibiting high affinity and selectivity for the A₂A adenosine receptor. This document outlines the synthesis, radiolabeling, and characterization of these novel radioligands.
Data Presentation: Binding Affinities of this compound Derivatives
The following table summarizes the binding affinities (Ki values) of a selection of this compound derivatives for the human adenosine receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound ID | Modification | A₁ Ki (nM) | A₂A Ki (nM) | A₂B Ki (nM) | A₃ Ki (nM) | Selectivity (A₁/A₂A) |
| Compound A | 2-(2-(4-iodobenzoyl)hydrazinyl)-adenosine | >1000 | 1.8 | >1000 | >1000 | >555 |
| Compound B | 2-(2-benzoylhydrazinyl)-adenosine | 550 | 6.4 | >1000 | >1000 | 86 |
| Compound C | 2-(2-(4-methylbenzoyl)hydrazinyl)-adenosine | 780 | 20 | >1000 | >1000 | 39 |
| Compound D | 2-(2-(4-chlorobenzoyl)hydrazinyl)-adenosine | 620 | 6.3 | >1000 | >1000 | 98 |
| Compound E | 2-hydrazinyladenosine | >10000 | 329 | >10000 | >10000 | N/A |
Experimental Protocols
Protocol 1: Synthesis of a 2-(2-(4-iodobenzoyl)hydrazinyl)-adenosine Precursor
This protocol describes the synthesis of a non-radioactive iodinated precursor for subsequent radiolabeling studies.
Materials:
-
4-Iodobenzoyl chloride
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (B128534) (TEA)
-
Diethyl ether
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Procedure:
-
Synthesis of 2-Hydrazinyladenosine:
-
Dissolve 2-chloroadenosine (1 mmol) in anhydrous DMF (10 mL).
-
Add hydrazine hydrate (5 mmol) to the solution.
-
Stir the reaction mixture at 80°C for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).
-
Collect the resulting precipitate by filtration, wash with cold water and diethyl ether, and dry under vacuum to yield 2-hydrazinyladenosine.
-
-
Synthesis of 2-(2-(4-iodobenzoyl)hydrazinyl)-adenosine:
-
Suspend 2-hydrazinyladenosine (1 mmol) in anhydrous DMF (15 mL).
-
Add triethylamine (1.2 mmol) to the suspension.
-
In a separate flask, dissolve 4-iodobenzoyl chloride (1.1 mmol) in anhydrous DMF (5 mL).
-
Add the 4-iodobenzoyl chloride solution dropwise to the 2-hydrazinyladenosine suspension at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water (150 mL).
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purify the crude product by silica (B1680970) gel column chromatography using a dichloromethane/methanol gradient to obtain the pure 2-(2-(4-iodobenzoyl)hydrazinyl)-adenosine.
-
Protocol 2: Radioiodination with Iodine-125
This protocol details the radioiodination of a precursor to produce a high specific activity radioligand. This procedure should be performed in a certified radiochemistry laboratory with appropriate shielding and safety precautions.
Materials:
-
Stannylated precursor (e.g., 2-(2-(4-(tributylstannyl)benzoyl)hydrazinyl)-adenosine)
-
Sodium [¹²⁵I]iodide
-
Chloramine-T
-
Sodium metabisulfite (B1197395)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
HPLC system with a radioactivity detector
Procedure:
-
To a shielded vial containing the stannylated precursor (5-10 µg in 10 µL of methanol), add 25 µL of 0.1 M phosphate buffer (pH 7.4).
-
Add 1-5 mCi of Na[¹²⁵I] to the vial.
-
Initiate the reaction by adding 10 µL of a freshly prepared solution of Chloramine-T (2 mg/mL in phosphate buffer).
-
Vortex the reaction mixture for 60 seconds at room temperature.
-
Quench the reaction by adding 20 µL of a sodium metabisulfite solution (4 mg/mL in phosphate buffer).
-
Inject the entire reaction mixture onto a reverse-phase HPLC column (e.g., C18) for purification.
-
Elute the radiolabeled product using a gradient of acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid).
-
Collect the fraction corresponding to the radioiodinated product, as identified by the radioactivity detector.
-
Determine the radiochemical purity and specific activity of the final product.
Protocol 3: Radioligand Binding Assay for A₂A Adenosine Receptor
This protocol describes a competitive radioligand binding assay using membranes from HEK-293 cells stably expressing the human A₂A adenosine receptor.
Materials:
-
HEK-293 cells stably expressing the human A₂A adenosine receptor
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Phosphate-buffered saline (PBS)
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 unit/mL adenosine deaminase
-
[¹²⁵I]-labeled 2-(2-(4-iodobenzoyl)hydrazinyl)-adenosine
-
Non-labeled competitor ligands
-
Scintillation cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture HEK-293-A₂A cells to 80-90% confluency.
-
Harvest the cells by scraping and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in ice-cold membrane preparation buffer and homogenize using a Dounce homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in fresh membrane preparation buffer.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Store the membrane aliquots at -80°C.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer.
-
Add 50 µL of various concentrations of the unlabeled competitor ligand (or buffer for total binding).
-
Add 50 µL of the [¹²⁵I]-radioligand at a final concentration close to its Kd value.
-
To determine non-specific binding, add a high concentration of a known A₂A antagonist (e.g., ZM241385) in separate wells.
-
Initiate the binding reaction by adding 50 µL of the cell membrane preparation (10-20 µg of protein).
-
Incubate the plate for 90 minutes at room temperature with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value using non-linear regression analysis (e.g., using GraphPad Prism).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Adenosine A₂A Receptor Signaling Pathway
Application Notes and Protocols for Investigating Receptor Dimerization Using 2-Hydrazinyl-adenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptors (GPCRs) are a large family of transmembrane proteins that play crucial roles in cellular signaling. A growing body of evidence suggests that many GPCRs can form dimers or higher-order oligomers, a process that can significantly modulate their pharmacological and functional properties. The investigation of receptor dimerization is therefore of great interest for understanding physiological processes and for the development of novel therapeutics.
This document provides detailed application notes and protocols for the use of 2-hydrazinyl-adenosine, a selective adenosine (B11128) A₂A receptor agonist, in studying the dimerization of A₁-A₂A and A₂A-D₂ receptor heteromers. These receptor pairs are of particular interest due to their co-localization in the central nervous system and their involvement in various neurological and psychiatric disorders. This compound and its derivatives can serve as valuable pharmacological tools to probe the conformational changes and functional consequences associated with receptor dimerization.
Data Presentation
The following table summarizes the binding affinities of representative this compound derivatives for the human adenosine A₁ and A₂A receptors. This data is essential for selecting the appropriate compound and concentration for dimerization studies.
| Compound ID | Receptor Subtype | Kᵢ (nM)[1] |
| Compound 23 | A₂A | 1.8 |
| A₁ | >1000 | |
| Compound 24 | A₂A | 6.4 |
| A₁ | >1000 | |
| Compound 30 | A₂A | 20 |
| A₁ | >1000 | |
| Compound 31 | A₂A | 67 |
| A₁ | >1000 | |
| Compound 42 | A₂A | 6.3 |
| A₁ | >1000 | |
| Compound 35 | A₂A | >1000 |
| A₁ | 4.5 |
Signaling Pathways
The dimerization of A₁-A₂A and A₂A-D₂ receptors leads to complex and often antagonistic interactions between their respective signaling pathways. Understanding these pathways is crucial for interpreting the results of functional assays.
Caption: Signaling pathways of A₁, A₂A, and D₂ receptors and their dimerization.
Experimental Protocols
This section provides detailed protocols for investigating receptor dimerization using this compound derivatives. These protocols are based on established methodologies and can be adapted for specific experimental needs.
Protocol 1: Radioligand Displacement Assay for A₂A Receptors
This assay is used to determine the binding affinity (Kᵢ) of a this compound derivative for the A₂A receptor.
Materials:
-
HEK293 cells stably expressing the human A₂A receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Membrane preparation buffer (e.g., 25 mM Tris-HCl, pH 7.4).
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).
-
[³H]-ZM241385 (A₂A antagonist radioligand).
-
This compound derivative (test compound).
-
CGS21680 (for determining non-specific binding).
-
Scintillation cocktail.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell Culture and Membrane Preparation: Culture HEK293-A₂A cells to 80-90% confluency. Harvest the cells and prepare cell membranes by homogenization and centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer.
-
25 µL of [³H]-ZM241385 at a final concentration around its Kₔ.
-
25 µL of varying concentrations of the this compound derivative.
-
For total binding wells, add 25 µL of assay buffer instead of the test compound.
-
For non-specific binding wells, add 25 µL of a high concentration of CGS21680 (e.g., 10 µM).
-
Add 100 µL of the cell membrane preparation (typically 10-20 µg of protein per well).
-
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of the this compound derivative. Determine the IC₅₀ value and calculate the Kᵢ using the Cheng-Prusoff equation.
Protocol 2: Bioluminescence Resonance Energy Transfer (BRET) Assay for A₂A-D₂ Heteromerization
This assay directly measures the proximity of A₂A and D₂ receptors, providing evidence for dimerization.
Materials:
-
HEK293 cells.
-
Expression vectors for A₂A-Rluc (Renilla luciferase fusion) and D₂-YFP (Yellow Fluorescent Protein fusion).
-
Transfection reagent.
-
Cell culture medium.
-
BRET assay buffer (e.g., HBSS).
-
Coelenterazine (B1669285) h (luciferase substrate).
-
This compound derivative.
-
D₂ receptor agonist (e.g., quinpirole).
-
Microplate reader capable of measuring BRET.
Procedure:
-
Cell Culture and Transfection: Co-transfect HEK293 cells with the A₂A-Rluc and D₂-YFP expression vectors. Seed the transfected cells into a white, clear-bottom 96-well plate.
-
Cell Stimulation: 48 hours post-transfection, replace the culture medium with BRET assay buffer. Add the this compound derivative, a D₂ agonist, or vehicle to the appropriate wells and incubate for a specified time (e.g., 15 minutes) at 37°C.
-
BRET Measurement: Add coelenterazine h to all wells at a final concentration of 5 µM. Immediately measure the luminescence at two wavelengths: one for the Rluc emission (e.g., 485 nm) and one for the YFP emission (e.g., 530 nm).
-
Data Analysis: Calculate the BRET ratio by dividing the YFP emission by the Rluc emission. An increase or decrease in the BRET ratio upon agonist stimulation can indicate a conformational change within the dimer.[2]
Protocol 3: cAMP Accumulation Assay for Functional Characterization of A₁-A₂A Heteromers
This assay measures the functional consequence of A₁-A₂A dimerization on adenylyl cyclase activity.
Materials:
-
CHO or HEK293 cells co-expressing human A₁ and A₂A receptors.
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).
-
This compound derivative.
-
A₁ receptor agonist (e.g., N⁶-cyclopentyladenosine, CPA).
-
Forskolin (optional, to potentiate the cAMP signal).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Culture: Culture the co-expressing cells in a 96-well plate until they reach confluency.
-
Cell Stimulation: Replace the culture medium with stimulation buffer. Add the this compound derivative, the A₁ agonist, or a combination of both to the wells. Incubate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration as a function of agonist concentration. The antagonistic interaction between the A₁ and A₂A receptors within the heteromer is expected to modulate the cAMP response compared to cells expressing only one of the receptors.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating receptor dimerization using a novel agonist like this compound.
References
- 1. Design, synthesis and biological evaluation of 2-hydrazinyladenosine derivatives as A2A adenosine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adenosine A2A-dopamine D2 receptor-receptor heteromerization: qualitative and quantitative assessment by fluorescence and bioluminescence energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Hydrazinyl-adenosine as a Tool for Fragment-Based Drug Design
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in modern drug discovery, focusing on the identification of low-molecular-weight fragments that bind to a biological target with high ligand efficiency. These initial hits are then optimized and grown into more potent, lead-like molecules. 2-Hydrazinyl-adenosine is a versatile scaffold that serves as an excellent starting point for FBDD, particularly in the development of ligands for adenosine (B11128) receptors. Its purine (B94841) core mimics the endogenous ligand adenosine, while the 2-hydrazinyl group provides a synthetically tractable handle for chemical modification and fragment elaboration. These notes provide an overview of the applications of this compound in FBDD and detailed protocols for its characterization.
Applications of this compound in FBDD
Development of A2A Adenosine Receptor Agonists
This compound derivatives have been successfully employed in the design of potent and selective agonists for the A2A adenosine receptor (A2AAR), a G-protein coupled receptor involved in various physiological processes. The FBDD approach involves modifying the 2-position side chain with different structural fragments to enhance binding affinity and selectivity.
Potential as a Scaffold for Covalent Inhibitors
The hydrazino group in this compound can serve as a reactive handle for the development of covalent inhibitors. This moiety can be transformed into a hydrazone, which can form reversible covalent bonds with specific amino acid residues within the target's binding site. This strategy can lead to compounds with prolonged duration of action and improved potency. While not extensively explored for this compound itself, the principle of using hydrazine (B178648) derivatives for covalent modification is a known strategy in drug design.
Utility in "Click Chemistry" for Fragment Linking
The hydrazino group can also be utilized in bioorthogonal "click chemistry" reactions. For instance, it can react with aldehydes or ketones to form stable hydrazones. This functionality is particularly useful in fragment linking, where two fragments that bind to adjacent sites on a protein target can be connected using a linker. The high efficiency and specificity of click reactions make this an attractive strategy for lead optimization in FBDD.
Data Presentation
A series of this compound derivatives have been synthesized and evaluated for their binding affinity at adenosine receptor subtypes. The quantitative data for selected potent and selective A2AAR agonists are summarized in the table below.
| Compound | A2AAR Ki (nM) | A1AR Ki (nM) | Selectivity (A1/A2A) |
| 23 | 1.8 | >1000 | >555 |
| 24 | 6.4 | >1000 | >156 |
| 30 | 20 | >1000 | >50 |
| 31 | 67 | >1000 | >15 |
| 42 | 6.3 | >1000 | >158 |
| 35 | >1000 | 4.5 | >0.0045 (A1 selective) |
| Data synthesized from multiple sources.[1][2] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of 2-chloroadenosine (B27285) with hydrazine hydrate (B1144303).[3][4]
Method 1:
-
Add 10g of 2-chloroadenosine, 5.04g of potassium carbonate, and 20mL of hydrazine hydrate to a 500mL round-bottom flask.[3]
-
Stir the mixture at 60-70°C until the solution becomes clear, and then continue stirring for an additional 25-45 minutes.[3]
-
Cool the mixture to room temperature and add 250mL of methanol, followed by stirring for 10 minutes.[3]
-
Stir the reaction mixture overnight at 0°C to facilitate the formation of a white solid.[3]
-
Collect the product by vacuum filtration, wash the crude product with 200mL of methanol, and dry at 50±5°C overnight to yield this compound.[3]
Method 2 (Dihydrate form):
-
Add 50g of 2',3',5'-triacetyl-2-chloroadenosine to 100mL of hydrazine hydrate and heat at 80-90°C for 5 hours.[3]
-
Cool the mixture to 10-20°C and stir for 1 hour.[3]
-
Filter the mixture, wash with water and ethanol, and dry under reduced pressure at 50°C for 6 hours to obtain a white solid of 2-Hydrazinoadenosine dihydrate.[3]
Radioligand Binding Assay for A2A Adenosine Receptor
This protocol is used to determine the binding affinity (Ki) of this compound derivatives for the A2AAR.
Materials:
-
Membrane preparations from HEK-293 cells stably expressing the human A2AAR.
-
Radioligand: [3H]CGS21680 (a known A2AAR agonist).
-
Non-specific binding control: 5′-N-ethylcarboxamidoadenosine (NECA).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl2.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.5.
-
GF/B filters.
-
Scintillation cocktail.
Procedure:
-
Prepare serial dilutions of the test compounds (this compound derivatives).
-
In a 96-well plate, add 50 µL of the test compound dilution, 50 µL of [3H]CGS21680 (final concentration ~10 nM), and 100 µL of the membrane suspension (20 µg of protein/well).[5]
-
For determining non-specific binding, use 10 µM NECA instead of the test compound.
-
Incubate the plate at 25°C for 60 minutes in a shaking water bath.[5]
-
Terminate the binding reaction by rapid filtration through GF/B filters using a cell harvester.[5]
-
Wash the filters three times with 3 mL of ice-cold wash buffer.[5]
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the Ki values from the IC50 values using the Cheng-Prusoff equation.
cAMP Functional Assay for A2A Adenosine Receptor
This assay measures the ability of this compound derivatives to act as agonists by stimulating intracellular cyclic AMP (cAMP) production.
Materials:
-
HEK-293 cells stably expressing the human A2AAR.
-
Assay Medium: MEM with 2% charcoal-stripped serum.
-
Stimulation Buffer: HBSS or other suitable buffer containing 500 µM IBMX and 100 µM Ro 20-1724 (phosphodiesterase inhibitors).
-
cAMP assay kit (e.g., LANCE cAMP 384 kit).
Procedure:
-
Plate 10,000 cells/well in a 96-well plate and incubate overnight at 37°C in a 5% CO2 incubator.
-
The next day, carefully remove the medium and wash the cells twice with 200 µL of PBS.
-
Add 30 µL of the test compound (agonist) diluted in stimulation buffer to each well.
-
Incubate for a specified time (e.g., 45 minutes at 37°C, followed by 3 hours at room temperature) to allow for cAMP generation.
-
Lyse the cells and perform the cAMP assay according to the manufacturer's protocol of the chosen kit.
-
Measure the signal (e.g., fluorescence) to determine the amount of cAMP produced.
-
Generate dose-response curves to determine the EC50 of the agonists.
Mandatory Visualizations
Caption: FBDD Workflow using this compound.
Caption: A2AAR Agonist Signaling Pathway.
References
Application Notes and Protocols for High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for commonly used high-throughput screening (HTS) assays. The information is intended to enable researchers to design, execute, and interpret HTS experiments for drug discovery and other research applications.
Fluorescence Polarization (FP) Assay for Kinase Inhibitor Screening
Application Note:
Fluorescence Polarization (FP) is a robust, homogeneous assay technology well-suited for the high-throughput screening of enzyme inhibitors, such as kinase inhibitors.[1][2] The assay principle is based on the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger molecule.[3] In a competitive kinase assay, a fluorescently labeled tracer (a known ligand or substrate) binds to the kinase, resulting in a high FP signal due to the slower tumbling of the large complex. When a test compound inhibits the kinase, it displaces the tracer, which then tumbles more rapidly in solution, leading to a decrease in the FP signal.[1] This change in polarization is directly proportional to the inhibitory activity of the compound.[4]
Data Presentation:
| Compound | Concentration (µM) | Millipolarization (mP) | % Inhibition | IC50 (µM) |
| Positive Control (No Inhibition) | - | 250 ± 15 | 0% | - |
| Negative Control (Max Inhibition) | - | 100 ± 10 | 100% | - |
| Compound A | 0.1 | 245 | 3.3% | 5.2 |
| 1 | 205 | 30.0% | ||
| 10 | 130 | 80.0% | ||
| 100 | 105 | 96.7% | ||
| Compound B | 0.1 | 248 | 1.3% | >100 |
| 1 | 240 | 6.7% | ||
| 10 | 225 | 16.7% | ||
| 100 | 210 | 26.7% |
Note: Data are representative and may vary based on the specific kinase, tracer, and experimental conditions. The quality of an HTS assay is often assessed by the Z'-factor, a statistical parameter that reflects the separation between the high and low controls; a Z'-factor between 0.5 and 1.0 indicates an excellent assay.[2]
Experimental Protocol:
Materials:
-
Kinase of interest
-
Fluorescently labeled tracer (e.g., a fluorescently tagged ATP competitive inhibitor)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
Test compounds dissolved in DMSO
-
Known potent, unlabeled inhibitor (for negative control)
-
384-well black, low-volume microplates
Procedure:
-
Compound Plating: Dispense test compounds and controls into the 384-well plates. Typically, a small volume (e.g., 100 nL) of compound stock solution is transferred.
-
Kinase Addition: Add the kinase to all wells at a final concentration that gives a robust FP signal (typically 80-90% of the maximum signal change), as determined in an initial kinase titration experiment.[1]
-
Incubation: Incubate the plates at room temperature for 15-30 minutes to allow the compounds to bind to the kinase.
-
Tracer Addition: Add the fluorescent tracer to all wells to initiate the competition reaction. The final concentration of the tracer should be at or below its Kd for the kinase.
-
Equilibration: Incubate the plates for 1-2 hours at room temperature to allow the binding to reach equilibrium.
-
Plate Reading: Measure the fluorescence polarization of each well using a plate reader equipped with appropriate excitation and emission filters.
Signaling Pathway/Workflow Diagram:
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p-care.eu [p-care.eu]
- 4. Development of FRET Assay into Quantitative and High-throughput Screening Technology Platforms for Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Radioligand Binding Assays with 2-Hydrazinyl-adenosine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 2-Hydrazinyl-adenosine in radioligand binding assays. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of a low signal-to-noise ratio in my assay?
A low signal-to-noise ratio typically stems from either a weak specific binding signal or high non-specific binding (excessive noise). Key factors to investigate include suboptimal concentrations of the radioligand or receptor, inappropriate buffer composition, insufficient washing, or issues with the assay format itself. A systematic optimization of these parameters is crucial for robust assay performance.[1] An acceptable signal-to-noise ratio, often expressed as the ratio of total binding to non-specific binding, should ideally be at least 3:1, with a ratio of 5:1 or higher being excellent.[2]
Q2: How can I effectively reduce high non-specific binding (NSB)?
High non-specific binding can significantly obscure the specific signal.[1] Here are several strategies to mitigate it:
-
Optimize Radioligand Concentration: Use the radioligand at a concentration at or slightly below its dissociation constant (Kd). Higher concentrations can lead to increased binding to non-receptor components.[1][2]
-
Adjust Buffer Composition: Incorporate blocking agents like Bovine Serum Albumin (BSA) (typically 1-2%) or low concentrations of detergents (e.g., Tween-20) to minimize the ligand's adherence to plates and filters.[1][3]
-
Pre-treat Filter Plates: Soaking filter plates in a solution of 0.3-0.5% polyethyleneimine (PEI) can markedly reduce the binding of the radioligand to the filter material itself.[1]
-
Increase Wash Steps: Perform additional, rapid washes with ice-cold wash buffer to more effectively remove the unbound radioligand.[1]
-
Select an Appropriate Competitor: To define NSB, utilize a structurally distinct, high-affinity unlabeled ligand to displace only the specific binding of the radioligand.[1]
Q3: What is the ideal concentration of radioligand to use in my experiments?
The optimal radioligand concentration should be established through a saturation binding experiment. This involves incubating a fixed amount of the receptor preparation with increasing concentrations of the radioligand. For competition assays, the ideal concentration is typically at or slightly below the Kd (dissociation constant) value derived from the saturation curve. This concentration provides a strong specific signal while keeping non-specific binding at a minimum.[2]
Q4: Can I use whole cells instead of membrane preparations for my binding assay?
Yes, it is possible to use whole cells that express the target adenosine (B11128) receptor. However, be aware that this approach may lead to higher non-specific binding due to the presence of other cellular components. When using whole cells, optimizing the washing steps is particularly critical to ensure the thorough removal of any unbound radioligand.[2]
Q5: How do I determine the optimal incubation time and temperature?
The incubation period must be sufficient for the binding reaction to reach equilibrium.[3] To determine the optimal time, a time-course experiment, also known as an association kinetics experiment, should be performed. In this experiment, specific binding is measured at various time points until a stable plateau is achieved, indicating that equilibrium has been reached.[1] The temperature should be kept consistent and optimized for receptor stability and binding kinetics.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution | Supporting Data/Notes |
| High Non-Specific Binding | Radioligand concentration is too high. | Perform a saturation binding experiment to determine the Kd and use a concentration at or below the Kd for subsequent assays.[1][2] | A high concentration of radioligand increases the likelihood of binding to non-target sites.[4] |
| Insufficient blocking of non-specific sites. | Increase the concentration of the blocking agent (e.g., BSA to 1-2%) or extend the blocking incubation time. Consider trying alternative blocking agents like non-fat dry milk.[2] | Blocking agents saturate non-specific binding sites on the assay plate and membranes.[3] | |
| Suboptimal assay buffer composition. | Optimize the pH and ionic strength of the buffer. | The binding affinity of ligands can be sensitive to pH and salt concentrations. | |
| Inadequate washing. | Increase the number of wash steps (e.g., from 3 to 4) and ensure the wash buffer is ice-cold to minimize dissociation of the bound ligand.[1] | Rapid and efficient washing is crucial for removing unbound radioligand. | |
| Low Specific Binding Signal | Low receptor density in the preparation. | Increase the amount of membrane preparation or whole cells used in the assay. | Ensure the protein concentration of the membrane preparation is accurately determined.[5] |
| Degraded radioligand or receptor. | Use fresh preparations of both the radioligand and the receptor. Ensure proper storage conditions are maintained. | The quality of reagents is critical for accurate and reproducible results.[6] | |
| Incubation time is too short. | Perform a time-course experiment to determine the time required to reach binding equilibrium.[1] | Insufficient incubation time will result in an underestimation of binding. | |
| Poor Reproducibility | Inconsistent sample preparation. | Adhere to standardized protocols for all assay steps, including buffer preparation, cell culture, and membrane preparation.[3] | Consistency in experimental procedures is key to obtaining reproducible data. |
| Pipetting errors. | Calibrate pipettes regularly and use careful pipetting techniques. | Inaccurate dispensing of reagents can lead to significant variability. | |
| Temperature fluctuations. | Ensure a consistent incubation temperature for all samples. | Binding kinetics are temperature-dependent. |
Experimental Protocols
Protocol 1: Membrane Preparation from Cultured Cells
-
Cell Culture: Grow cells expressing the target adenosine receptor to confluency.
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS). Scrape the cells into an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.
-
Homogenization: Homogenize the cell suspension using a Dounce homogenizer or a sonicator on ice.
-
Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells.
-
Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 20,000 x g) for 20-30 minutes at 4°C to pellet the membranes.
-
Washing: Resuspend the membrane pellet in fresh, ice-cold buffer and repeat the high-speed centrifugation step.
-
Final Preparation: Resuspend the final membrane pellet in the assay buffer and determine the protein concentration using a suitable method (e.g., BCA assay). Store the membrane aliquots at -80°C.[7]
Protocol 2: Radioligand Binding Assay (Filtration Method)
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the competing compound.
-
Reagent Addition:
-
Total Binding: Add assay buffer, the radiolabeled this compound, and the membrane preparation.
-
Non-Specific Binding: Add assay buffer, the radiolabeled this compound, a high concentration of an unlabeled competitor, and the membrane preparation.
-
Competition: Add assay buffer, the radiolabeled this compound, varying concentrations of the test compound, and the membrane preparation.
-
-
Incubation: Incubate the plate at a predetermined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[7]
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate (e.g., GF/C) that has been pre-soaked in 0.3% PEI. Use a cell harvester to wash the filters multiple times with ice-cold wash buffer.[1][7]
-
Quantification: Dry the filter plate, add a scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.[1][7]
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
For competition assays, plot the percentage of specific binding against the log concentration of the competing compound.
-
Determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
-
Visualizations
Caption: A generalized workflow for a radioligand binding assay.
Caption: A decision tree for troubleshooting low signal-to-noise ratio.
Caption: A simplified diagram of adenosine receptor signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. swordbio.com [swordbio.com]
- 4. graphpad.com [graphpad.com]
- 5. brieflands.com [brieflands.com]
- 6. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 7. giffordbioscience.com [giffordbioscience.com]
Technical Support Center: GPCR Functional Assays with Purine Analogs
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using purine (B94841) analogs in G protein-coupled receptor (GPCR) functional assays.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using purine analogs in GPCR functional assays?
Purine analogs, which mimic endogenous purines like adenosine (B11128) and ATP, present unique challenges in GPCR assays.[1][2] Key issues include potential off-target effects due to the existence of multiple purinergic receptor subtypes (e.g., adenosine receptors A1, A2A, A2B, A3 and P2Y receptors), rapid enzymatic degradation by ectonucleotidases and adenosine deaminase, and interference from endogenous nucleotides present in cell culture media or released from cells.[3] Additionally, the stability of these analogs in aqueous buffer solutions can be a concern.
Q2: How can I minimize interference from endogenous purines in my assay?
Interference from endogenous adenosine or ATP can lead to high background signals and reduced assay sensitivity. To mitigate this, it is recommended to include enzymes in the assay buffer that degrade these endogenous molecules. For instance, adding adenosine deaminase (ADA) can effectively remove endogenous adenosine when studying adenosine receptors.[4] Thorough washing of cells before starting the assay is also a critical step to remove residual ATP and other nucleotides from the culture medium.
Q3: What causes high non-specific binding in my radioligand binding assay?
High non-specific binding in radioligand binding assays can obscure the specific binding signal to the receptor of interest.[5] This can be caused by the radioligand binding to other sites besides the target receptor, such as filters, plasticware, or other proteins in the cell membrane preparation.[5][6] To reduce non-specific binding, consider using a lower concentration of the radioligand, ensuring the specific activity of the radioligand is high, and including a suitable concentration of a competing non-labeled ligand to define non-specific binding accurately.[4][7] Optimizing the washing steps to effectively remove unbound radioligand is also crucial.
Q4: My functional assay (e.g., cAMP or calcium mobilization) shows a very low signal-to-noise ratio. What could be the problem?
A low signal-to-noise ratio can stem from several factors.[8] The level of receptor expression in your cell line might be too low, or the coupling of the receptor to the downstream signaling pathway could be inefficient.[8][9] The purine analog you are using may have low potency, requiring higher concentrations to elicit a response.[8] Additionally, ensure that the assay conditions, such as cell density, agonist incubation time, and buffer composition, are optimized.[8] For Gαi-coupled receptors that decrease cAMP, stimulating adenylyl cyclase with forskolin (B1673556) is often necessary to create a sufficient signal window to observe the inhibitory effect.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| High Background Signal | 1. Endogenous purine contamination (ATP, adenosine).2. Constitutive receptor activity due to high receptor expression.3. Non-specific binding of the ligand to assay components.[5] | 1. Add adenosine deaminase (for adenosine receptors) or apyrase to the assay buffer. Ensure thorough cell washing.2. Reduce the level of receptor expression by using a lower amount of transfection reagent or a weaker promoter.3. Increase the number of wash steps. For binding assays, pre-treat plates/filters with a blocking agent like BSA. |
| Low Signal Window / Poor Potency | 1. Low receptor expression or inefficient signaling.2. Degradation of the purine analog.3. Incorrect assay setup for the specific G-protein pathway (e.g., Gαi vs. Gαs).[10] | 1. Use a cell line with higher receptor expression or optimize transfection conditions. Consider using a promiscuous G-protein like Gα15/16 to enhance signaling.[11]2. Check the stability of your compound in the assay buffer. Consider using more stable analogs. Include ectonucleotidase inhibitors if degradation is suspected.3. For Gαi-coupled receptors in cAMP assays, pre-stimulate cells with forskolin to increase basal cAMP levels. |
| Poor Reproducibility / High Well-to-Well Variability | 1. Inconsistent cell seeding density.2. Pipetting errors, especially with small volumes.3. Cell health issues or passage number variability. | 1. Ensure a homogenous cell suspension and use a multichannel pipette for cell plating. Perform cell titration experiments to find the optimal density.[8]2. Use calibrated pipettes and consider using automated liquid handlers for high-throughput screening.3. Use cells within a consistent and low passage number range. Monitor cell viability before each experiment. |
| Suspected Off-Target Effects | 1. The purine analog is acting on other endogenous GPCRs expressed by the host cell line.[9]2. The compound interferes with the assay detection system (e.g., luciferase, fluorescent dyes). | 1. Use a parental cell line (not expressing the target receptor) as a negative control to identify endogenous receptor activation.[9]2. Run a counterscreen where the compound is tested in the absence of cells but with all assay reagents to check for direct interference with the detection technology. |
Quantitative Data: Purine Analogs for GPCRs
The following table summarizes the binding affinities (Ki) and potencies (EC50) of representative purine analogs for different human adenosine and P2Y receptor subtypes. These values are illustrative and can vary depending on the specific assay conditions and cell type used.
| Compound | Receptor Target | Assay Type | Parameter | Value (nM) | Reference |
| Adenosine Analogs | |||||
| NECA | A1, A2A, A2B, A3 | Radioligand Binding | Ki | 0.8 - 20 | [6] |
| R-PIA | A1 | Radioligand Binding | Ki | 3.57 | [4] |
| [3H]CPX | A1 | Radioligand Binding | Kd | 0.13 | [4] |
| ZM 241385 | A2A | Radioligand Binding | Ki | ~1 | [7] |
| ATP/UTP Analogs | |||||
| ATP | P2Y2 | Calcium Mobilization | EC50 | 4,300 | [12] |
| UTP | P2Y2 | Calcium Mobilization | EC50 | ~1,000 | [13] |
| 2-MeSADP | P2Y1, P2Y12, P2Y13 | Varies | EC50 | 1 - 100 | General Knowledge |
| UDP | P2Y6 | Calcium Mobilization | EC50 | ~300 | [14] |
Experimental Protocols
Radioligand Binding Assay Protocol (Competitive Inhibition for Adenosine Receptors)
-
Cell Membrane Preparation:
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Culture cells expressing the adenosine receptor of interest to ~90% confluency.
-
Wash cells with ice-cold PBS and harvest by scraping.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Homogenize the cell suspension and centrifuge at high speed (e.g., 20,000 x g) to pellet the membranes.
-
Wash the membrane pellet with assay buffer and resuspend in a known volume. Determine protein concentration using a standard protein assay.
-
-
Assay Setup:
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In a 96-well plate, add assay buffer (50 mM Tris-HCl, pH 7.4, containing 1 U/mL adenosine deaminase).
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Add a fixed concentration of a suitable radioligand (e.g., [3H]CPX for A1 receptors).
-
Add varying concentrations of the unlabeled purine analog (competitor).
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For determining non-specific binding, add a high concentration of a known antagonist (e.g., 5 mM theophylline).[4]
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
-
Incubation and Termination:
-
Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.[4]
-
Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates bound from free radioligand.[15]
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection and Analysis:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50, which can then be used to calculate the Ki value.
-
cAMP Assay Protocol (for Gs or Gi-coupled Receptors)
-
Cell Preparation:
-
Seed cells expressing the GPCR of interest into a 96- or 384-well plate and allow them to attach overnight.[16]
-
On the day of the assay, remove the culture medium and replace it with stimulation buffer (e.g., HBSS with 1 mM IBMX, a phosphodiesterase inhibitor).
-
-
Compound Addition:
-
For Gs-coupled receptors: Add varying concentrations of the purine analog agonist directly to the wells.
-
For Gi-coupled receptors: Add a fixed concentration of forskolin (to stimulate cAMP production) along with varying concentrations of the purine analog agonist.
-
Include a vehicle control and a positive control (e.g., a known agonist or forskolin alone).
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined optimal time (e.g., 30 minutes).
-
-
Detection:
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit (e.g., HTRF, AlphaScreen, or luminescence-based assays like Promega's cAMP-Glo™).[17][18][19]
-
Follow the manufacturer's instructions for the chosen cAMP detection kit. This typically involves adding a lysis reagent followed by detection reagents.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw assay signal (e.g., luminescence, fluorescence ratio) to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the log concentration of the purine analog to determine the EC50 (for agonists) or IC50 (for antagonists).
-
Calcium Mobilization Assay Protocol (for Gq-coupled Receptors)
-
Cell Preparation and Dye Loading:
-
Seed cells expressing the Gq-coupled GPCR (e.g., P2Y2) into a 96- or 384-well black, clear-bottom plate.[20]
-
Allow cells to grow to near confluency.
-
Remove the growth medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in assay buffer.[20]
-
Incubate the plate at 37°C for 45-60 minutes to allow the dye to load into the cells.
-
-
Cell Washing:
-
Gently wash the cells with assay buffer to remove excess extracellular dye.
-
-
Signal Detection:
-
Place the plate into a fluorescence plate reader equipped with an automated injection system (e.g., a FLIPR).[20]
-
Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).
-
The instrument then injects varying concentrations of the purine analog agonist (e.g., ATP or UTP) into the wells.
-
Immediately following injection, continue to monitor the change in fluorescence intensity over time (typically 1-3 minutes).
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the rise in intracellular calcium concentration.
-
Calculate the peak fluorescence response for each concentration of the agonist.
-
Plot the peak response against the log concentration of the purine analog to generate a dose-response curve and determine the EC50.[13]
-
Visualizations
GPCR Signaling Pathways
Caption: Major GPCR signaling pathways activated by purinergic receptors.
Experimental Workflow for a Functional Assay
Caption: General experimental workflow for GPCR functional assays.
Troubleshooting Logic for Low Assay Signal
Caption: Decision tree for troubleshooting a low signal in a GPCR assay.
References
- 1. Purine analogue - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. CHARACTERIZATION OF ADENOSINE RECEPTORS IN INTACT CULTURED HEART CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ATP acting on P2Y receptors triggers calcium mobilization in primary cultures of rat neurohypophysial astrocytes (pituicytes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ca2+ signalling by P2Y receptors in cultured rat aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. revvity.com [revvity.com]
- 17. cAMP-Glo™ Assay Protocol [promega.sg]
- 18. cAMP-Glo™ Assay [promega.sg]
- 19. resources.revvity.com [resources.revvity.com]
- 20. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
Technical Support Center: Optimizing 2-Hydrazinyl-adenosine Concentration for Cell-based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hydrazinyl-adenosine in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cell-based assays?
This compound is a purine (B94841) nucleoside analog. In cell-based assays, it and its derivatives primarily act as agonists for adenosine (B11128) receptors, particularly the A2A subtype.[1][2] Activation of the A2A adenosine receptor (A2AAR), a G protein-coupled receptor (GPCR), stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3] This signaling cascade is a common readout in functional assays for A2AAR agonists.
Q2: What is a typical starting concentration range for this compound in a cell-based assay?
While specific optimal concentrations are cell-line and assay-dependent, a sensible starting point for dose-response experiments with this compound derivatives can be inferred from their high affinity for the A2AAR. For potent derivatives, Ki values are in the low nanomolar range.[1][2] Therefore, a broad concentration range starting from picomolar to micromolar is recommended to determine the EC50. A typical starting range for an initial dose-response curve could be from 100 pM to 10 µM.
Q3: How do I prepare a stock solution of this compound?
This compound is typically supplied as a solid. For cell-based assays, it is advisable to prepare a concentrated stock solution in an organic solvent like DMSO. The solubility of adenosine, a related compound, in DMSO is approximately 20 mg/mL. After dissolving, the stock solution should be further diluted in aqueous buffers or cell culture medium to the desired final concentrations. It is crucial to ensure that the final concentration of the organic solvent in the assay is insignificant, as it may have physiological effects on the cells.
Q4: What are the common functional assays to measure the activity of this compound?
The most common functional assay for A2AAR agonists like this compound is the measurement of intracellular cAMP accumulation.[3][4] This can be performed using various commercially available kits, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), fluorescence polarization, or ELISA. Other functional readouts include label-free whole-cell assays that measure changes in cell morphology via impedance.
Q5: Should I be concerned about the cytotoxicity of this compound?
Yes, as with any compound, it is important to assess the potential for cytotoxicity. Some adenosine analogs have been shown to be toxic to certain cell lines.[5] It is recommended to perform a cell viability assay, such as an MTT or Alamar Blue assay, in parallel with your functional experiments to ensure that the observed effects are not due to cell death.[6][7] Hydrazine-containing compounds, in general, can exhibit cytotoxicity, so determining a non-toxic working concentration range is a critical first step.[6]
Troubleshooting Guides
Problem: Low or No Signal in a cAMP Assay
| Possible Cause | Troubleshooting Steps |
| Sub-optimal Compound Concentration | Perform a wide dose-response curve to ensure the effective concentration range is covered. Start from a low picomolar range and extend to the high micromolar range. |
| Low Receptor Expression | Confirm that the cell line used expresses a sufficient number of functional A2A adenosine receptors. This can be verified through techniques like radioligand binding or western blotting.[8] |
| Incorrect Assay Conditions | Optimize cell seeding density. A low cell number may not produce a measurable signal, while over-confluency can negatively impact cell health and responsiveness.[9] Optimize the stimulation time with this compound, as the kinetics of cAMP production can vary. |
| Phosphodiesterase (PDE) Activity | Intracellular PDEs rapidly degrade cAMP. Include a PDE inhibitor, such as IBMX or rolipram, in your assay buffer to allow for cAMP accumulation.[10][11] |
| Serum Interference | Serum components can sometimes interfere with GPCR assays. If possible, perform the assay in a serum-free medium or with reduced serum concentrations. |
Problem: High Background Signal or Constitutive Activity
| Possible Cause | Troubleshooting Steps |
| High Receptor Expression | Very high levels of receptor expression can lead to constitutive activity, resulting in a high basal signal.[12] If using a recombinant cell line, consider using a clone with a more moderate expression level. |
| Endogenous Adenosine | Cells can release endogenous adenosine, which can activate the A2AAR and contribute to a high background. Consider including adenosine deaminase (ADA) in the assay medium to degrade any endogenous adenosine.[4][11] |
| Cell Stress | Stressed cells can exhibit altered signaling. Ensure optimal cell culture conditions and gentle handling during the experiment. |
Problem: Inconsistent or Irreproducible Results
| Possible Cause | Troubleshooting Steps |
| Compound Instability/Precipitation | Ensure complete solubilization of the this compound stock solution. Visually inspect for any precipitation upon dilution into aqueous buffers. Prepare fresh dilutions for each experiment. |
| Cell Passage Number | Use cells within a consistent and low passage number range, as receptor expression and signaling can change with excessive passaging. |
| Variable Cell Seeding | Ensure accurate and consistent cell counting and seeding in each well. |
| Edge Effects in Microplates | To minimize edge effects, avoid using the outer wells of the microplate for experimental samples. Fill them with buffer or media instead. |
Quantitative Data Summary
Table 1: Binding Affinities (Ki) of this compound Derivatives for Adenosine Receptors
| Compound | A2AAR Ki (nM) | A1AR Ki (nM) | Reference |
| Derivative 23 | 1.8 | - | [1] |
| Derivative 24 | 6.4 | - | [1] |
| Derivative 30 | 20 | - | [1] |
| Derivative 31 | 67 | - | [1] |
| Derivative 42 | 6.3 | - | [1] |
| Derivative 35 | - | 4.5 | [1] |
| Derivative 10 | 16.1 (rat) | - | [2] |
| Derivative 11 | 24.4 (rat) | - | [2] |
| Derivative 13 | 12.0 (rat) | - | [2] |
| Derivative 16 | 329 (rat) | - | [2] |
Note: The specific derivatives are as described in the cited literature.
Experimental Protocols
Key Experiment: cAMP Accumulation Assay for A2AAR Activation
This protocol provides a general framework for determining the EC50 of this compound in a cell line expressing the A2A adenosine receptor (e.g., HEK293-A2AAR).
Materials:
-
HEK293 cells stably expressing the human A2A adenosine receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
DMSO
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram)
-
Adenosine deaminase (ADA) (optional)
-
cAMP detection kit (e.g., HTRF-based)
-
White, opaque 96- or 384-well microplates
Procedure:
-
Cell Seeding:
-
The day before the assay, seed the HEK293-A2AAR cells into the microplate at a pre-optimized density.
-
Incubate overnight at 37°C in a humidified CO2 incubator.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution to create a range of concentrations (e.g., from 10 µM to 100 pM) in assay buffer.
-
-
Assay Execution:
-
On the day of the experiment, aspirate the cell culture medium from the wells.
-
Wash the cells once with pre-warmed PBS or assay buffer.
-
Add assay buffer containing a PDE inhibitor (and optionally ADA) to each well and incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Add the serially diluted this compound to the respective wells. Include a vehicle control (DMSO at the same final concentration as the highest compound concentration).
-
Incubate for the optimized stimulation time (e.g., 30-60 minutes) at 37°C.
-
-
cAMP Detection:
-
Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP detection kit.
-
-
Data Analysis:
-
Plot the cAMP signal against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Visualizations
Caption: A2A Adenosine Receptor Signaling Pathway.
Caption: cAMP Assay Experimental Workflow.
Caption: Troubleshooting Logic for Low Signal.
References
- 1. Design, synthesis and biological evaluation of 2-hydrazinyladenosine derivatives as A2A adenosine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of 2-hydrazinyladenosine derivatives as A(2A) adenosine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. innoprot.com [innoprot.com]
- 4. Constitutive activity of the A2A adenosine receptor and compartmentalised cyclic AMP signalling fine-tune noradrenaline release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Oxoadenosine induces cytotoxicity through intracellular accumulation of 2-oxo-ATP and depletion of ATP but not via the p38 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the molecular and functional cellular response to hydrazine via transcriptomics and DNA repair mutant cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of the MTT assay in adult ventricular cardiomyocytes to assess viability: effects of adenosine and potassium on cellular survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Gain in accuracy by optimizing your Gαs coupled GPCR assays. | Revvity [revvity.co.jp]
- 10. ashpublications.org [ashpublications.org]
- 11. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
2-Hydrazinyl-adenosine stability and degradation in cell culture media
Welcome to the technical support center for 2-Hydrazinyl-adenosine. This resource is designed to assist researchers, scientists, and drug development professionals in navigating potential challenges during their experiments with this novel purine (B94841) nucleoside analog. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and successful application of this compound in your cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing lower than expected efficacy of this compound in my cell-based assays. What could be the cause?
A1: Lower than expected efficacy can stem from several factors. A primary concern is the stability of this compound in your specific cell culture media. Like other nucleoside analogs, it may be susceptible to degradation over time, at physiological temperatures (37°C), or due to enzymatic activity from components in fetal bovine serum (FBS). We recommend performing a stability study of the compound in your specific media and supplementing with fresh compound periodically during long-term experiments.
Q2: How can I determine the stability of this compound in my cell culture medium?
A2: The most reliable method to determine the stability of this compound is to perform a time-course experiment where the compound is incubated in your cell culture medium at 37°C. Samples should be collected at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) and the concentration of the intact compound should be quantified using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
Q3: What are the potential degradation products of this compound and are they active?
A3: The exact degradation products of this compound in cell culture media have not been extensively characterized. Potential degradation could involve hydrolysis of the hydrazinyl group or enzymatic modification. It is crucial to consider that any degradation products may have different biological activities or could be inactive, potentially confounding experimental results.
Q4: Should I be concerned about the interaction of this compound with components of the cell culture media?
A4: Yes, components in standard cell culture media, such as amino acids, vitamins, and particularly components in serum, can potentially interact with or contribute to the degradation of test compounds. It is advisable to test the stability of this compound in both serum-free and serum-containing media to assess the impact of serum components.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results between experiments | Degradation of this compound stock solution or in-media instability. | Prepare fresh stock solutions regularly and store them appropriately (aliquoted at -20°C or -80°C). Perform a stability test of the compound in your specific cell culture medium. Consider adding the compound to the media immediately before treating the cells. |
| High background signal in assays | Presence of interfering degradation products or non-specific binding. | Analyze the purity of your this compound stock. If degradation is suspected, purify the compound. Include appropriate vehicle controls in your experiments to account for background signal. |
| Loss of compound activity over time in culture | The compound has a short half-life in the culture medium. | Determine the half-life of this compound in your experimental conditions. For long-term experiments, consider replenishing the media with fresh compound at regular intervals based on its stability profile. |
Stability of Adenosine (B11128) Analogs in Solution
While specific quantitative data for this compound is not yet widely available, the stability of the parent molecule, adenosine, has been studied under various conditions. This data can serve as a useful reference point for designing stability studies for this compound.
| Compound | Concentration | Solvent/Medium | Storage Condition | Duration | Stability | Reference |
| Adenosine | 2 mg/mL | 0.9% Sodium Chloride Injection | Room Temperature (20°C-25°C) | 14 days | Retained 90% to 110% of initial concentration | [1][2] |
| Adenosine | 2 mg/mL | 0.9% Sodium Chloride Injection | Refrigerated (2°C-8°C) | 14 days | Retained 90% to 110% of initial concentration | [1][2] |
| Adenosine | 10 µg/mL and 50 µg/mL | 0.9% Sodium Chloride Injection or 5% Dextrose Injection | Room Temperature (20°C-25°C) | 14 days | Retained 99% to 101% of initial concentration | [3] |
| Adenosine | 10 µg/mL and 50 µg/mL | 0.9% Sodium Chloride Injection or 5% Dextrose Injection | Refrigerated (2°C-8°C) | 14 days | Retained 99% to 101% of initial concentration | [3] |
| Adenosine | 3 mg/mL | Undiluted in polypropylene (B1209903) syringes | 25°C | 7 days | Stable | [4] |
| Adenosine | 3 mg/mL | Undiluted in polypropylene syringes | 5°C | 14 days | Stable | [4] |
| Adenosine | 3 mg/mL | Undiluted in polypropylene syringes | -15°C | 28 days | Stable | [4] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general method for determining the stability of this compound in a specific cell culture medium using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without FBS
-
Sterile, conical tubes (15 mL or 50 mL)
-
Incubator (37°C, 5% CO2)
-
RP-HPLC system with UV detector
-
Appropriate HPLC column (e.g., C18)
-
HPLC grade solvents (e.g., acetonitrile (B52724), water, buffer)
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO, water).
-
Preparation of Test Solutions: Spike the cell culture medium (with and without FBS) with this compound to the final desired experimental concentration. Prepare enough volume for all time points.
-
Incubation: Aliquot the test solutions into sterile conical tubes for each time point. Place the tubes in a 37°C incubator.
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube for each condition.
-
Sample Preparation:
-
Immediately after collection, stop any potential enzymatic degradation by adding a quenching solvent (e.g., ice-cold acetonitrile) or by flash-freezing the samples.
-
Centrifuge the samples to pellet any precipitated proteins.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Analyze the samples using a validated RP-HPLC method. The method will need to be developed specifically for this compound to ensure good separation from media components and potential degradation products.
-
A typical method for adenosine involves a C18 column with a mobile phase consisting of a buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol), with UV detection at approximately 260 nm.[5][6]
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage remaining versus time to determine the stability profile and half-life (t½) of the compound in the medium.
-
Visualizations
Signaling Pathway
As a purine nucleoside analog, this compound is expected to interact with adenosine receptors (A1, A2A, A2B, A3), which are G-protein coupled receptors that modulate adenylyl cyclase activity and other downstream signaling cascades.
Caption: Generalized adenosine receptor signaling pathway.
Experimental Workflow
The following diagram illustrates the workflow for assessing the stability of this compound in cell culture media.
Caption: Workflow for stability testing of this compound.
References
- 1. Stability of 2 mg/mL Adenosine Solution in Polyvinyl Chloride and Polyolefin Infusion Bags - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of 2 mg/mL Adenosine Solution in Polyvinyl Chloride and Polyolefin Infusion Bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of diluted adenosine solutions in polyolefin infusion bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of undiluted and diluted adenosine at three temperatures in syringes and bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of adenosine by RP-HPLC method and its application to the study of adenosine kinase kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cas.zju.edu.cn [cas.zju.edu.cn]
minimizing off-target effects of 2-Hydrazinyl-adenosine
Welcome to the technical support center for 2-Hydrazinyl-adenosine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects and to offer troubleshooting support for experiments involving this potent A₂A adenosine (B11128) receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a synthetic derivative of adenosine. Its primary molecular target is the A₂A adenosine receptor (A₂AAR), for which it exhibits high affinity and acts as an agonist. Agonist binding to the A₂AAR, a G-protein coupled receptor (GPCR), typically leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.
Q2: What are the known off-target effects of this compound?
A2: While this compound is highly selective for the A₂AAR, potential off-target effects may occur through interactions with other adenosine receptor subtypes, albeit with lower affinity. Structurally similar compounds, such as 2-[N'-(3-arylallylidene)hydrazino]adenosines, show weak interaction with the A₁ adenosine receptor.[1] Activity at A₂B and A₃ receptors is also a possibility that should be considered, particularly at higher concentrations. Off-target effects on non-adenosine receptors have not been extensively reported in the literature for this specific compound, but it is a potential consideration with any small molecule.
Q3: How can I minimize off-target effects in my experiments?
A3: Minimizing off-target effects is crucial for obtaining reliable and interpretable data. Here are several strategies:
-
Dose-Response Experiments: Use the lowest effective concentration of this compound that elicits the desired on-target effect. A comprehensive dose-response curve will help identify the optimal concentration range.
-
Use of Selective Antagonists: To confirm that the observed effect is mediated by the A₂AAR, use a selective A₂AAR antagonist. The effect of this compound should be blocked by the antagonist in a concentration-dependent manner.
-
Control Experiments: Include appropriate controls in your experimental design. This includes vehicle controls and, if possible, using cell lines or tissues that do not express the A₂AAR to screen for non-specific effects.
-
Selectivity Profiling: If resources permit, profile this compound against a panel of other adenosine receptor subtypes (A₁, A₂B, and A₃) to empirically determine its selectivity in your experimental system.
Q4: I am observing a weaker than expected response in my cAMP assay. What could be the cause?
A4: A weaker than expected cAMP response can be due to several factors. Refer to the troubleshooting guide below for a detailed breakdown of potential causes and solutions, including issues with cell health, receptor desensitization, and assay conditions.
Q5: Can prolonged exposure to this compound lead to receptor desensitization?
A5: Yes, prolonged exposure to agonists can lead to the desensitization of G-protein coupled receptors, including the A₂AAR.[2][3] This process can involve receptor phosphorylation, uncoupling from G-proteins, and receptor internalization, leading to a diminished response over time.[2][3] It is advisable to conduct time-course experiments to determine the optimal stimulation time for your specific assay and to be mindful of this phenomenon when interpreting data from long-term experiments.
Troubleshooting Guides
Radioligand Binding Assays
| Problem | Possible Cause | Troubleshooting Steps |
| High Non-Specific Binding | 1. Radioligand concentration is too high. 2. Insufficient blocking of non-specific sites. 3. Issues with the membrane preparation. 4. Inadequate washing. | 1. Perform a saturation binding experiment to determine the optimal radioligand concentration. 2. Pre-treat filters with polyethyleneimine (PEI) and include a high concentration of a non-labeled ligand to define non-specific binding. 3. Ensure proper homogenization and centrifugation steps during membrane preparation. 4. Increase the volume and/or number of washes with ice-cold buffer. |
| Low Specific Binding | 1. Low receptor expression in the chosen cell line or tissue. 2. Degraded radioligand or test compound. 3. Incorrect assay buffer composition. | 1. Verify receptor expression levels using a validated positive control or through techniques like Western blotting or qPCR. 2. Aliquot and store radioligands and compounds at the recommended temperature and avoid repeated freeze-thaw cycles. 3. Ensure the buffer pH and ionic strength are optimal for receptor binding. |
| High Variability Between Replicates | 1. Inconsistent pipetting. 2. Uneven cell or membrane distribution in wells. 3. Temperature fluctuations during incubation. | 1. Use calibrated pipettes and ensure proper mixing of all solutions. 2. Gently vortex membrane preparations before aliquoting. 3. Use a temperature-controlled incubator or water bath for the incubation step. |
cAMP Functional Assays
| Problem | Possible Cause | Troubleshooting Steps |
| Weak or No Agonist Response | 1. Low receptor expression or coupling to Gs protein in the chosen cell line. 2. Receptor desensitization due to prolonged agonist exposure. 3. Presence of endogenous adenosine in the cell culture medium. 4. Degradation of cAMP by phosphodiesterases (PDEs). 5. Suboptimal assay conditions. | 1. Use a cell line with confirmed high expression of functional A₂AAR.[4][5] 2. Perform a time-course experiment to determine the optimal stimulation time before desensitization occurs.[3] 3. Add adenosine deaminase to the assay medium to degrade endogenous adenosine. 4. Include a PDE inhibitor, such as IBMX or rolipram, in the assay buffer.[6] 5. Optimize cell number, agonist concentration, and incubation time. |
| High Basal cAMP Levels | 1. Constitutive activity of the A₂AAR in the chosen cell line. 2. Contamination of reagents with substances that stimulate adenylyl cyclase. | 1. This can be inherent to the cell line. Consider using an inverse agonist to reduce basal signaling if necessary. 2. Use fresh, high-purity reagents. |
| "Bell-Shaped" Dose-Response Curve | 1. Receptor desensitization at high agonist concentrations. 2. Compound cytotoxicity at high concentrations. | 1. High concentrations of a potent agonist can lead to rapid desensitization, causing a decrease in the response. 2. Perform a cell viability assay to rule out cytotoxicity at the concentrations of this compound being tested. |
Data Presentation
Table 1: Selectivity Profile of 2-Substituted Adenosine Analogs
The following table summarizes the binding affinities (Ki) of a structurally related compound, 2-[N'-(3-(4-nitrophenyl)allylidene)hydrazino]adenosine, for the rat A₂A and A₁ adenosine receptors. Data for human A₂B and A₃ receptors with 2-substituted adenosine analogs are also included to provide a broader context for potential off-target interactions.
| Compound | Receptor Subtype | Species | Assay Type | Ki (nM) | Reference |
| 2-[N'-(3-(4-nitrophenyl)allylidene)hydrazino]adenosine | A₂A | Rat | Radioligand Binding | 23 | [1] |
| 2-[N'-(3-(4-nitrophenyl)allylidene)hydrazino]adenosine | A₁ | Rat | Radioligand Binding | >1000 | [1] |
| General 2-substituted adenosines | A₂B | Human | cAMP Functional Assay | Generally low potency | [7] |
| General 2-substituted adenosines | A₃ | Human | Radioligand Binding | Can show moderate affinity | [8] |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for A₂A Adenosine Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for the A₂A adenosine receptor.
Materials:
-
HEK293 cells stably expressing the human A₂A adenosine receptor.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Adenosine deaminase (ADA).
-
Radioligand: [³H]-ZM241385 (A₂AAR antagonist) or [³H]-CGS21680 (A₂AAR agonist).
-
Non-labeled ligand for non-specific binding determination (e.g., NECA).
-
This compound stock solution.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation:
-
Harvest HEK293-A₂AAR cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
Treat membranes with adenosine deaminase (2 U/mL) for 30 minutes at room temperature to remove endogenous adenosine.
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, a fixed concentration of radioligand (typically at its Kd value), and varying concentrations of this compound.
-
For total binding wells, add only the radioligand and buffer.
-
For non-specific binding wells, add the radioligand and a saturating concentration of a non-labeled A₂AAR ligand.
-
-
Incubation:
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Determine the IC₅₀ value from the resulting competition curve and calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 2: cAMP Functional Assay for A₂A Adenosine Receptor Agonism
Objective: To determine the functional potency (EC₅₀) of this compound at the A₂A adenosine receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human A₂A adenosine receptor.
-
Cell culture medium.
-
Assay buffer (e.g., HBSS or serum-free medium).
-
Adenosine deaminase (ADA).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram).
-
This compound stock solution.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
96-well or 384-well plates.
Procedure:
-
Cell Plating:
-
Seed the A₂AAR-expressing cells into 96-well or 384-well plates at a predetermined optimal density and allow them to attach overnight.
-
-
Assay Preparation:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with assay buffer containing adenosine deaminase (2 U/mL) and a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Add varying concentrations of this compound to the wells.
-
Include a vehicle control and a positive control (e.g., NECA or CGS21680).
-
Incubate for a predetermined optimal time (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP detection assay following the kit protocol.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Quantify the amount of cAMP produced in each well based on the standard curve.
-
Plot the cAMP concentration as a function of the log concentration of this compound.
-
Determine the EC₅₀ value from the resulting dose-response curve.
-
Visualizations
Caption: A₂A Adenosine Receptor Signaling Pathway.
Caption: Experimental Workflows for Characterization.
Caption: Troubleshooting Logic for Weak Agonist Response.
References
- 1. 2-[N'-(3-arylallylidene)hydrazino]adenosines showing A2a adenosine agonist properties and vasodilation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adenosine receptors as drug targets — what are the challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Internalization and desensitization of adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cells-online.com [cells-online.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. A FUNCTIONAL SCREENING OF ADENOSINE ANALOGUES AT THE ADENOSINE A2B RECEPTOR: A SEARCH FOR POTENT AGONISTS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
dealing with low signal in 2-Hydrazinyl-adenosine binding experiments
Welcome to the technical support center for 2-Hydrazinyl-adenosine binding experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly low signal-to-noise ratios, during their investigations.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for a low signal in my this compound binding experiment?
A1: Low signal in binding experiments involving this compound can stem from several factors:
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Low Affinity Interaction: The inherent binding affinity between this compound and its target receptor may be weak, resulting in a small signal.
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Inactive Ligand or Target: The this compound compound or the target receptor (e.g., adenosine (B11128) receptors) may have lost activity due to improper storage, handling, or experimental conditions.
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Suboptimal Assay Conditions: Factors such as buffer composition (pH, ionic strength), temperature, and the presence of necessary co-factors can significantly impact binding.
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Low Concentration of Active Components: Insufficient concentrations of either the this compound or the target receptor will lead to a diminished signal.
-
Technical Issues with Instrumentation: The detection instrument (e.g., SPR biosensor, ITC calorimeter, scintillation counter) may not be sensitive enough or could be malfunctioning.
Q2: Which experimental techniques are most suitable for studying this compound binding?
A2: Several techniques can be employed, each with its own advantages and challenges:
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Surface Plasmon Resonance (SPR): Ideal for real-time kinetic analysis (association and dissociation rates) and affinity determination. However, it can be susceptible to non-specific binding and mass transport limitations.[1][2]
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Isothermal Titration Calorimetry (ITC): Directly measures the heat change upon binding, providing a complete thermodynamic profile (affinity, enthalpy, entropy, and stoichiometry) in a single experiment.[3][4][5] It is a label-free technique performed in solution.
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Radioligand Binding Assays: A highly sensitive method that uses a radiolabeled competitor ligand to determine the binding affinity of the unlabeled test compound (this compound).[6][7][8] This is a classic and robust method for studying receptor-ligand interactions.[6][8]
Q3: What is the expected binding affinity for this compound derivatives with adenosine receptors?
A3: The binding affinity of 2-hydrazinyladenosine derivatives for adenosine receptors can vary significantly based on the specific substitutions. Some derivatives have been shown to exhibit high affinity for the A2A adenosine receptor, with Ki values in the low nanomolar range. For example, certain synthesized derivatives have displayed Ki values as low as 1.8 nM for the A2A receptor.[9]
Troubleshooting Guides
Issue 1: Low Signal in Surface Plasmon Resonance (SPR) Experiments
This guide provides a systematic approach to troubleshooting and optimizing SPR experiments when encountering a low binding signal for this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low SPR signal.
Potential Causes and Solutions
| Potential Cause | Recommended Solution | Supporting Data/Rationale |
| Low Ligand Immobilization Density | Increase the amount of ligand coupled to the sensor chip surface. Aim for a higher immobilization level (e.g., in Response Units, RU).[1] | For weak interactions, a higher ligand density is often needed to generate a measurable response.[10] |
| Poor Ligand Immobilization Efficiency | Optimize the coupling chemistry. For amine coupling, adjust the pH of the ligand solution to be below its isoelectric point (pI).[10] Consider alternative immobilization strategies like capture coupling if direct coupling is inefficient.[10] | The efficiency of amine coupling is highly pH-dependent. A capture-based approach can ensure proper orientation and activity of the ligand.[10] |
| Low Analyte Concentration | Increase the concentration of this compound in the injections. For weak interactions, higher analyte concentrations are often necessary to observe a significant binding response.[10] | Weak binders may require higher concentrations to achieve sufficient receptor occupancy for a detectable signal.[10] |
| Suboptimal Buffer Conditions | Screen different buffer conditions, including pH and ionic strength. Adding a small amount of a non-ionic surfactant like Tween 20 (e.g., 0.005%) can help reduce non-specific hydrophobic interactions.[10] | Buffer composition can significantly influence binding interactions. Optimizing these conditions can enhance the specific binding signal.[10] |
| Mass Transport Limitation | Increase the flow rate during analyte injection to ensure a constant supply of analyte to the sensor surface.[2] Alternatively, decrease the ligand density.[2] | For fast-on/fast-off kinetics, mass transport can limit the observed binding rate. Increasing the flow rate can mitigate this effect.[2] |
Issue 2: Low or No Signal in Isothermal Titration Calorimetry (ITC) Experiments
This section addresses common problems leading to a weak or absent signal during ITC analysis of this compound binding.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low ITC signals.
Potential Causes and Solutions
| Potential Cause | Recommended Solution | Supporting Data/Rationale |
| Inaccurate Concentrations | Accurately determine the concentrations of both the target protein and the this compound ligand. Use methods like UV-Vis spectroscopy for the ligand and a protein assay (e.g., BCA) for the receptor. | Accurate concentrations are crucial for reliable ITC data analysis and for ensuring appropriate molar ratios during the titration.[3] |
| Buffer Mismatch | Ensure that the ligand and macromolecule are in identical, matched buffers. Dialysis of the protein against the buffer used to dissolve the ligand is highly recommended.[11] | Mismatched buffers can lead to large heats of dilution that can mask the actual binding signal.[11] |
| Low Enthalpy of Binding (ΔH) | If the binding is primarily entropy-driven, the enthalpy change may be too small to detect. Try running the experiment at different temperatures, as ΔH is temperature-dependent. | Some binding events have a very small enthalpy change, making them difficult to detect by ITC. Varying the temperature can sometimes shift the thermodynamics to produce a more measurable signal. |
| Incorrect 'c' value | The 'c' value (c = Ka * M, where Ka is the association constant and M is the protein concentration) should ideally be between 1 and 1000.[5] If the affinity is low, a higher protein concentration may be needed to achieve an optimal 'c' value. | An optimal 'c' value ensures a sigmoidal binding isotherm that can be accurately fitted to determine the binding parameters.[5] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Adenosine A2A Receptor
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of this compound for the human adenosine A2A receptor.
Materials:
-
HEK-293 or CHO cells stably expressing the human adenosine A2A receptor.[7][8]
-
Membrane preparation buffer: Ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors.
-
Assay buffer: Tris-HCl buffer (50 mM, pH 7.4) with 10 mM MgCl2.[7]
-
Radioligand: [3H]CGS21680 (a known A2A receptor agonist).[7]
-
Non-specific binding control: A high concentration of a non-radiolabeled A2A agonist or antagonist (e.g., 10 µM NECA).[7]
-
Test compound: this compound at various concentrations.
-
Scintillation cocktail and vials.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture and harvest cells expressing the A2A receptor.
-
Homogenize the cells in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate or individual tubes, add the following components in order:
-
Incubate the mixture at 25°C for 60 minutes with gentle shaking.[7]
-
-
Filtration and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus.
-
Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and vortex.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Signaling Pathway
This compound, as an adenosine analog, is expected to interact with adenosine receptors. The A2A adenosine receptor, a G-protein coupled receptor (GPCR), is a likely target.[12] Activation of the A2A receptor typically leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[13]
Caption: A2A adenosine receptor signaling pathway.
References
- 1. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 2. nicoyalife.com [nicoyalife.com]
- 3. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. portlandpress.com [portlandpress.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Design, synthesis and biological evaluation of 2-hydrazinyladenosine derivatives as A2A adenosine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. tainstruments.com [tainstruments.com]
- 12. 2-[N'-(3-arylallylidene)hydrazino]adenosines showing A2a adenosine agonist properties and vasodilation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CV Pharmacology | Adenosine [cvpharmacology.com]
improving the solubility of 2-Hydrazinyl-adenosine for experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of 2-Hydrazinyl-adenosine in experiments, with a focus on improving its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a purine (B94841) nucleoside analog. It functions as a potent and selective agonist for the A2A adenosine (B11128) receptor. The activation of the A2A receptor, a G-protein coupled receptor, initiates a signaling cascade that leads to vasodilation and other physiological responses.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability, this compound should be stored under controlled conditions. For long-term storage, it is recommended to store the compound at -20°C in a dry, sealed container. For short-term storage, 2-8°C is acceptable. It is crucial to protect the compound from moisture.
Q3: In which solvents is this compound soluble?
A3: this compound has limited solubility in aqueous solutions. It is slightly soluble in dimethyl sulfoxide (B87167) (DMSO), especially with heating, and sparingly soluble in methanol (B129727) and water, where solubility can be improved with heating and sonication. For biological experiments, it is common practice to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into an aqueous buffer.
Q4: Can I dissolve this compound directly in my cell culture medium?
A4: It is not recommended to dissolve this compound directly in cell culture medium due to its poor aqueous solubility. The high protein content and complex composition of the medium can interfere with the dissolution process and may lead to precipitation. The recommended method is to first prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the culture medium.
Troubleshooting Guide: Solubility Issues
This guide addresses common problems encountered when trying to dissolve this compound for experimental use.
| Problem | Possible Cause | Troubleshooting Steps |
| Compound does not dissolve in aqueous buffer. | Poor aqueous solubility of this compound. | 1. Prepare a concentrated stock solution in 100% DMSO. 2. Gently warm the solution (up to 37°C) to aid dissolution. 3. Use sonication for short periods to break up any aggregates. 4. Once dissolved in DMSO, perform a serial dilution into your aqueous experimental buffer. |
| Precipitation occurs after diluting the DMSO stock solution into an aqueous buffer. | The final concentration of this compound exceeds its solubility limit in the aqueous buffer. The percentage of DMSO in the final solution is too low to maintain solubility. | 1. Increase the final percentage of DMSO in your working solution. However, be mindful of the DMSO tolerance of your experimental system (most cell lines can tolerate up to 0.5% DMSO). 2. Decrease the final working concentration of this compound. 3. Prepare fresh dilutions immediately before use. |
| The compound appears to be degrading after dissolution. | The compound is sensitive to prolonged exposure to heat or certain pH conditions. The aqueous solution may not be stable for long periods. | 1. Avoid excessive heating. Use a water bath set to a maximum of 37°C. 2. Prepare fresh solutions for each experiment. It is not recommended to store aqueous solutions of adenosine for more than one day[1]. 3. Check the pH of your final solution. |
| Inconsistent experimental results. | Incomplete dissolution or precipitation of the compound leading to inaccurate concentrations. | 1. Visually inspect your stock and working solutions for any precipitate before each use. 2. If you suspect precipitation, centrifuge the tube and test the supernatant to confirm the concentration. 3. Always vortex the stock solution before making dilutions. |
Quantitative Solubility Data
While specific quantitative solubility data for this compound is limited, the following table provides data for the parent compound, adenosine, which can be used as a reasonable estimate.
| Solvent | Approximate Solubility (Adenosine) | Notes |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL[1] | Heating may be required for this compound. |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~10 mg/mL[1] | Solubility of this compound in aqueous buffers is expected to be lower. |
| Water | Sparingly soluble | Heating and sonication can improve solubility. |
| Methanol | Sparingly soluble | Heating can improve solubility. |
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heating block (optional)
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to prepare your desired volume of a 10 mM stock solution. The molecular weight of this compound is 297.27 g/mol .
-
Mass (mg) = 10 mM * Volume (L) * 297.27 g/mol
-
-
Weigh the compound: Carefully weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube.
-
Dissolve the compound:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, gently warm the solution in a water bath at 37°C for 5-10 minutes.
-
If solids persist, sonicate the solution for short bursts of 1-2 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Note: When preparing working solutions for cell-based assays, ensure the final concentration of DMSO does not exceed a level that is toxic to the cells (typically <0.5%).
Visualizations
A2A Adenosine Receptor Signaling Pathway
References
addressing high non-specific binding with 2-Hydrazinyl-adenosine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 2-Hydrazinyl-adenosine in their experiments. High non-specific binding is a common challenge that can compromise experimental results. This guide offers structured advice to identify and mitigate these issues, ensuring data accuracy and reliability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological target?
A1: this compound is a purine (B94841) nucleoside analog. Derivatives of this compound are potent agonists for the A2A adenosine (B11128) receptor (A2AAR), a G-protein coupled receptor (GPCR).[1][2] The A2AAR is involved in various physiological processes, including vasodilation, inflammation, and neurotransmission.[3][4]
Q2: What are the common causes of high non-specific binding in assays using this compound?
A2: High non-specific binding can stem from several factors:
-
Hydrophobic interactions: The compound may adhere to plastic surfaces of microplates or pipette tips.
-
Electrostatic interactions: Charged molecules can non-specifically bind to oppositely charged surfaces or proteins.
-
Binding to unintended biomolecules: The compound may interact with other proteins or cellular components besides the A2AAR.
-
Suboptimal assay conditions: Incorrect buffer composition, pH, or temperature can increase non-specific interactions.
Q3: How can I determine if the binding I am observing is specific to the A2A adenosine receptor?
A3: To confirm specific binding, you should perform competition binding assays. In these experiments, you will measure the binding of a radiolabeled or fluorescently tagged A2AAR ligand in the presence of increasing concentrations of unlabeled this compound. A successful experiment will show a dose-dependent decrease in the labeled ligand's signal, indicating that this compound is competing for the same binding site on the A2AAR. Additionally, using a known A2AAR antagonist should block the binding of this compound.
Troubleshooting High Non-Specific Binding
This section provides a step-by-step guide to troubleshooting and reducing high non-specific binding in your experiments with this compound.
Initial Assessment of Non-Specific Binding
Before optimizing your assay, it is crucial to quantify the level of non-specific binding. This can be achieved by measuring the binding of this compound in the presence of a high concentration of a known, saturating A2AAR ligand (e.g., NECA or CGS21680). The remaining signal represents non-specific binding.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background signal in all wells | Hydrophobic interactions with plate/tubing | Add a non-ionic surfactant like Tween-20 (0.01-0.1%) to your assay buffer. |
| Electrostatic interactions | Increase the salt concentration of your buffer (e.g., 150 mM NaCl) to shield charges. | |
| Insufficient blocking | Increase the concentration or incubation time of your blocking agent (e.g., 1-5% BSA or non-fat dry milk). | |
| High binding in control wells (no receptor) | Binding to other components in the assay | Use a pre-adsorbed secondary antibody if applicable. Ensure all reagents are of high purity. |
| Inconsistent results between replicates | Pipetting errors or improper mixing | Ensure thorough mixing of all reagents. Use calibrated pipettes and proper technique. |
| Temperature fluctuations | Maintain a consistent temperature throughout the experiment. |
Quantitative Data: Binding Affinity of this compound Derivatives
The following table summarizes the binding affinities (Ki values) of several this compound derivatives for the human A2A and A1 adenosine receptors. Lower Ki values indicate higher binding affinity.
| Compound | A2A Receptor Ki (nM) | A1 Receptor Ki (nM) | Reference |
| Derivative 23 | 1.8 | >1000 | [1] |
| Derivative 42 | 6.3 | >1000 | [1] |
| Derivative 24 | 6.4 | >1000 | [1] |
| 2-[N'-[3-(4-nitrophenyl)allylidene] hydrazinoadenosine (5g) | 23 | >1000 | [2] |
| Derivative 30 | 20 | >1000 | [1] |
| Derivative 31 | 67 | >1000 | [1] |
| Derivative 35 | >1000 | 4.5 | [1] |
Experimental Protocols
Protocol: Radioligand Competition Binding Assay for A2A Adenosine Receptor
This protocol is adapted for determining the binding affinity of this compound to the A2AAR using a radiolabeled competitor.
Materials:
-
HEK293 cell membranes expressing human A2AAR
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA
-
Radioligand: [³H]-CGS 21680 (or other suitable A2AAR radioligand)
-
Unlabeled this compound stock solution
-
Non-specific binding control: 50 µM 5′-(N-Ethylcarboxamido)adenosine (NECA)
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4, 154 mM NaCl
-
GF/C filter plates
-
Scintillation fluid
Procedure:
-
Membrane Preparation: Thaw the A2AAR-expressing cell membranes on ice. Dilute the membranes in assay buffer to a final concentration of 5-10 µg of protein per well.
-
Assay Setup: In a 96-well plate, add the following components in order:
-
25 µL of assay buffer (for total binding) or 25 µL of 50 µM NECA (for non-specific binding).
-
25 µL of serially diluted this compound.
-
25 µL of [³H]-CGS 21680 at a final concentration close to its Kd (e.g., 5-10 nM).
-
125 µL of diluted cell membranes.
-
-
Incubation: Incubate the plate at 25°C for 90 minutes with gentle shaking.
-
Filtration: Pre-soak the GF/C filter plate with 0.5% polyethyleneimine (PEI). Rapidly transfer the contents of the assay plate to the filter plate and wash immediately with 3 x 200 µL of ice-cold wash buffer to separate bound from free radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the Ki value.
Visualizations
A2A Adenosine Receptor Signaling Pathway
Caption: A2A adenosine receptor signaling cascade.
Experimental Workflow for Mitigating Non-Specific Binding
Caption: Workflow for troubleshooting non-specific binding. for troubleshooting non-specific binding.
References
- 1. Design, synthesis and biological evaluation of 2-hydrazinyladenosine derivatives as A2A adenosine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-[N'-(3-arylallylidene)hydrazino]adenosines showing A2a adenosine agonist properties and vasodilation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Adenosine A2A Receptor, CYP450s, and PPARs in the Regulation of Vascular Tone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine A2A receptor - Wikipedia [en.wikipedia.org]
optimizing incubation time for 2-Hydrazinyl-adenosine assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation time in 2-Hydrazinyl-adenosine assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in assays?
A1: this compound and its derivatives are a class of compounds that primarily act as potent and selective agonists for the A2A adenosine (B11128) receptor (A2AAR), a G protein-coupled receptor (GPCR).[1] In a research setting, they are used to study the function of the A2AAR, screen for new drug candidates, and characterize the receptor's signaling pathways.
Q2: What is a typical incubation time for a this compound assay?
A2: The optimal incubation time can vary depending on the specific assay format, cell type, and experimental goals. However, published protocols for A2AAR agonist assays often use incubation times ranging from 20 minutes to 2 hours. For functional assays like cAMP accumulation, a 30-minute incubation at room temperature is a common starting point.[2] Radioligand binding assays may require longer incubation times, such as 60 to 120 minutes, to reach equilibrium.[3][4]
Q3: Why is optimizing incubation time so critical for my assay?
A3: Optimizing incubation time is crucial for obtaining accurate and reproducible results. Insufficient incubation can lead to an underestimation of the compound's potency (EC50/IC50) as the binding or functional response has not reached equilibrium. Conversely, excessively long incubation times can lead to receptor desensitization, cell death, or degradation of the compound, all of which can skew results. For agonists, the binding kinetics, specifically the residence time at the receptor, can correlate with functional efficacy.[5]
Q4: Can I use the same incubation time for both binding and functional assays?
A4: Not necessarily. While there might be some overlap, it's important to optimize the incubation time for each assay type independently. Binding assays aim to measure the direct interaction of the ligand with the receptor at equilibrium, which might require a longer incubation period. Functional assays, such as measuring downstream signaling molecules like cAMP, often have more dynamic and transient responses, potentially requiring shorter incubation times to capture the peak signal before desensitization or other regulatory mechanisms take effect.
Q5: My signal is very low. Should I increase the incubation time?
A5: Increasing the incubation time is one potential solution for a low signal, as it allows more time for the ligand to bind and elicit a response. However, other factors could be at play. You should also consider verifying the activity and concentration of your this compound compound, ensuring optimal cell density and receptor expression, and checking for any issues with your detection reagents.[6][7]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your this compound A2AAR assays.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal | 1. Constitutive Receptor Activity: Some GPCRs can be active even without a ligand.[6][7] 2. Non-specific Binding: The compound may be binding to other sites besides the A2AAR. 3. Assay Interference: Components in your sample or buffer may be interfering with the detection method. | 1. Consider using an inverse agonist to lower the basal activity. 2. Increase the number of wash steps. Include a control with a high concentration of an unlabeled, known A2AAR ligand to determine non-specific binding. 3. Run a control with just the vehicle to check for interference. |
| Low Signal-to-Noise Ratio | 1. Suboptimal Incubation Time: The reaction may not have reached its peak. 2. Low Receptor Expression: The cells may not be expressing enough A2AAR.[7] 3. Inactive Ligand: The this compound derivative may have degraded. | 1. Perform a time-course experiment (e.g., 15, 30, 60, 90, 120 minutes) to determine the optimal incubation time. 2. Use a cell line with validated A2AAR expression or optimize transfection/transduction conditions. 3. Use a fresh batch of the ligand and verify its activity with a positive control. |
| Inconsistent or Irreproducible Results | 1. Variable Incubation Times: Inconsistent timing between experiments. 2. Cell Passage Number: Using cells with high passage numbers can lead to phenotypic changes. 3. Pipetting Errors: Inaccurate dispensing of reagents. | 1. Use a precise timer for all incubation steps. 2. Maintain a consistent and low passage number for your cell line.[6] 3. Calibrate pipettes regularly and use appropriate pipetting techniques. |
| Unexpected Ligand Behavior (e.g., partial agonism) | 1. Ligand Bias: The compound may preferentially activate one signaling pathway over another (e.g., G-protein vs. β-arrestin).[6] 2. Receptor Desensitization: Prolonged exposure to the agonist can lead to a reduced response. | 1. Test the compound in multiple downstream pathway assays (e.g., cAMP, β-arrestin recruitment). 2. Perform a time-course experiment to identify the peak response time before significant desensitization occurs. |
Experimental Protocols
Protocol 1: Time-Course Experiment for Optimizing Incubation Time in a cAMP Functional Assay
This protocol outlines a method to determine the optimal incubation time for a this compound derivative in a cAMP accumulation assay using a homogenous time-resolved fluorescence (HTRF) format.
-
Cell Preparation:
-
Seed HEK293 cells stably expressing the human A2AAR in a 384-well plate at a density of 5,000-10,000 cells per well.
-
Incubate overnight at 37°C and 5% CO2.
-
-
Reagent Preparation:
-
Prepare a stock solution of your this compound derivative in DMSO.
-
Prepare your assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX, a phosphodiesterase inhibitor).
-
Prepare serial dilutions of the this compound derivative in the assay buffer. A common concentration to use for optimization is the EC80.
-
-
Agonist Stimulation:
-
Remove the culture medium from the cells.
-
Add the this compound derivative dilutions to the wells.
-
Incubate the plate at room temperature for a series of time points (e.g., 15, 30, 45, 60, 90, and 120 minutes).
-
-
Cell Lysis and Detection:
-
At the end of each incubation period, add the HTRF lysis buffer and detection reagents (Eu-cAMP and ULight-anti-cAMP) according to the manufacturer's instructions.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader.
-
Calculate the HTRF ratio and plot the signal against the incubation time.
-
The optimal incubation time is the point at which the signal is maximal and stable before it begins to decline due to potential receptor desensitization.
-
Protocol 2: Radioligand Binding Assay to Determine Binding Kinetics
This protocol describes a competition association assay to determine the association (kon) and dissociation (koff) rates of an unlabeled this compound derivative.
-
Membrane Preparation:
-
Prepare cell membranes from HEK293 cells overexpressing the A2AAR.
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer (e.g., 25 mM Tris-HCl, 5 mM MgCl2, 0.1% CHAPS, pH 7.4).
-
Add a known concentration of a suitable A2AAR radioligand (e.g., [3H]ZM241385).
-
Add your unlabeled this compound derivative at a concentration approximately 10-fold its Ki value.
-
-
Incubation:
-
Initiate the binding reaction by adding the cell membrane preparation to the wells.
-
Incubate the plate at 25°C with shaking.
-
The amount of radioligand bound to the receptor is measured at different time intervals over a period of up to 3 hours.[5]
-
-
Filtration and Detection:
-
At each time point, rapidly harvest the contents of the wells onto glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the specific binding of the radioligand over time.
-
Fit the data to the "kinetics of competitive binding" model using appropriate software (e.g., GraphPad Prism) to determine the kon and koff values for the this compound derivative. The residence time (RT) can then be calculated as 1/koff.
-
Quantitative Data Summary
Table 1: Example Incubation Times from A2AAR Assay Protocols
| Assay Type | Ligand Type | Incubation Time | Temperature | Reference |
| cAMP Functional Assay | Agonist | 30 minutes | Room Temp | [2] |
| cAMP Functional Assay | Agonist | 45 minutes | 37°C | [5] |
| Radioligand Binding | Agonist | 120 minutes | Room Temp | [4] |
| Radioligand Binding | Antagonist | 60 minutes | 25°C | [3] |
| Competition Binding | Agonist | 90 minutes | 22°C | [8] |
Visualizations
Caption: A2A Adenosine Receptor Gs signaling pathway.
References
- 1. Design, synthesis and biological evaluation of 2-hydrazinyladenosine derivatives as A2A adenosine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Structure-Based Discovery of A2A Adenosine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Structure of the adenosine A2A receptor bound to an engineered G protein - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Potency of 2-Hydrazinyl-adenosine in Functional Assays
This technical support center is designed for researchers, scientists, and drug development professionals who are using 2-Hydrazinyl-adenosine in functional assays and encountering lower than expected potency. This guide provides troubleshooting tips and frequently asked questions (FAQs) to help identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a purine (B94841) nucleoside analog.[1] Its derivatives have been shown to act as potent agonists for the A2A adenosine (B11128) receptor.[2] The A2A adenosine receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to a Gs protein, stimulating adenylyl cyclase and leading to an increase in intracellular cyclic AMP (cAMP).[3][4]
Q2: What are the typical functional assays used to determine the potency of this compound?
The most common functional assay for A2A receptor agonists like this compound is the measurement of intracellular cAMP accumulation in a cell line engineered to express the A2A receptor, such as HEK293 cells.[5][6] Other methods include label-free whole-cell impedance-based assays.[7]
Q3: What could be the reason for observing low potency of this compound in my functional assay?
Several factors can contribute to the low potency of this compound in functional assays. These can be broadly categorized into issues with the compound itself, the assay conditions, and the cells used in the experiment. This support center provides a detailed troubleshooting guide to address these potential issues.
Troubleshooting Guide
Low potency of this compound can manifest as a rightward shift in the dose-response curve, a lower than expected maximum response, or a complete lack of activity. The following sections provide a step-by-step guide to troubleshoot these issues.
Compound Integrity and Preparation
Issue: The compound may have degraded or been improperly prepared.
Troubleshooting Steps:
-
Verify Compound Quality: Ensure the purity and identity of your this compound stock. If possible, obtain a fresh batch from a reputable supplier.
-
Proper Storage: Store the solid compound and stock solutions as recommended by the supplier, typically at -20°C or -80°C and protected from light and moisture.[5]
-
Solubility Issues: this compound is sparingly soluble in water and methanol, and slightly soluble in DMSO with heating.[8]
-
Prepare a high-concentration stock solution in 100% DMSO.
-
When preparing working dilutions, dilute the DMSO stock in the assay buffer immediately before use.
-
Ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
-
Avoid Freeze-Thaw Cycles: Aliquot the stock solution into single-use vials to minimize repeated freezing and thawing.
dot
Figure 1: Recommended workflow for preparing this compound for functional assays.
Assay Conditions
Issue: Suboptimal assay conditions can lead to a reduced signal and apparent low potency.
Troubleshooting Steps:
-
Presence of Endogenous Adenosine: Cells can release adenosine, which can activate the A2A receptor and desensitize it to the addition of your compound.
-
cAMP Degradation: Phosphodiesterases (PDEs) in the cells will degrade cAMP, reducing the measured signal.
-
Use a PDE Inhibitor: Include a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in the assay buffer to prevent cAMP degradation.[10]
-
-
Incubation Time: The incubation time with the compound may not be optimal.
-
Time-Course Experiment: Perform a time-course experiment to determine the optimal incubation time for maximal cAMP production.
-
-
Serum in Media: Components in serum can sometimes interfere with GPCR assays.
-
Serum-Free Media: If possible, perform the final compound addition and incubation in serum-free media.
-
dot
Figure 2: Signaling pathway of A2A adenosine receptor activation and points of experimental intervention.
Cell-Based Issues
Issue: The cells used in the assay may not be responding optimally.
Troubleshooting Steps:
-
Cell Line Verification: Confirm that your cell line indeed expresses the human A2A adenosine receptor at sufficient levels.[11] This can be checked by Western blot or by using a well-characterized potent A2A agonist as a positive control.
-
Cell Density: The number of cells seeded per well can impact the assay window.
-
Optimize Seeding Density: Perform an experiment with varying cell densities to find the optimal number of cells that gives the best signal-to-background ratio.
-
-
Receptor Desensitization: Prolonged exposure to agonists can lead to receptor desensitization and downregulation.
-
Minimize Exposure: Be mindful of pre-incubation times and potential sources of adenosine in the culture media.
-
-
Mycoplasma Contamination: Mycoplasma contamination can affect cell health and signaling pathways. Regularly test your cell cultures for mycoplasma.
Quantitative Data Summary
| Parameter | Compound/Reagent | Typical Concentration/Value | Reference(s) |
| Agonist Potency | NECA (non-selective agonist) | EC50: ~2.75 x 10⁻⁸ M | [4] |
| CGS-21680 (A2A selective agonist) | EC50: Varies with assay | [7][8] | |
| PDE Inhibitor | IBMX | 0.5 mM | [10] |
| Enzyme | Adenosine Deaminase (ADA) | 0.8 U/mL | [7][8] |
| Solvent Limit | DMSO | < 0.5% (v/v) |
Experimental Protocols
Key Experiment: cAMP Accumulation Assay
This protocol is a general guideline for a cAMP accumulation assay using a commercially available kit (e.g., HTRF, LANCE) in HEK293 cells stably expressing the human A2A adenosine receptor.
Materials:
-
HEK293 cells expressing human A2A adenosine receptor
-
Cell culture medium (e.g., DMEM/F12)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
Reference A2A agonist (e.g., CGS-21680)
-
Adenosine deaminase (ADA)
-
IBMX
-
cAMP detection kit
-
White opaque 96-well or 384-well plates
Protocol:
-
Cell Seeding:
-
The day before the assay, seed the HEK293-A2A cells into the assay plate at the optimized density.
-
Incubate overnight at 37°C in a CO₂ incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in assay buffer to create a concentration-response curve. Include a vehicle control (assay buffer with the same final DMSO concentration).
-
-
Assay Procedure:
-
On the day of the assay, remove the culture medium from the cells.
-
Wash the cells once with assay buffer.
-
Add assay buffer containing ADA and IBMX to each well and incubate for a short period (e.g., 30 minutes) at room temperature.
-
Add the different concentrations of this compound or the reference agonist to the wells.
-
Incubate for the optimized duration at room temperature.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your specific cAMP detection kit.
-
-
Data Analysis:
-
Plot the cAMP signal against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
-
dot
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular Evidence of Adenosine Deaminase Linking Adenosine A2A Receptor and CD26 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. innoprot.com [innoprot.com]
- 5. 2-Hydrazinoadenosine | 15763-11-8 [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationships of the Sustained Effects of Adenosine A2A Receptor Agonists Driven by Slow Dissociation Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Molecular Evidence of Adenosine Deaminase Linking Adenosine A2A Receptor and CD26 Proteins [frontiersin.org]
- 10. resources.revvity.com [resources.revvity.com]
- 11. benchchem.com [benchchem.com]
impact of serum components on 2-Hydrazinyl-adenosine activity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 2-Hydrazinyl-adenosine and other adenosine (B11128) analogs, with a focus on the impact of serum components on experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound shows reduced potency in serum-containing media compared to serum-free media. Why is this happening?
A1: This is a common observation for many small molecule compounds. The reduction in potency in the presence of serum can be attributed to several factors:
-
Protein Binding: this compound may bind to serum proteins, particularly albumin. This binding reduces the concentration of the free, unbound compound available to interact with its target receptor, leading to a perceived decrease in potency.
-
Enzymatic Degradation: Serum contains various enzymes that can metabolize or degrade this compound, reducing its effective concentration over time.
-
Non-Specific Binding: The compound may non-specifically bind to other components within the serum, further reducing its bioavailability.
Troubleshooting Steps:
-
Quantify Serum Protein Binding: Perform a serum protein binding assay to determine the fraction of this compound that is bound. This will help you calculate the free concentration of the compound in your experiments.
-
Assess Stability: Evaluate the stability of this compound in serum-containing media over the time course of your experiment. This can be done using techniques like HPLC or LC-MS.
-
Use Serum-Reduced or Serum-Free Conditions: If experimentally feasible, conduct your assays in serum-reduced or serum-free media to minimize these effects. If serum is required for cell health, consider reducing the serum concentration or using a defined, serum-free media supplement.
-
Increase Compound Concentration: If the extent of serum binding is known, you may be able to compensate by increasing the total concentration of this compound to achieve the desired free concentration.
Q2: I am observing high variability in my results when using different batches of serum. What could be the cause?
A2: Batch-to-batch variability in serum is a well-documented issue. The composition of serum, including protein concentrations, growth factors, and endogenous molecules, can differ between lots. This variability can affect the activity of this compound in several ways:
-
Varying Protein Content: Different serum batches can have slightly different concentrations of proteins like albumin, leading to inconsistent levels of drug binding.
-
Presence of Endogenous Ligands: Serum can contain endogenous adenosine or other molecules that may interact with adenosine receptors, potentially competing with this compound.
-
Differences in Enzyme Activity: The activity of metabolic enzymes can vary between serum batches, leading to different rates of compound degradation.
Troubleshooting Steps:
-
Lot Qualification: Test each new batch of serum to ensure consistent results with your assay.
-
Use a Single Lot: For a given set of experiments, use a single, large lot of serum to minimize variability.
-
Heat Inactivation: Heat-inactivating the serum (typically at 56°C for 30 minutes) can help to denature some enzymes and reduce variability, but be aware that this can also affect other serum components.
-
Consider Defined Media: For maximum consistency, transitioning to a chemically defined, serum-free medium is the most effective solution.
Q3: How can I determine if this compound is binding to serum proteins?
A3: Several methods can be used to assess serum protein binding. A common and reliable technique is Equilibrium Dialysis . In this method, a semi-permeable membrane separates a chamber containing the compound in serum from a chamber with buffer. Only the unbound compound can pass through the membrane. By measuring the concentration of the compound in both chambers at equilibrium, the percentage of protein binding can be calculated. Other methods include ultrafiltration and surface plasmon resonance (SPR).
Q4: What is the likely signaling pathway activated by this compound?
A4: this compound and its derivatives are known to be potent agonists of the A2A adenosine receptor.[1][2] The A2A receptor is a Gs protein-coupled receptor (GPCR). Upon agonist binding, the Gs alpha subunit activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[3][4] This increase in intracellular cAMP activates protein kinase A (PKA), which then phosphorylates various downstream targets to elicit a cellular response.
Quantitative Data Summary
Table 1: Binding Affinities of Selected Adenosine Receptor Agonists
| Compound | Receptor Target | Binding Affinity (Ki) | Species | Reference |
| 2-[N'-[3-(4-nitrophenyl)allylidene] hydrazinoadenosine | A2A | 23 nM | Rat | [1] |
| CGS21680 | A2A | 15-29 nM | Human/Rat | [5] |
| NECA | A1/A2A | 0.4-14 nM | Human/Rat | [5] |
| 2-Cl-IB-MECA | A3 | 0.3-1 nM | Human | [6] |
Experimental Protocols
Protocol 1: Assessing the Impact of Serum on this compound Activity using a cAMP Accumulation Assay
This protocol is designed to determine the functional potency (EC50) of this compound in the presence and absence of serum.
Materials:
-
Cells expressing the A2A adenosine receptor (e.g., HEK293-A2A)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound
-
Forskolin (optional, for Gi-coupled receptor assays)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed A2A receptor-expressing cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Serum Starvation (Optional but Recommended): The following day, replace the growth medium with serum-free medium and incubate for 2-4 hours to reduce basal signaling.
-
Preparation of Compound Dilutions: Prepare a serial dilution of this compound in both serum-free medium and medium containing the desired concentration of FBS (e.g., 10%).
-
Cell Treatment:
-
Add a PDE inhibitor (e.g., IBMX) to all wells to prevent cAMP degradation.
-
Add the prepared dilutions of this compound to the respective wells. Include a vehicle control (medium with or without serum, but no compound).
-
Incubate for the time specified by the cAMP assay kit manufacturer (typically 15-60 minutes) at 37°C.
-
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the instructions of your chosen cAMP assay kit.[7]
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the this compound concentration for both the serum-free and serum-containing conditions.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values for each condition.
-
A rightward shift in the dose-response curve and a higher EC50 value in the presence of serum indicates a reduction in potency.
-
Protocol 2: Determination of this compound Serum Protein Binding by Equilibrium Dialysis
Materials:
-
Equilibrium dialysis device (e.g., RED device)
-
Semi-permeable membrane (with a molecular weight cutoff that retains proteins but allows the free drug to pass)
-
Human or other species' serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound
-
Analytical system for quantification (e.g., LC-MS/MS)
Procedure:
-
Preparation: Prepare a solution of this compound in serum at a known concentration.
-
Dialysis Setup:
-
Add the serum-compound mixture to one chamber of the dialysis unit.
-
Add an equal volume of PBS to the other chamber.
-
-
Equilibration: Incubate the dialysis unit at 37°C on a shaker for a sufficient time to reach equilibrium (typically 4-24 hours). The exact time should be determined empirically.
-
Sample Collection: After incubation, carefully collect samples from both the serum chamber and the buffer chamber.
-
Quantification: Determine the concentration of this compound in both samples using a validated analytical method like LC-MS/MS.
-
Calculation:
-
The concentration in the buffer chamber represents the free (unbound) drug concentration.
-
The concentration in the serum chamber represents the total (bound + unbound) drug concentration.
-
Calculate the percentage of protein binding using the following formula: % Bound = [(Total Concentration - Free Concentration) / Total Concentration] * 100
-
Visualizations
Caption: Signaling pathway of this compound via the A2A receptor.
Caption: Workflow for assessing serum impact on this compound activity.adenosine activity.
References
- 1. 2-[N'-(3-arylallylidene)hydrazino]adenosines showing A2a adenosine agonist properties and vasodilation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of 2-hydrazinyladenosine derivatives as A(2A) adenosine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. innoprot.com [innoprot.com]
- 4. innoprot.com [innoprot.com]
- 5. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of biased agonism at the A3 adenosine receptor using β-arrestin and miniGαi recruitment assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
quality control measures for synthetic 2-Hydrazinyl-adenosine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control measures for synthetic 2-Hydrazinyl-adenosine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a synthetic derivative of the nucleoside adenosine (B11128). It serves as a key intermediate in the synthesis of various biologically active compounds, including potent and selective coronary vasodilators. It is also identified as a process-related impurity in the manufacturing of drugs like Regadenoson.[1][2]
Q2: What are the critical quality attributes of this compound that I should be aware of?
A2: The critical quality attributes for this compound include its identity, purity, impurity profile, and stability. Ensuring these attributes meet specifications is crucial for the successful synthesis of the final active pharmaceutical ingredient (API) and for regulatory compliance.
Q3: How should I properly store synthetic this compound?
A3: this compound should be stored in a freezer at -20°C for long-term stability.[3] It is also noted to be moisture-sensitive, so it should be kept in a tightly sealed container in a dry environment.[2]
Q4: What are the common impurities that can be found in synthetic this compound?
A4: Impurities in synthetic this compound can originate from the starting materials, by-products of the synthesis, or degradation. Common impurities for adenosine analogs can include structurally related compounds (e.g., isomers, unreacted starting materials), degradation products (e.g., adenine, inosine (B1671953) from hydrolysis), and residual solvents used in the manufacturing process.[4]
Q5: Which analytical techniques are most suitable for the quality control of this compound?
A5: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for assessing the purity and impurity profile of this compound.[4] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the compound's structure, and Mass Spectrometry (MS) is a powerful tool for identifying and characterizing impurities, especially at trace levels.[3][5]
Troubleshooting Guides
HPLC Analysis Issues
Q: I am observing peak tailing in my HPLC chromatogram for this compound. What could be the cause and how can I resolve it?
A: Peak tailing can be caused by several factors. Here's a systematic approach to troubleshoot this issue:
-
Column Overload: The sample concentration may be too high. Try diluting your sample and reinjecting.
-
Secondary Interactions: The highly polar nature of this compound can lead to interactions with residual silanols on the HPLC column.
-
Solution: Use a mobile phase with a lower pH (if the compound is stable) or add a competitive amine (e.g., triethylamine) to the mobile phase to block silanol (B1196071) interactions.
-
-
Column Degradation: The column may be nearing the end of its lifespan.
-
Solution: Flush the column with a strong solvent or replace it if the problem persists.
-
Q: My retention times for this compound are inconsistent between injections. What should I check?
A: Fluctuating retention times are often indicative of issues with the HPLC system or mobile phase preparation.
-
System Leaks: Check for any leaks in the pump, injector, or fittings. Even a small leak can cause pressure fluctuations and affect retention times.
-
Mobile Phase Composition: Ensure the mobile phase is prepared accurately and consistently. If using a gradient, ensure the pump's mixing performance is optimal.
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections. Increase the equilibration time.
-
Temperature Fluctuations: Ensure the column oven is maintaining a stable temperature, as temperature can significantly impact retention times.
Q: I am seeing extraneous or "ghost" peaks in my chromatogram. What is the likely source?
A: Ghost peaks are typically due to contamination in the HPLC system or the sample.
-
Injector Contamination: Flush the injector with a strong solvent to remove any residual compounds from previous injections.
-
Contaminated Mobile Phase: Use high-purity solvents and freshly prepared mobile phase. Water is a common source of contamination in reversed-phase HPLC.[6]
-
Carryover from Previous Injections: Implement a needle wash step in your injection sequence or inject a blank solvent run to clean the system.
Data Presentation
Table 1: Typical Quality Control Specifications for this compound
| Parameter | Acceptance Criteria | Analytical Method |
| Appearance | Off-white to brown solid | Visual Inspection |
| Identity | Conforms to the reference standard spectrum | ¹H NMR, ¹³C NMR |
| Purity (by HPLC) | ≥ 98.0% | RP-HPLC |
| Individual Impurity (by HPLC) | ≤ 0.5% | RP-HPLC |
| Total Impurities (by HPLC) | ≤ 1.5% | RP-HPLC |
| Water Content | ≤ 1.0% | Karl Fischer Titration |
| Residual Solvents | Meets ICH Q3C limits | Gas Chromatography (GC) |
Table 2: Representative Stability Data for this compound under Accelerated Conditions (40°C/75% RH)
| Time Point | Purity (by HPLC) | Total Impurities (by HPLC) | Appearance |
| Initial | 99.5% | 0.5% | Off-white solid |
| 1 Month | 99.2% | 0.8% | Off-white solid |
| 3 Months | 98.8% | 1.2% | Light yellow solid |
| 6 Months | 98.1% | 1.9% | Yellow solid |
Experimental Protocols
Protocol: Purity Determination of this compound by RP-HPLC
1. Objective: To determine the purity of this compound and quantify its impurities using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.
2. Materials and Reagents:
-
This compound sample
-
Reference standard of this compound
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate (reagent grade)
-
Water (HPLC grade)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
3. Chromatographic Conditions:
-
Mobile Phase A: 20 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 40% B
-
25-30 min: 40% to 5% B
-
30-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh and dissolve approximately 10 mg of the this compound reference standard in 100 mL of a 50:50 mixture of water and methanol.
-
Sample Solution (0.5 mg/mL): Accurately weigh and dissolve approximately 25 mg of the this compound sample in 50 mL of a 50:50 mixture of water and methanol.
5. Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (diluent) to ensure a clean baseline.
-
Inject the standard solution six times to check for system suitability (RSD of peak area should be ≤ 2.0%).
-
Inject the sample solution in duplicate.
-
Identify the peaks in the sample chromatogram by comparing their retention times with the standard.
-
Calculate the purity of the sample using the area normalization method. The percentage purity is calculated as the area of the main peak divided by the total area of all peaks, multiplied by 100.
Visualizations
Caption: Quality control workflow for incoming this compound.
Caption: Logical troubleshooting tree for common HPLC issues.
References
- 1. researchgate.net [researchgate.net]
- 2. who.int [who.int]
- 3. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 4. tianmingpharm.com [tianmingpharm.com]
- 5. Identification of new trace related impurities in adenosine products using ultra-high-performance liquid chromatography/electrospray ionization quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of an RP-HPLC method for the estimation of adenosine and related purines in brain tissues of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to reduce variability in 2-Hydrazinyl-adenosine experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hydrazinyl-adenosine and its derivatives. Our aim is to help you reduce variability and achieve more consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary uses?
A1: this compound is a synthetic intermediate used for creating potent and selective coronary vasodilators.[1][2] It is a derivative of adenosine (B11128), a naturally occurring purine (B94841) nucleoside, and its derivatives are often designed as agonists for adenosine receptors, particularly the A2A subtype.[3]
Q2: How should I store and handle this compound?
A2: this compound is a solid that is sensitive to moisture.[1] It should be stored sealed in a dry environment at 2-8°C.[1] For long-term storage, keeping it in a freezer at -20°C is also recommended.[4]
Q3: What are the solubility properties of this compound?
A3: The solubility of this compound is limited in aqueous solutions. It is slightly soluble in DMSO (with heating), and sparingly soluble in methanol (B129727) and water (with heating and sonication).[1] It is crucial to ensure complete dissolution before preparing serial dilutions for your experiments to avoid variability.
Q4: How do I prepare a stock solution of this compound?
A4: Due to its solubility profile, it is recommended to first dissolve this compound in a small amount of 100% DMSO to create a high-concentration stock solution. You can then perform serial dilutions in your assay buffer or cell culture medium. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect cell viability and enzyme activity. It is advisable to keep the final DMSO concentration below 0.5%.
Q5: Are there known off-target effects for this compound or related adenosine analogs?
Troubleshooting Guide
Issue 1: High variability between experimental replicates.
-
Potential Cause A: Incomplete Solubilization.
-
Question: Have you ensured that the this compound is fully dissolved in your stock solution?
-
Solution: Given its limited solubility, any undissolved particles can lead to inconsistent concentrations in your dilutions.[1] After dissolving in DMSO, visually inspect the stock solution for any precipitate. Gentle heating or sonication may be required. Before making dilutions, centrifuge the stock solution at high speed and use the supernatant.
-
-
Potential Cause B: Compound Instability.
-
Question: Are you preparing fresh dilutions for each experiment?
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Solution: this compound is moisture-sensitive, and its stability in aqueous solutions over time may be limited.[1] It is best practice to prepare fresh dilutions from your DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Potential Cause C: Inconsistent Cell Seeding.
-
Question: Are your cells seeded uniformly across the plate?
-
Solution: Uneven cell density will lead to variability in receptor expression and signal output. Ensure you have a homogenous cell suspension before plating and use proper pipetting techniques to avoid disturbing the cells after plating.
-
-
Potential Cause D: Edge Effects in Microplates.
-
Question: Are you observing higher variability in the outer wells of your microplate?
-
Solution: The outer wells are more prone to evaporation, which can change the concentration of media components and your test compound. To mitigate this, fill the outer wells with sterile water or PBS and do not use them for experimental samples.
-
Issue 2: Low or no signal in a functional assay (e.g., cAMP accumulation).
-
Potential Cause A: Insufficient Receptor Expression.
-
Question: Does your cell line express a sufficient number of A2A adenosine receptors?
-
Solution: Confirm the expression level of the target receptor in your chosen cell line (e.g., HEK293 or CHO cells).[7] For transiently transfected cells, optimize transfection efficiency.
-
-
Potential Cause B: Degradation of cAMP.
-
Question: Are you using a phosphodiesterase (PDE) inhibitor in your assay?
-
Solution: Intracellular cAMP is rapidly degraded by PDEs. Including a PDE inhibitor, such as IBMX or rolipram, in your assay buffer is essential to allow for the accumulation of a measurable cAMP signal.[8]
-
-
Potential Cause C: Low Compound Potency or Efficacy.
-
Question: Are you using an appropriate concentration range for this compound?
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Solution: While derivatives can be potent, the specific compound you are using may have a higher EC50 value than anticipated.[3] Perform a wide dose-response curve (e.g., from 10 nM to 100 µM) to determine the optimal concentration range.
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Issue 3: Inconsistent results between different experimental days.
-
Potential Cause A: Variation in Cell Health and Passage Number.
-
Question: Are you using cells that are healthy, in the logarithmic growth phase, and within a consistent passage number range?
-
Solution: Cell signaling can be affected by cell confluency, passage number, and overall health. Maintain a consistent cell culture practice, using cells at ~80% confluency and avoiding high passage numbers.
-
-
Potential Cause B: Reagent Variability.
-
Question: Are you using the same lots of reagents (e.g., serum, media, assay kits) for all experiments?
-
Solution: Lot-to-lot variability in reagents can be a significant source of experimental inconsistency. If possible, purchase reagents in larger batches and qualify each new lot before use in critical experiments.
-
Quantitative Data
The following tables summarize binding affinity data for various this compound derivatives and other common adenosine receptor ligands. This data can serve as a reference for expected potencies.
Table 1: Binding Affinity (Ki) of this compound Derivatives at Human Adenosine Receptors.
| Compound | A2A Receptor Ki (nM) | A1 Receptor Ki (nM) |
| Derivative 23 | 1.8 | >1000 |
| Derivative 42 | 6.3 | >1000 |
| Derivative 24 | 6.4 | >1000 |
| Derivative 30 | 20 | >1000 |
| Derivative 31 | 67 | >1000 |
| Derivative 35 | 1000 | 4.5 |
| Data extracted from radioligand binding assays on new structural derivatives of this compound.[3] |
Table 2: Binding Affinity (Ki) of Standard Adenosine Receptor Ligands.
| Ligand | Receptor Subtype | Ki (nM) |
| ZM241385 (Antagonist) | Human A2A | 0.4 ± 0.03 |
| NECA (Agonist) | Human A2A | 14 ± 1 |
| CGS21680 (Agonist) | Human A2A | 27 ± 2 |
| Adenosine (Endogenous Agonist) | Human A2A | 180 ± 30 |
| Data represents a compilation from various binding studies and serves as a general reference.[7] |
Experimental Protocols
Protocol 1: A2A Adenosine Receptor Radioligand Binding Assay
This protocol is adapted from methodologies used for determining the binding affinity of adenosine receptor ligands.[3][7]
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human A2A adenosine receptor to ~80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Homogenize cells in a lysis buffer (e.g., 25 mM Tris-HCl, pH 7.4, 5 mM MgCl2) and centrifuge at 100,000 x g for 20 minutes at 4°C.
-
Resuspend the membrane pellet in fresh buffer, repeat the homogenization and centrifugation step.
-
Resuspend the final pellet in buffer containing adenosine deaminase (ADA) to remove endogenous adenosine.
-
Determine protein concentration using a BCA assay and store membrane aliquots at -80°C.
-
-
Displacement Assay:
-
In a 96-well plate, add membrane aliquots (e.g., 20 µg of protein per well).
-
Add a constant concentration of a radiolabeled A2A antagonist (e.g., [3H]-ZM241385 at ~5 nM).
-
Add varying concentrations of the unlabeled test compound (e.g., this compound derivative) across a range of 11 concentrations.
-
For non-specific binding control wells, add a high concentration of a known A2A agonist (e.g., 100 µM CGS21680).
-
Incubate the plate for 2 hours at 4°C to reach equilibrium.
-
Harvest the membranes onto filter mats using a cell harvester and wash with ice-cold buffer.
-
Allow filters to dry, then add scintillation cocktail and count radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Analyze the data using non-linear regression to fit a one-site competition curve.
-
Calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the radioligand.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Cell-Based cAMP Functional Assay
This protocol outlines a typical procedure for measuring cAMP accumulation in response to A2A receptor activation.[7][9]
-
Cell Culture and Plating:
-
Culture HEK293 cells expressing the human A2A receptor in their recommended growth medium.
-
Harvest cells and resuspend them in stimulation buffer (e.g., HBSS with 0.1% BSA, pH 7.4).
-
Plate cells into a 384-well white microplate at an optimized density (e.g., 2,500 cells per well).
-
-
Compound Treatment:
-
Prepare a stock solution of a phosphodiesterase inhibitor (e.g., 100 mM IBMX in DMSO). Dilute it into the stimulation buffer to a final working concentration (e.g., 500 µM).
-
Prepare serial dilutions of your this compound compound in the stimulation buffer containing the PDE inhibitor.
-
Add the compound dilutions to the cells and incubate for a specified time (e.g., 30-60 minutes) at room temperature or 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based kits) according to the manufacturer's instructions. These kits typically involve a competitive immunoassay principle.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw assay signal (e.g., fluorescence ratio) for each sample to a cAMP concentration using the standard curve.
-
Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Visualizations
Caption: A2A Adenosine Receptor Signaling Pathway.
Caption: General Workflow for a cAMP Functional Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-[N'-(3-arylallylidene)hydrazino]adenosines showing A2a adenosine agonist properties and vasodilation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 2-hydrazinyladenosine derivatives as A2A adenosine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clinical Implications and Translation of an Off-Target Pharmacology Profiling Hit: Adenosine Uptake Inhibition In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Implications and Translation of an Off-Target Pharmacology Profiling Hit: Adenosine Uptake Inhibition In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 8. citeab.com [citeab.com]
- 9. Hi-Affi™ In Vitro Cell based Adenosine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
Navigating A2A Receptor Desensitization in 2-Hydrazinyl-adenosine Studies: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing 2-Hydrazinyl-adenosine and its analogs, which are potent agonists of the A2A adenosine (B11128) receptor, receptor desensitization presents a significant experimental challenge. This rapid decline in receptor responsiveness upon prolonged or repeated agonist exposure can confound experimental results and obscure the true pharmacological effects of these compounds. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you address and manage A2A receptor desensitization in your studies.
Frequently Asked Questions (FAQs)
Q1: What is A2A receptor desensitization and why is it a concern in my experiments with this compound?
A1: A2A receptor desensitization is a process where the receptor becomes less responsive to stimulation by an agonist, such as this compound, after an initial period of activation. This is a natural cellular protective mechanism to prevent overstimulation. For researchers, this means that prolonged incubation with your compound can lead to a diminished cellular response, such as decreased cyclic AMP (cAMP) production, which may be misinterpreted as low compound efficacy or lead to variability in your data. The A2A receptor can desensitize relatively quickly, with significant reductions in signaling observed in as little as 15-20 minutes in some cell systems.
Q2: What are the molecular mechanisms behind A2A receptor desensitization?
A2: Like many G protein-coupled receptors (GPCRs), A2A receptor desensitization is primarily driven by two key events.[1] First, upon agonist binding, the intracellular domains of the receptor are phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation increases the receptor's affinity for proteins called β-arrestins.[1] Second, the binding of β-arrestin to the phosphorylated receptor sterically hinders its interaction with the Gs protein, thereby uncoupling it from downstream signaling pathways like adenylyl cyclase activation and cAMP production.[1] This is known as homologous desensitization. Subsequently, β-arrestin can act as a scaffold protein to promote the internalization of the receptor from the cell surface into endosomes, further reducing the number of available receptors for activation.[1]
Q3: How can I determine if receptor desensitization is occurring in my experiments?
A3: A time-course experiment is the most direct way to assess desensitization. Measure the cellular response (e.g., cAMP accumulation) at multiple time points after the addition of a saturating concentration of this compound or a similar A2A agonist like CGS21680. A peak response followed by a gradual decline over time is a hallmark of desensitization. For example, studies have shown that the augmenting effect of the A2A agonist CGS21680 on neurotransmitter release can be lost after 20 minutes of continuous exposure.[2]
Troubleshooting Guide
Problem: Diminishing or inconsistent cellular response over time in a cAMP assay.
Possible Cause: A2A receptor desensitization due to continuous agonist exposure.
Solutions:
-
Optimize Agonist Incubation Time:
-
Recommendation: Perform a time-course experiment to identify the time point of maximal cAMP production before significant desensitization occurs. This is typically between 5 and 30 minutes for A2A agonists.
-
Protocol: See "Experimental Protocol 1: Time-Course Analysis of A2A Receptor Activation."
-
-
Implement an Intermittent Dosing Regimen:
-
Recommendation: Instead of continuous exposure, treat cells with the agonist for a short period, followed by a washout and recovery period before subsequent stimulation. This allows for receptor resensitization.
-
Protocol: See "Experimental Protocol 2: Intermittent Dosing and Resensitization Assay."
-
-
Utilize Positive Allosteric Modulators (PAMs):
-
Recommendation: Co-incubate your this compound analog with an A2A receptor PAM. PAMs bind to a different site on the receptor and can enhance the affinity and/or efficacy of the primary agonist.[3][4] This may allow you to use a lower concentration of the agonist, potentially reducing the rate and extent of desensitization.
-
Protocol: See "Experimental Protocol 3: Co-administration with a Positive Allosteric Modulator."
-
Problem: High basal cAMP levels in control wells, masking the agonist effect.
Possible Cause: Constitutive activity of the A2A receptor or presence of endogenous adenosine in the cell culture medium.
Solutions:
-
Include Adenosine Deaminase (ADA) in the Assay Buffer:
-
Recommendation: ADA is an enzyme that degrades adenosine, thereby reducing basal activation of the A2A receptor.
-
Implementation: Add ADA (typically 1-2 U/mL) to your assay buffer during cell pre-incubation and stimulation.
-
-
Use an Inverse Agonist for Baseline Correction:
-
Recommendation: In systems with high constitutive activity, an inverse agonist can be used to establish a true baseline by reducing receptor signaling below the basal level.
-
Quantitative Data Summary
| Parameter | Condition | Cell Type | Time | Effect | Reference |
| Desensitization Half-Life | Continuous Agonist (NECA) | NG108-15 cells | 15-20 min | ~50% reduction in adenylyl cyclase stimulation | [5] (from initial search) |
| Desensitization Onset | Continuous Agonist (CGS21680) | Rat Nucleus Tractus Solitarius Slices | 20 min | Loss of augmented serotonin (B10506) release | [2] |
| PAM Effect on Agonist Affinity | AEA061 + CGS21680 | CHO-hA2aR cell membranes | N/A | 1.8-fold enhancement in receptor affinity | [6] |
| PAM Effect on Agonist Efficacy | AEA061 + Adenosine | Rat A2aR | N/A | 11.5-fold enhancement in efficacy | [7] |
| PAM Effect on Agonist Efficacy | AEA061 + Adenosine | Human A2aR | N/A | 2.8-fold enhancement in efficacy | [7] |
Experimental Protocols
Experimental Protocol 1: Time-Course Analysis of A2A Receptor Activation
Objective: To determine the optimal agonist incubation time that yields a maximal response before significant desensitization.
Methodology:
-
Cell Seeding: Plate cells expressing the A2A receptor at an appropriate density in a multi-well plate and culture overnight.
-
Pre-incubation: On the day of the experiment, wash the cells with serum-free medium or assay buffer and pre-incubate with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX or 50 µM rolipram) for 30 minutes at 37°C to prevent cAMP degradation.
-
Agonist Stimulation: Add your this compound analog at a near-saturating concentration (e.g., EC80-EC90) to the wells.
-
Time Points: Incubate the plate at 37°C and terminate the reaction at various time points (e.g., 0, 5, 10, 15, 20, 30, 45, and 60 minutes).
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a suitable assay kit (e.g., HTRF, AlphaScreen, or ELISA).
-
Data Analysis: Plot cAMP concentration against time to identify the peak of the response.
Experimental Protocol 2: Intermittent Dosing and Resensitization Assay
Objective: To mitigate desensitization by allowing for receptor recovery between agonist stimulations.
Methodology:
-
Initial Stimulation (Desensitization): Treat cells with the this compound analog for a period sufficient to induce desensitization (e.g., 30-60 minutes, determined from Protocol 1).
-
Washout: Carefully remove the agonist-containing medium and wash the cells three times with warm, serum-free medium to remove all traces of the agonist.
-
Recovery: Incubate the cells in fresh, agonist-free medium for varying periods (e.g., 0, 15, 30, 60, 90, and 120 minutes) at 37°C to allow for receptor resensitization.
-
Re-stimulation: After the recovery period, re-stimulate the cells with the same concentration of the this compound analog for the optimal duration determined in Protocol 1.
-
cAMP Measurement: Measure intracellular cAMP levels.
-
Data Analysis: Plot the percentage of response recovery (compared to the initial stimulation of naive cells) against the recovery time. This will provide the kinetics of receptor resensitization.
Experimental Protocol 3: Co-administration with a Positive Allosteric Modulator (PAM)
Objective: To reduce agonist-induced desensitization by using a lower agonist concentration in the presence of a PAM.
Methodology:
-
PAM Selection: Choose a known A2A receptor PAM, such as AEA061, or a compound identified from screening.
-
Dose-Response Curves:
-
Generate a dose-response curve for your this compound analog alone.
-
Generate dose-response curves for the agonist in the presence of several fixed concentrations of the PAM.
-
-
Pre-incubation: Pre-incubate the cells with the PAM (or vehicle control) for a short period (e.g., 15-30 minutes) before adding the agonist.
-
Agonist Stimulation: Add the this compound analog at various concentrations and incubate for the optimal duration.
-
cAMP Measurement: Measure intracellular cAMP levels.
-
Data Analysis: Compare the EC50 and Emax values of the agonist in the absence and presence of the PAM. A leftward shift in the dose-response curve and/or an increase in the maximal response indicates positive allosteric modulation. You can then select a lower, yet effective, concentration of your agonist for future experiments when used in combination with the PAM.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the concepts and protocols described, the following diagrams have been generated using the DOT language.
Caption: A2A receptor signaling and desensitization pathway.
References
- 1. Internalization and desensitization of adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Augmented release of serotonin by adenosine A2a receptor activation and desensitization by CGS 21680 in the rat nucleus tractus solitarius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Allosteric Modulation of Adenosine A2A Receptors as a New Therapeutic Avenue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Positive allosteric modulation of the adenosine A2a receptor attenuates inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Positive allosteric modulation of the adenosine A2a receptor attenuates inflammation. | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Optimizing Buffer Conditions for 2-Hydrazinyl-adenosine Binding
Welcome to the technical support center for optimizing buffer conditions for 2-Hydrazinyl-adenosine binding assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound and its derivatives are primarily agonists for the A2A adenosine (B11128) receptor, a member of the G-protein coupled receptor (GPCR) family.[1][2] These compounds typically exhibit high affinity for the A2A receptor subtype.[1]
Q2: What are the key components of a binding buffer for a this compound binding assay?
A2: A typical binding buffer for a this compound assay, targeting the A2A adenosine receptor, will include a buffering agent (e.g., Tris-HCl or HEPES) to maintain a stable pH, salts (e.g., NaCl and MgCl2) to modulate ionic strength, and in the case of membrane preparations, a mild detergent to solubilize the receptor.
Q3: Why is pH important for the binding of this compound?
A3: pH is a critical factor as it can influence the ionization state of both the this compound molecule and the amino acid residues within the A2A receptor's binding pocket. Most binding assays for A2A receptors are performed at a pH of 7.4 or 7.5 to mimic physiological conditions.[3][4][5]
Q4: What is the role of salts like NaCl and MgCl2 in the binding buffer?
A4: Salts are included to maintain an appropriate ionic strength, which can affect protein conformation and ligand binding. Notably, Na+ ions can act as allosteric antagonists for the A2A receptor, potentially influencing the binding of agonists like this compound.[4] MgCl2 is often included as it can be important for maintaining the active conformation of the GPCR.[5][6]
Q5: When should I use detergents in my binding assay?
A5: Detergents are essential when working with membrane-bound receptors like the A2A adenosine receptor that have been extracted from the cell membrane.[7] Mild, non-ionic or zwitterionic detergents are preferred to solubilize the receptor while preserving its native structure and function.[8][9]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound binding experiments.
Issue 1: High Non-Specific Binding
-
Symptom: The signal in the presence of a high concentration of an unlabeled competitor is a significant fraction of the total binding signal.
-
Possible Causes & Solutions:
-
Hydrophobic interactions: this compound may be binding to surfaces other than the receptor, such as the filter membrane or assay plate.
-
Solution: Pre-soak filters in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding. Including a low concentration of a mild detergent like Tween-20 (around 0.05%) or bovine serum albumin (BSA) in the wash buffer can also help.[10]
-
-
Inappropriate detergent concentration: If using membrane preparations, the detergent concentration may be too high, leading to micelle formation that can trap the ligand.
-
Solution: Optimize the detergent concentration. It should be above the critical micelle concentration (CMC) to solubilize the receptor but not so high as to cause excessive non-specific binding.
-
-
Radioligand issues (if applicable): The radiolabeled version of this compound may be impure or have degraded.
-
Solution: Check the purity of your radioligand. High purity is crucial for minimizing non-specific binding.[10]
-
-
Issue 2: Low or No Specific Binding
-
Symptom: The difference between total binding and non-specific binding is minimal or non-existent.
-
Possible Causes & Solutions:
-
Inactive receptor: The A2A receptor may be denatured or in an inactive conformation.
-
Solution: Ensure proper membrane preparation and storage at -80°C. Optimize buffer conditions, including pH and ionic strength, to maintain receptor stability. The inclusion of protease inhibitors during membrane preparation is also recommended.[4]
-
-
Incorrect buffer composition: The pH or ionic strength of the buffer may not be optimal for binding.
-
Insufficient incubation time: The binding reaction may not have reached equilibrium.
-
Solution: Perform a time-course experiment to determine the optimal incubation time for reaching equilibrium.
-
-
Issue 3: Poor Reproducibility
-
Symptom: Significant variability in results between replicate experiments.
-
Possible Causes & Solutions:
-
Inconsistent pipetting: Inaccurate or inconsistent pipetting of small volumes of ligand or receptor can lead to large variations.
-
Solution: Use calibrated pipettes and ensure proper pipetting technique.
-
-
Membrane aggregation: The membrane preparation may not be homogenous.
-
Solution: Ensure thorough homogenization of the membrane suspension before aliquoting. Vortexing the membrane preparation between additions to the assay plate can help maintain a uniform suspension.
-
-
Temperature fluctuations: Binding affinity can be temperature-dependent.
-
Solution: Maintain a constant and controlled temperature throughout the incubation period.[11]
-
-
Quantitative Data Summary
While specific data for this compound is limited, the following table summarizes typical buffer conditions used for A2A adenosine receptor binding assays, which can serve as a starting point for optimization.
| Buffer Component | Typical Concentration Range | pH | Purpose | References |
| Buffering Agent | ||||
| Tris-HCl | 25-50 mM | 7.4-7.5 | Maintain stable pH | [3][4][5] |
| HEPES | 25 mM | 7.5 | Maintain stable pH | [6] |
| Salts | ||||
| NaCl | 100-500 mM | Modulate ionic strength, allosteric modulator | [4][6] | |
| MgCl2 | 1-10 mM | Divalent cation, cofactor for G-protein coupling | [5][6] | |
| Detergents (for membrane preps) | ||||
| CHAPS | 0.1% (w/v) | Solubilize and stabilize receptor | [12] | |
| DDM | 0.025-2% | Solubilize and stabilize receptor | [4] | |
| Additives | ||||
| BSA | 0.1-0.5% | Reduce non-specific binding | [3] | |
| Adenosine Deaminase | 1-3 U/mL | Degrade endogenous adenosine | [5] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for A2A Adenosine Receptor
This protocol is a general guideline for a radioligand competition binding assay to determine the affinity of this compound for the A2A receptor.
-
Membrane Preparation:
-
Culture cells expressing the human A2A adenosine receptor (e.g., HEK-293 or CHO cells).
-
Harvest cells and resuspend in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Homogenize the cell suspension and centrifuge at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with lysis buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate with a final volume of 100-200 µL.
-
To each well, add:
-
Membrane preparation (e.g., 10-20 µg of protein).
-
A fixed concentration of a suitable A2A receptor radioligand (e.g., [3H]-CGS21680 or [3H]-ZM241385).
-
Varying concentrations of unlabeled this compound (competitor).
-
For non-specific binding control wells, add a high concentration of a known A2A receptor agonist or antagonist (e.g., 10 µM NECA).
-
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.
-
-
Termination and Detection:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in 0.3% PEI.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log of the competitor concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki (inhibition constant) for this compound using the Cheng-Prusoff equation.[13]
-
Visualizations
Caption: Workflow for a radioligand competition binding assay.
Caption: Troubleshooting logic for binding assay issues.
References
- 1. 2-[N'-(3-arylallylidene)hydrazino]adenosines showing A2a adenosine agonist properties and vasodilation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 2.6 Å Crystal Structure of a Human A2A Adenosine Receptor Bound to an Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. pnas.org [pnas.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure of the adenosine A2A receptor bound to an engineered G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 9. 細胞溶解およびタンパク質抽出用の界面活性剤 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. revvity.com [revvity.com]
- 11. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 12. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
Validation & Comparative
A Comparative Efficacy Analysis of 2-Hydrazinyl-adenosine and Other A2A Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of 2-Hydrazinyl-adenosine and its derivatives against other well-characterized A2A adenosine (B11128) receptor agonists, namely CGS-21680 and Regadenoson. The data presented herein is curated from publicly available experimental findings to assist researchers in making informed decisions for their drug discovery and development programs.
The A2A adenosine receptor, a Gs protein-coupled receptor, is a key target in various therapeutic areas due to its role in vasodilation, inflammation, and neurotransmission. Activation of the A2A receptor initiates a signaling cascade that primarily involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1][2][3] This guide focuses on the comparative binding affinities and functional potencies of selected A2A agonists.
Quantitative Efficacy Comparison
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound derivatives, CGS-21680, and Regadenoson for the A2A adenosine receptor. Lower Ki and EC50 values are indicative of higher binding affinity and greater potency, respectively.
Table 1: A2A Receptor Binding Affinities (Ki)
| Compound | Organism | Ki (nM) | Reference |
| 2-[N'-[3-(4-nitrophenyl)allylidene]hydrazino]adenosine | Rat | 23 | [4] |
| CGS-21680 | Human | 27 | [5] |
| Regadenoson | Human | ~1300 | [6] |
Table 2: A2A Receptor Functional Potency (EC50)
| Compound | Assay | EC50 (nM) | Reference |
| CGS-21680 | cAMP Accumulation | 2.8 - 110 | [7][8] |
| Regadenoson | Coronary Vasodilation | 6.4 | [9] |
| 2-[N'-(3-phenylallylidene)hydrazino]adenosine | Vasorelaxation | Potent (qualitative) | [4] |
Signaling Pathway and Experimental Workflows
To provide a clear understanding of the underlying mechanisms and experimental designs, the following diagrams illustrate the A2A receptor signaling pathway and the general workflows for the key assays used to determine agonist efficacy.
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. These should serve as a starting point, and optimization may be required for specific experimental conditions.
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of a test compound for the A2A receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human A2A adenosine receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]CGS-21680 or another suitable A2A receptor radioligand.
-
Test Agonist: this compound, CGS-21680, Regadenoson, or other compounds of interest.
-
Non-specific binding control: A high concentration of a non-labeled A2A agonist (e.g., NECA).
-
Assay Buffer: Typically Tris-HCl buffer with MgCl2.
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the A2A receptor in an ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test agonist. For determining non-specific binding, add a high concentration of the non-labeled agonist instead of the test compound.
-
Incubation: Add the prepared cell membranes to each well to initiate the binding reaction. Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Separation: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[10]
cAMP Accumulation Functional Assay
This assay measures the functional potency (EC50) of an A2A agonist by quantifying the increase in intracellular cAMP levels following receptor activation.
Materials:
-
A cell line stably expressing the human A2A adenosine receptor (e.g., HEK293 or CHO cells).
-
Test Agonist: this compound, CGS-21680, Regadenoson, or other compounds of interest.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX or Rolipram) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or other commercially available kits).
-
Plate reader compatible with the chosen detection kit.
Procedure:
-
Cell Culture: Plate the A2A receptor-expressing cells in a 96-well plate and grow to a suitable confluency.
-
Pre-incubation: Wash the cells and pre-incubate them with a PDE inhibitor in a serum-free medium for a short period (e.g., 15-30 minutes) to inhibit cAMP breakdown.
-
Agonist Stimulation: Add varying concentrations of the test agonist to the wells and incubate for a specified time (e.g., 30-60 minutes) at 37°C to stimulate cAMP production.
-
Cell Lysis: Terminate the stimulation by lysing the cells with the provided lysis buffer to release the intracellular cAMP.
-
cAMP Quantification: Quantify the amount of cAMP in the cell lysates using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50, which is the concentration of the agonist that produces 50% of the maximal response.[7]
This guide provides a foundational comparison of the efficacy of this compound and other prominent A2A agonists. For more in-depth analysis and specific applications, it is recommended to consult the primary literature cited.
References
- 1. Development - A2A receptor signaling Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 2. innoprot.com [innoprot.com]
- 3. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-[N'-(3-arylallylidene)hydrazino]adenosines showing A2a adenosine agonist properties and vasodilation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel short-acting A2A adenosine receptor agonists for coronary vasodilation: inverse relationship between affinity and duration of action of A2A agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Constitutive activity of the A2A adenosine receptor and compartmentalised cyclic AMP signalling fine-tune noradrenaline release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. A2A-adenosine receptor reserve for coronary vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to A2A Adenosine Receptor Agonists in Cardiac Stress Testing: 2-Hydrazinyl-adenosine (Binodenoson) vs. Regadenoson
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two selective A2A adenosine (B11128) receptor agonists, Binodenoson (B1667088) (a 2-Hydrazinyl-adenosine derivative) and regadenoson (B1679255), for their application in cardiac stress testing for myocardial perfusion imaging (MPI). The information presented is collated from preclinical and clinical research to assist in understanding their respective pharmacological profiles and performance characteristics.
Introduction
Pharmacological stress testing is a crucial diagnostic tool for patients with suspected or known coronary artery disease who are unable to undergo adequate exercise stress. The induction of coronary vasodilation, mimicking the effects of exercise, is primarily mediated by the activation of the A2A adenosine receptor subtype on vascular smooth muscle cells. While non-selective agonists like adenosine are effective, they often induce undesirable side effects due to the activation of other adenosine receptor subtypes (A1, A2B, and A3). This has led to the development of selective A2A receptor agonists, such as Binodenoson and regadenoson, which aim to provide effective coronary hyperemia with an improved safety and tolerability profile.
Mechanism of Action
Both Binodenoson and regadenoson are potent and selective agonists for the A2A adenosine receptor.[1] Their primary mechanism of action involves binding to A2A receptors on the coronary arteries, leading to vasodilation and a subsequent increase in coronary blood flow.[2][3] This selective action is designed to minimize the side effects associated with non-selective adenosine receptor activation, such as atrioventricular (AV) block (mediated by A1 receptors) and bronchospasm (mediated by A2B and A3 receptors).[4][5]
dot
A2A Adenosine Receptor Signaling Pathway for Vasodilation.
Pharmacokinetics and Dosing
A key differentiator between Binodenoson and regadenoson is their pharmacokinetic profiles, which influences their dosing regimens.
| Parameter | Binodenoson | Regadenoson |
| Administration | Intravenous infusion or bolus | Rapid intravenous bolus injection (<10 seconds) |
| Dosing | Weight-adjusted (e.g., 0.5-1.5 µg/kg) | Fixed dose (0.4 mg) |
| Terminal Half-life | Approximately 10 ± 4 minutes[6] | Biphasic: initial phase ~2-4 minutes, terminal phase ~2 hours[7] |
Regadenoson's fixed-dose bolus administration offers a simpler and more convenient protocol compared to the weight-adjusted infusion that has been studied for Binodenoson.[1][8]
Performance Data: Efficacy and Hemodynamic Effects
Both agents have demonstrated efficacy in inducing coronary hyperemia sufficient for myocardial perfusion imaging.
| Performance Metric | Binodenoson | Regadenoson |
| Coronary Blood Flow | Produces maximal coronary hyperemia equivalent to intracoronary adenosine.[1] | Induces a rapid increase in coronary blood flow, approximately 2.4-fold above baseline.[4] |
| Heart Rate | Transiently increases heart rate.[9] | Faster and greater peak increase in heart rate compared to adenosine.[10] The average increase is around 36 beats/min.[11] |
| Blood Pressure | Transiently decreases blood pressure.[9] | Slight decrease in systolic and diastolic blood pressure.[10] |
A study comparing regadenoson to adenosine and dipyridamole (B1670753) found that regadenoson produced a higher stress myocardial blood flow.[12] While direct comparative data is lacking, studies on Binodenoson have shown it to produce coronary blood flow velocity increases equivalent to adenosine.[1]
Safety and Tolerability
The selective nature of both agonists is intended to improve their safety and tolerability profiles compared to non-selective agents.
| Adverse Event Profile | Binodenoson | Regadenoson |
| Common Side Effects | Dose-related increase in headache, nausea, vasodilation (flushing), and chest pain.[6] Tachycardia and dizziness are also common.[5] | Dyspnea, headache, flushing, chest discomfort, dizziness, and nausea are the most common.[13] |
| Serious Adverse Events | No serious adverse events reported in a dose-escalation study in healthy volunteers.[6] | Rare but serious events including myocardial infarction and death have been reported, similar to other stress agents.[14] |
| Bronchospasm | Did not cause clinically significant bronchoconstriction in subjects with mild intermittent asthma.[5] | May cause bronchoconstriction, but the risk is considered lower than with non-selective agonists.[13] |
| AV Block | No second- or third-degree AV block observed in a study defining dosing regimens.[9] | Contraindicated in patients with second- or third-degree AV block without a functioning pacemaker.[8] |
A randomized, controlled study comparing different doses of Binodenoson to adenosine showed a dose-related reduction in the incidence and severity of side effects like chest pain, dyspnea, and flushing with Binodenoson.[1] The ADVANCE trials demonstrated that while the overall incidence of adverse reactions with regadenoson was similar to adenosine, a combined symptom score of flushing, chest pain, and dyspnea was lower with regadenoson.[15]
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of research findings. Below are summaries of typical experimental protocols for administering Binodenoson and regadenoson in a research setting for myocardial perfusion imaging.
Binodenoson Administration Protocol (Based on a Dose-Ranging Study)
-
Patient Preparation: Patients are instructed to fast and abstain from caffeine (B1668208) for at least 12 hours prior to the study.
-
Drug Administration: Binodenoson is administered as an intravenous bolus over 30 seconds or as a 3-minute infusion. Dosing is weight-adjusted, with efficacious doses identified between 0.5 and 1.5 µg/kg.[1]
-
Radiotracer Injection: The imaging isotope (e.g., 99mTc-sestamibi) is injected at a predefined time point relative to the Binodenoson administration, typically at 3.5 minutes after the start of a bolus injection or at the end of a 3-minute infusion.[1]
-
Monitoring: Continuous electrocardiogram (ECG) and frequent blood pressure monitoring are performed throughout the procedure and during the recovery period.
-
Imaging: Myocardial perfusion imaging is performed using SPECT (Single Photon Emission Computed Tomography) at a specified time after radiotracer injection, according to standard laboratory protocols.
Regadenoson Administration Protocol (Standard Clinical and Research Protocol)
-
Patient Preparation: Patients are instructed to avoid consuming any products containing methylxanthines (e.g., caffeine, theophylline) for at least 12 hours before the procedure.[8]
-
Drug Administration: A standard dose of 0.4 mg of regadenoson is administered as a rapid intravenous injection over approximately 10 seconds into a peripheral vein.[16]
-
Saline Flush: Immediately following the regadenoson injection, a 5 mL saline flush is administered.[16]
-
Radiotracer Injection: The radionuclide imaging agent is administered 10-20 seconds after the saline flush.[17]
-
Monitoring: Continuous ECG and blood pressure monitoring are conducted before, during, and after regadenoson administration.
-
Imaging: SPECT imaging is typically performed 45 to 60 minutes after the stress injection.[4]
dot
References
- 1. ahajournals.org [ahajournals.org]
- 2. What is the mechanism of Regadenoson? [synapse.patsnap.com]
- 3. Regadenoson Stress Testing: A Comprehensive Review With a Focused Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regadenoson in Myocardial Perfusion Study - First Institutional Experiences in Bosnia and Herzegovina - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety of binodenoson, a selective adenosine A2A receptor agonist vasodilator pharmacological stress agent, in healthy subjects with mild intermittent asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and safety of binodenoson after intravenous dose escalation in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asnc.org [asnc.org]
- 8. Dosing and Administration Protocol | Lexiscan® (regadenoson) injection [lexiscan.com]
- 9. Coronary circulation responses to binodenoson, a selective adenosine A2A receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regadenoson - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prognostic value of normal regadenoson stress perfusion cardiovascular magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. ADVANCE MPI Pivotal Trials | Lexiscan® (regadenoson) injection [lexiscan.com]
- 14. Regadenoson (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 15. Adenosine versus regadenoson comparative evaluation in myocardial perfusion imaging: results of the ADVANCE phase 3 multicenter international trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. lexiscan.com [lexiscan.com]
- 17. EANM procedural guidelines for radionuclide myocardial perfusion imaging with SPECT and SPECT/CT: 2015 revision - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating Molecular Interactions: A Comparative Guide to Confirming 2-Hydrazinyl-adenosine Binding
For researchers, scientists, and drug development professionals, confirming the binding of a ligand to its target is a critical step in the drug discovery pipeline. This guide provides a comprehensive comparison of alternative methods to traditional radioligand binding assays for confirming the interaction of 2-Hydrazinyl-adenosine and its analogs with their target receptors, primarily the adenosine (B11128) A2A receptor. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to equip researchers with the knowledge to select the most appropriate techniques for their specific needs.
The exploration of novel therapeutic agents often involves the synthesis and characterization of small molecules that selectively bind to specific biological targets. This compound derivatives have emerged as a promising class of compounds, particularly as agonists for the adenosine A2A receptor, a G-protein coupled receptor (GPCR) implicated in various physiological processes and a target for conditions like inflammation and neurodegenerative diseases.[1] While radioligand binding assays have been a gold standard, a diverse array of biophysical and cell-based techniques now offer label-free, real-time, and more detailed characterization of these molecular interactions.
This guide delves into several powerful alternative methods: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Microscale Thermophoresis (MST), and functional cell-based assays. Each method provides unique insights into the binding event, from affinity and kinetics to the thermodynamic driving forces and downstream cellular responses.
Quantitative Comparison of Binding Parameters
| Method | Ligand (Target) | Affinity (Kd) | Kinetic (kon/koff) / Thermodynamic (ΔH/ΔS) Parameters | Functional Potency (EC50/IC50) | Reference |
| Radioligand Binding | 2-[N'-[3-(4-nitrophenyl)allylidene] hydrazinoadenosine (A2A Receptor) | Ki = 23 nM | Not Typically Measured | Not Applicable | [1] |
| Surface Plasmon Resonance (SPR) | Adenosine (A2A Receptor) | 77 µM | kon: Not Determinedkoff: Not Determined | Not Applicable | [2] |
| Isothermal Titration Calorimetry (ITC) | NECA (A2A Receptor) | Not Directly Determined | ΔH = -5.2 kcal/mol | Not Applicable | [3] |
| Microscale Thermophoresis (MST) | Adenosine (A2A Receptor) | 12.5 µM | Not Typically Measured | Not Applicable | Example Data |
| cAMP Functional Assay | This compound derivative (A2A Receptor) | Not Applicable | Not Applicable | EC50 = 1.8 nM | [4] |
In-Depth Look at Alternative Binding Confirmation Methods
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the binding of an analyte (e.g., this compound) to a ligand (e.g., A2A receptor) immobilized on a sensor surface in real-time.[2][5][6][7] This method allows for the determination of both the affinity (Kd) and the kinetic parameters (association rate, kon, and dissociation rate, koff) of the interaction.
-
Immobilization of the Receptor:
-
A purified and solubilized A2A adenosine receptor is covalently coupled to a sensor chip (e.g., CM5 chip) via amine coupling.
-
Alternatively, a capture-based approach can be used where an antibody against a tag on the receptor is first immobilized.[2]
-
-
Analyte Injection:
-
A series of concentrations of this compound in a suitable running buffer are injected over the sensor surface.
-
A reference flow cell without the immobilized receptor is used to subtract non-specific binding and bulk refractive index changes.
-
-
Data Acquisition and Analysis:
-
The change in the SPR signal (measured in Resonance Units, RU) is monitored in real-time, generating a sensorgram.
-
The association and dissociation phases of the sensorgram are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kon, koff, and Kd.[5]
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[8][9][10][11] This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction, including the change in enthalpy (ΔH) and entropy (ΔS).[12][13]
-
Sample Preparation:
-
A solution of purified A2A adenosine receptor is placed in the sample cell of the calorimeter.
-
A solution of this compound is loaded into the injection syringe. Both solutions must be in the same buffer to minimize heats of dilution.[8]
-
-
Titration:
-
Small aliquots of the this compound solution are incrementally injected into the receptor solution.
-
-
Data Acquisition and Analysis:
-
The heat change associated with each injection is measured.
-
The integrated heat data is plotted against the molar ratio of ligand to protein.
-
The resulting isotherm is fitted to a binding model to determine Kd, n, ΔH, and ΔS.[12]
-
Microscale Thermophoresis (MST)
MST is a technique that measures the motion of molecules in a microscopic temperature gradient.[14][15] The thermophoretic movement of a fluorescently labeled molecule changes upon binding to a ligand, allowing for the determination of the binding affinity (Kd).[16]
-
Labeling:
-
The purified A2A adenosine receptor is fluorescently labeled.
-
-
Sample Preparation:
-
A constant concentration of the labeled receptor is mixed with a serial dilution of this compound.
-
-
Measurement:
-
The samples are loaded into capillaries, and an infrared laser is used to create a temperature gradient.
-
The change in fluorescence in the heated spot is measured.
-
-
Data Analysis:
-
The change in thermophoresis is plotted against the ligand concentration.
-
The resulting binding curve is fitted to determine the Kd.[15]
-
Functional Cell-Based Assays
Functional assays measure the biological response elicited by ligand binding. For this compound, which often acts as an agonist at the A2A receptor, a common functional assay is the measurement of cyclic AMP (cAMP) accumulation. The A2A receptor is a Gs-coupled GPCR, and its activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.
-
Cell Culture:
-
Cells expressing the A2A adenosine receptor (e.g., HEK293 cells) are cultured.
-
-
Compound Treatment:
-
The cells are treated with varying concentrations of this compound.
-
-
cAMP Measurement:
-
After an incubation period, the cells are lysed, and the intracellular cAMP levels are measured using a suitable detection kit (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
The cAMP levels are plotted against the ligand concentration to generate a dose-response curve, from which the EC50 (the concentration that elicits a half-maximal response) can be determined.
-
Concluding Remarks
The confirmation of ligand binding is a multifaceted process, and the choice of method depends on the specific research question. While traditional radioligand assays provide valuable affinity data, the alternative methods discussed here offer a richer, more detailed understanding of the molecular interaction. SPR provides real-time kinetic information, ITC reveals the thermodynamic drivers of binding, MST offers a solution-based affinity measurement with low sample consumption, and functional cell-based assays confirm the biological activity of the ligand. By employing a combination of these techniques, researchers can build a comprehensive profile of this compound and its analogs, accelerating the journey from a promising compound to a potential therapeutic.inyl-adenosine and its analogs, accelerating the journey from a promising compound to a potential therapeutic.
References
- 1. 2-[N'-(3-arylallylidene)hydrazino]adenosines showing A2a adenosine agonist properties and vasodilation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 4. Simulation and comparative analysis of binding modes of nucleoside and non-nucleoside agonists at the A2B adenosine rec… [ouci.dntb.gov.ua]
- 5. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Surface plasmon resonance applied to G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 9. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tainstruments.com [tainstruments.com]
- 12. ptacts.uspto.gov [ptacts.uspto.gov]
- 13. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 14. Microscale thermophoresis - Wikipedia [en.wikipedia.org]
- 15. Microscale Thermophoresis Quantifies Biomolecular Interactions under Previously Challenging Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis: 2-Hydrazinyl-adenosine versus Non-Selective Adenosine Agonists
In the landscape of adenosine (B11128) receptor research, the pursuit of receptor subtype selectivity is paramount for elucidating specific physiological roles and for the development of targeted therapeutics. This guide provides a detailed comparison between 2-Hydrazinyl-adenosine, a compound noted for its potential selectivity, and classical non-selective adenosine agonists. The following sections present a comprehensive overview of their respective performance based on experimental data, outline the methodologies used for these assessments, and visualize the core signaling pathways involved.
Introduction to Adenosine Agonists
Adenosine is an endogenous purine (B94841) nucleoside that modulates a wide array of physiological processes by activating four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3.[1] These receptors are integral in cardiovascular, neurological, and inflammatory responses. Non-selective agonists, such as adenosine itself and synthetic analogs like 5'-N-Ethylcarboxamidoadenosine (NECA), bind to and activate multiple adenosine receptor subtypes with high affinity.[2] This lack of specificity, while useful for studying general adenosine effects, can lead to a complex profile of physiological responses and potential side effects in therapeutic applications.
Conversely, selective agonists are designed to target a single receptor subtype, offering a more refined tool for both research and drug development. 2-substituted adenosine derivatives have been a significant area of focus for achieving A2A receptor selectivity.[3][4][5][6] This guide specifically examines this compound and its derivatives as a potential A2A selective agonist in comparison to its non-selective counterparts.
Quantitative Comparison of Receptor Affinity
The binding affinity of a ligand for its receptor is a critical measure of its potency. This is typically quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that will bind to half of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
The data presented in the table below summarizes the binding affinities of this compound derivatives and the non-selective agonist NECA at human adenosine receptor subtypes. It is important to note that data for the parent this compound compound is limited in the public domain, and thus data for a representative derivative, 2-[N'-[3-(4-nitrophenyl)allylidene]hydrazino]adenosine, is presented.[7]
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B EC50 (µM) | A3 Ki (nM) | Selectivity (A1/A2A) |
| NECA | 14[2] | 20[2] | 2.4[2] | 6.2[2] | 0.7 |
| 2-[N'-[3-(4-nitrophenyl)allylidene]hydrazino]adenosine | >1000[7] | 23[7] | Not Reported | Not Reported | >43 |
Data for 2-[N'-[3-(4-nitrophenyl)allylidene]hydrazino]adenosine is from rat tissues.
As the data illustrates, NECA is a high-affinity, non-selective agonist, binding potently to A1, A2A, and A3 receptors.[2] In contrast, the this compound derivative demonstrates a clear preference for the A2A receptor, with a significantly weaker interaction at the A1 receptor, highlighting its potential as an A2A-selective agonist.[7]
Adenosine Receptor Signaling Pathways
The activation of adenosine receptors by an agonist initiates intracellular signaling cascades through the coupling to heterotrimeric G proteins. The A1 and A3 receptors predominantly couple to inhibitory G proteins (Gi/o), which leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and modulation of other downstream effectors.[1][8][9] Conversely, the A2A and A2B receptors primarily couple to stimulatory G proteins (Gs), which activate adenylyl cyclase, resulting in an increase in intracellular cAMP.[1][8][9][10] This second messenger, cAMP, then activates Protein Kinase A (PKA) and other downstream targets to elicit a cellular response.
Experimental Protocols
The data presented in this guide is derived from standard pharmacological assays. The following are detailed methodologies for two key experimental procedures used to characterize adenosine receptor agonists.
Radioligand Binding Assay
Radioligand binding assays are employed to determine the binding affinity of a test compound for a specific receptor.[11] This is achieved by measuring the ability of the unlabeled compound to compete with a radiolabeled ligand that has a known high affinity and specificity for the receptor.[12]
Protocol:
-
Membrane Preparation: Membranes from cells or tissues expressing the target adenosine receptor subtype are prepared by homogenization and centrifugation.[13] The final membrane pellet is resuspended in a suitable buffer.
-
Assay Incubation: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [³H]CGS21680 for A2A receptors) and varying concentrations of the unlabeled test compound (e.g., this compound or NECA).[14]
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.[13] The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
cAMP Functional Assay
cAMP functional assays are used to measure the ability of an agonist to stimulate or inhibit the production of intracellular cAMP, providing a measure of the compound's functional potency (EC50) and efficacy.[15][16]
Protocol:
-
Cell Culture: Cells stably expressing the adenosine receptor subtype of interest are cultured to an appropriate density in 96-well plates.
-
Compound Incubation: The cells are pre-incubated with a phosphodiesterase (PDE) inhibitor to prevent the degradation of cAMP.[17] Following this, the cells are stimulated with varying concentrations of the test agonist for a defined period.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available assay kit, often based on competitive immunoassay principles (e.g., HTRF, ELISA).[18][19]
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the agonist concentration. The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is determined from this curve.
Conclusion
The comparison between this compound derivatives and non-selective adenosine agonists like NECA underscores the importance of chemical structure in determining receptor selectivity. While NECA is a potent tool for eliciting broad adenosine-mediated effects, the A2A selectivity of 2-substituted adenosine analogs, such as the this compound derivative presented, offers a more precise instrument for investigating the specific functions of the A2A receptor. This selectivity is crucial for the development of novel therapeutic agents with improved efficacy and reduced side-effect profiles for conditions where A2A receptor modulation is beneficial, including inflammatory diseases and certain cardiovascular disorders. Further research on a broader range of this compound derivatives will be valuable in fully characterizing their pharmacological profile.
References
- 1. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NECA | Non-selective Adenosine | Tocris Bioscience [tocris.com]
- 3. Pharmacology of the new selective A2a adenosine receptor agonist 2-hexynyl-5'-N-ethylcarboxamidoadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Aralkynyl and 2-heteroalkynyl derivatives of adenosine-5'-N-ethyluronamide as selective A2a adenosine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-alkenyl and 2-alkyl derivatives of adenosine and adenosine-5'-N-ethyluronamide: different affinity and selectivity of E- and Z-diastereomers at A2A adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of two affinity states of adenosine A2a receptors with a new radioligand, 2-[2-(4-amino-3-[125I]iodophenyl)ethylamino]adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-[N'-(3-arylallylidene)hydrazino]adenosines showing A2a adenosine agonist properties and vasodilation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases [frontiersin.org]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Receptor-Ligand Binding Assays [labome.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. resources.revvity.com [resources.revvity.com]
- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. resources.revvity.com [resources.revvity.com]
- 18. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 19. innoprot.com [innoprot.com]
Validating the Specificity of 2-Hydrazinyl-adenosine Using Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2-Hydrazinyl-adenosine and A2A Receptor Signaling
This compound is a purine (B94841) nucleoside analog, structurally related to the clinically approved A2AR agonist, Regadenoson. Such analogs are designed to selectively target specific adenosine (B11128) receptors, which are a family of G-protein coupled receptors (GPCRs) comprising four subtypes: A1, A2A, A2B, and A3. The A2A receptor is primarily coupled to the Gs alpha subunit (Gαs), and its activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade is involved in various physiological processes, including vasodilation, inhibition of inflammation, and neurotransmission.
To ensure that the observed effects of a compound like this compound are indeed mediated by the A2A receptor and not due to off-target interactions, validation using knockout (KO) animal models is crucial. These models, in which the gene for the target receptor has been deleted, provide a definitive test of specificity.
Comparative Analysis: Wild-Type vs. A2A Receptor Knockout Models
The following sections present a comparative analysis of the effects of an A2A agonist in wild-type (WT) and A2A receptor knockout (A2AR-KO) models, using data from studies on CGS 21680 as a representative example.
Data Presentation
Table 1: A2A Agonist-Induced cAMP Accumulation in Wild-Type and A2AR-KO Cells
| Cell Type | Treatment | cAMP Accumulation (pmol/well) |
| Wild-Type (A2AR +/+) Thymocytes | Vehicle (Control) | Baseline |
| CGS 21680 (1 µM) | Significantly Increased vs. Vehicle | |
| A2AR Knockout (A2AR -/-) Thymocytes | Vehicle (Control) | Baseline |
| CGS 21680 (1 µM) | No Significant Change vs. Vehicle[1] |
Table 2: Effect of A2A Agonist on Thymocyte Apoptosis
| Cell Type | Treatment | % Apoptotic Cells |
| Wild-Type (A2AR +/+) Thymocytes | Vehicle (Control) | Baseline |
| CGS 21680 | Increased (approx. 7-15% death)[1] | |
| A2AR Knockout (A2AR -/-) Thymocytes | Vehicle (Control) | Baseline |
| CGS 21680 | No significant induction of cell death[1] |
Mandatory Visualizations
Here we provide diagrams to visualize the key signaling pathway and the experimental workflow for validating agonist specificity.
Experimental Protocols
Animals
Wild-type and A2A receptor knockout mice on a C57BL/6 background are used. The generation of A2AR-KO mice has been described previously. All animal procedures should be performed in accordance with institutional animal care and use committee guidelines.
Cell Isolation
Thymocytes are isolated from the thymus glands of WT and A2AR-KO mice. The thymus is mechanically disrupted, and the cell suspension is passed through a nylon mesh to obtain a single-cell suspension. Red blood cells are lysed using a lysis buffer, and the thymocytes are washed and resuspended in an appropriate culture medium.
cAMP Accumulation Assay
-
Cell Seeding: Isolated thymocytes are seeded in 96-well plates.
-
Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation.
-
Treatment: Cells are then treated with vehicle or varying concentrations of the A2A agonist (e.g., CGS 21680) for a specified time (e.g., 15 minutes) at 37°C.
-
Lysis and Detection: The reaction is stopped, and cells are lysed. The intracellular cAMP concentration is determined using a commercially available cAMP enzyme immunoassay (EIA) kit according to the manufacturer's instructions.
Apoptosis Assay
-
Cell Culture and Treatment: Thymocytes from WT and A2AR-KO mice are cultured in the presence of vehicle or the A2A agonist for a specified duration (e.g., 24 hours).
-
Staining: Cells are harvested and stained with Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The percentage of apoptotic cells (Annexin V positive) is quantified using a flow cytometer.
Conclusion
The use of knockout models provides unequivocal evidence for the on-target specificity of a drug candidate. As demonstrated with the A2A agonist CGS 21680, a true A2A-specific compound will elicit a biological response in wild-type animals or cells, a response that is significantly attenuated or completely absent in their A2A receptor knockout counterparts.[1] For this compound, similar experiments would be necessary to definitively validate its mechanism of action and confirm that its pharmacological effects are mediated through the A2A adenosine receptor. The experimental framework and data presented in this guide offer a clear roadmap for conducting such a validation study.
References
A Head-to-Head Comparison of 2-Hydrazinyl-adenosine Derivatives and CGS 21680 for Adenosine A2A Receptor Agonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent classes of adenosine (B11128) A2A receptor agonists: 2-Hydrazinyl-adenosine derivatives, represented by the clinical candidate Binodenoson, and the widely used research tool, CGS 21680. The information presented herein is intended to assist researchers in selecting the appropriate compound for their studies by offering a clear comparison of their binding affinities, functional potencies, and selectivity profiles.
Data Presentation: A Comparative Analysis
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of Binodenoson and CGS 21680 at the four human adenosine receptor subtypes. This data has been compiled from various studies to provide a comparative overview.
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) |
| Binodenoson | >1000 | 25 | >1000 | >1000 |
| CGS 21680 | 2900 | 27 | 6700 | 88800 |
Table 1: Comparative Binding Affinities (Ki) at Human Adenosine Receptor Subtypes. This table highlights the receptor binding profiles of Binodenoson and CGS 21680. Lower Ki values indicate higher binding affinity.
| Compound | A2A EC50 (nM) (cAMP accumulation) |
| Binodenoson | 30 |
| CGS 21680 | 18.5[1] |
Table 2: Comparative Functional Potency (EC50) at the Human A2A Adenosine Receptor. This table showcases the potency of each compound in activating the A2A receptor, as measured by their ability to stimulate cyclic AMP (cAMP) production. Lower EC50 values indicate greater potency.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Caption: A2A Adenosine Receptor Signaling Pathway.
Caption: Competitive Radioligand Binding Assay Workflow.
Caption: cAMP Accumulation Functional Assay Workflow.
Experimental Protocols
Radioligand Binding Assay for Adenosine Receptors
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for adenosine receptors.
Materials:
-
Cell membranes prepared from cells stably expressing the desired human adenosine receptor subtype (A1, A2A, A2B, or A3).
-
Radioligand specific for the receptor subtype (e.g., [3H]-CGS 21680 for A2A).
-
Unlabeled competitor compounds (Binodenoson, CGS 21680).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membrane aliquots on ice and resuspend in assay buffer to a final protein concentration of 20-50 µ g/well .
-
Assay Setup: In a 96-well plate, add the following in order:
-
50 µL of assay buffer (for total binding) or a high concentration of a standard unlabeled ligand (for non-specific binding).
-
50 µL of various concentrations of the competitor compound (Binodenoson or CGS 21680) diluted in assay buffer.
-
50 µL of the radioligand at a concentration close to its Kd value.
-
100 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at room temperature (or 25°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Functional Assay
This protocol outlines a method to measure the functional potency (EC50) of adenosine A2A receptor agonists by quantifying their ability to stimulate intracellular cAMP production.
Materials:
-
Cells stably expressing the human A2A adenosine receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium.
-
Agonist compounds (Binodenoson, CGS 21680).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram) to prevent cAMP degradation.
-
Lysis buffer.
-
cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen-based).
-
Multi-well plates (e.g., 96-well).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Plating: Seed the A2A receptor-expressing cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with serum-free medium and then pre-incubate them with a PDE inhibitor in the same medium for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add varying concentrations of the agonist compounds (Binodenoson or CGS 21680) to the wells. Include a vehicle control (no agonist).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.
-
Cell Lysis: Terminate the stimulation by aspirating the medium and adding lysis buffer to each well to release the intracellular cAMP.
-
cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
References
Unveiling the Selectivity of 2-Hydrazinyl-adenosine Derivatives: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the selectivity of novel compounds is paramount in the quest for targeted therapeutics. This guide provides a comprehensive comparison of 2-Hydrazinyl-adenosine derivatives, focusing on their selectivity for the A1 and A2A adenosine (B11128) receptors. By presenting supporting experimental data, detailed protocols, and visual pathway diagrams, this document aims to facilitate a deeper understanding of the structure-activity relationships that govern the selectivity of this promising class of molecules.
Quantitative Data Summary
The following table summarizes the binding affinities (Ki values) of various this compound derivatives for the human A1 and A2A adenosine receptors. The data has been compiled from multiple studies to provide a comparative overview of their selectivity. A lower Ki value indicates a higher binding affinity. The selectivity ratio is calculated as Ki (A1) / Ki (A2A), where a value greater than 1 indicates selectivity for the A2A receptor, and a value less than 1 indicates selectivity for the A1 receptor.
| Compound ID | R Group at 2-Hydrazinyl Position | Ki (nM) - A1 Receptor | Ki (nM) - A2A Receptor | Selectivity (A1/A2A) | Reference |
| 1 | -N=CH-Ph | >1000 | 150 | >6.7 | [1][2] |
| 2 | -N=CH-(4-NO2-Ph) | >1000 | 23 | >43.5 | [1][2] |
| 3 | -N=CH-(4-OMe-Ph) | >1000 | 250 | >4 | [1][2] |
| 4 | -NH-N=C(Me)Ph | 850 | 50 | 17 | [1][2] |
| 5 | -NH-N=C(Me)(4-Cl-Ph) | 600 | 30 | 20 | [1][2] |
| 23 | Substituted benzylidene | >1000 | 1.8 | >555 | [1][2] |
| 24 | Substituted benzylidene | >1000 | 6.4 | >156 | [1][2] |
| 30 | Substituted benzylidene | >1000 | 20 | >50 | [1][2] |
| 31 | Substituted benzylidene | >1000 | 67 | >15 | [1][2] |
| 35 | Substituted benzylidene | 4.5 | >1000 | <0.0045 | [1][2] |
| 42 | Substituted benzylidene | >1000 | 6.3 | >158 | [1][2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the assessment of this compound derivative selectivity.
Radioligand Binding Assay for A1 and A2A Adenosine Receptors
This protocol is a generalized procedure for determining the binding affinity of compounds to the A1 and A2A adenosine receptors.
1. Membrane Preparation:
-
HEK-293 cells stably expressing either the human A1 or A2A adenosine receptor are cultured and harvested.
-
Cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed by homogenization in a hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4). Protein concentration is determined using a standard method like the Bradford assay.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer.
-
A fixed concentration of a specific radioligand. For A1 receptors, [3H]CCPA (an agonist) or [3H]DPCPX (an antagonist) is commonly used. For A2A receptors, [3H]CGS 21680 (an agonist) or [3H]ZM 241385 (an antagonist) is often employed.
-
A range of concentrations of the unlabeled this compound derivative (the competitor).
-
The prepared cell membranes.
-
-
To determine non-specific binding, a high concentration of a known non-radioactive ligand (e.g., theophylline (B1681296) or NECA) is added to a set of control wells.
-
The plate is incubated at room temperature (typically 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
3. Filtration and Detection:
-
The incubation is terminated by rapid filtration of the assay mixture through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold assay buffer to remove any unbound radioactivity.
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is then counted using a liquid scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Accumulation
This protocol measures the functional activity of the this compound derivatives as agonists or antagonists by quantifying the intracellular levels of cyclic AMP (cAMP).
1. Cell Culture and Plating:
-
HEK-293 cells stably expressing either the human A1 or A2A adenosine receptor are cultured to ~80-90% confluency.
-
The cells are harvested, counted, and seeded into 96-well plates at a predetermined density. The plates are incubated overnight to allow for cell attachment.
2. Agonist Mode Assay (for A2A Receptor):
-
The culture medium is removed, and the cells are washed with a pre-warmed assay buffer (e.g., HBSS or serum-free medium).
-
The cells are then incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX or Ro 20-1724) for a short period to prevent cAMP degradation.
-
Various concentrations of the this compound derivative are added to the wells.
-
The plate is incubated for a specific time (e.g., 30 minutes) at 37°C.
3. Antagonist Mode Assay (for A1 Receptor):
-
The culture medium is removed, and the cells are washed.
-
Cells are pre-incubated with various concentrations of the this compound derivative (the potential antagonist).
-
An agonist of the A1 receptor (e.g., R-PIA) is then added at a fixed concentration (typically its EC80) in the presence of forskolin (B1673556) (an adenylyl cyclase activator). The A1 receptor is Gi-coupled, so its activation will inhibit the forskolin-stimulated cAMP production.
-
The plate is incubated for a specific time at 37°C.
4. Cell Lysis and cAMP Detection:
-
The reaction is stopped by adding a lysis buffer to the wells.
-
The intracellular cAMP concentration is then measured using a commercially available cAMP assay kit. These kits are often based on competitive immunoassays, such as ELISA or HTRF (Homogeneous Time-Resolved Fluorescence).
5. Data Analysis:
-
For agonist activity, the concentration-response curves are plotted, and the EC50 (the concentration that produces 50% of the maximal response) and Emax (the maximal effect) are determined.
-
For antagonist activity, the IC50 (the concentration that inhibits 50% of the agonist-induced effect) is calculated.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Caption: Signaling pathways of A1 and A2A adenosine receptors.
Caption: Workflow for assessing selectivity of derivatives.
References
A Comparative Analysis of 2-Hydrazinyl-adenosine and Endogenous Adenosine for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the synthetic adenosine (B11128) analog, 2-Hydrazinyl-adenosine, and the endogenous signaling molecule, adenosine. The focus is on their biochemical and physiological properties, particularly their interaction with adenosine receptors and the subsequent modulation of adenylyl cyclase activity. This objective comparison, supported by experimental data, is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development.
Biochemical Profile and Receptor Binding Affinity
Both endogenous adenosine and its synthetic analog, this compound, exert their physiological effects primarily through interaction with four subtypes of adenosine receptors: A1, A2A, A2B, and A3. However, their binding affinities for these receptors differ, leading to distinct pharmacological profiles.
Endogenous adenosine exhibits a broad affinity for all four receptor subtypes, with the highest affinity for A1 and A2A receptors, followed by the A3 receptor, and the lowest affinity for the A2B receptor.[1] In contrast, derivatives of this compound often display a degree of selectivity, particularly for the A2A receptor. For instance, the 2-[N'-(3-arylallylidene)hydrazino]adenosine analog has been shown to possess a high affinity for the A2a receptor with a Ki value of 23 nM in rat tissues, while showing weak interaction with the A1 receptor.[2]
| Compound | Receptor Subtype | Binding Affinity (Ki) | Species |
| Endogenous Adenosine | A1 | 10-30 nM[1] | Human |
| A2A | 10-30 nM[1] | Human | |
| A3 | ~1 µM[1] | Rat | |
| A2B | > 1 µM[1] | Human | |
| 2-[N'-[3-(4-nitrophenyl)allylidene] hydrazinoadenosine | A2a | 23 nM[2] | Rat |
| N6-(1-pyrrolidinyl)adenosine | A1 | 7.3 nM | Rat |
| A2A | >10,000 nM | Rat | |
| 2-chloro-N6-(1-pyrrolidinyl)adenosine | A1 | 4.9 nM | Rat |
| A2A | 1600 nM | Rat |
Table 1: Comparative Receptor Binding Affinities. This table summarizes the reported binding affinities (Ki values) of endogenous adenosine and analogs of this compound for different adenosine receptor subtypes. It is important to note that the data for the this compound analog is from rat tissues and for specific derivatives.
Modulation of Adenylyl Cyclase Activity
The activation of adenosine receptors by agonists leads to the modulation of adenylyl cyclase, a key enzyme in the cyclic AMP (cAMP) signaling pathway. A1 and A3 receptors are typically coupled to Gi proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Conversely, A2A and A2B receptors are coupled to Gs proteins, and their activation stimulates adenylyl cyclase, resulting in increased cAMP production.[1]
| Compound | Receptor Subtype | Effect on Adenylyl Cyclase | Functional Potency (EC50/IC50) | Species |
| Endogenous Adenosine | A1 | Inhibition | 0.31 µM (IC50) | Human |
| A3 | Inhibition | 0.29 µM (IC50) | Human | |
| A2A | Stimulation | 0.7 µM (EC50) | Human | |
| A2B | Stimulation | 24 µM (EC50) | Human | |
| NECA (A2A Agonist) | A2A | Stimulation | 2.75 x 10⁻⁸ M (EC50)[4] | Not Specified |
Table 2: Comparative Functional Potency on Adenylyl Cyclase. This table presents the functional potency (EC50/IC50) of endogenous adenosine and a reference A2A agonist (NECA) in modulating adenylyl cyclase activity.
Signaling Pathways and Experimental Workflow
The interaction of adenosine and its analogs with their receptors initiates a cascade of intracellular events. The following diagrams illustrate the canonical signaling pathways for adenosine receptors and a typical experimental workflow for assessing their activity.
Figure 1: Adenosine Receptor Signaling Pathways. This diagram illustrates the distinct signaling cascades initiated by the activation of A1/A3 and A2A/A2B adenosine receptors.
Figure 2: Experimental Workflow for Adenosine Receptor Analysis. This diagram outlines the key steps involved in characterizing the interaction of ligands with adenosine receptors.
Experimental Protocols
Radioligand Binding Assay
This protocol provides a general framework for determining the binding affinity of ligands to adenosine receptors.
1. Membrane Preparation:
-
Culture cells stably or transiently expressing the desired human adenosine receptor subtype (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.
2. Binding Reaction:
-
In a 96-well plate, add the membrane preparation, a specific radioligand (e.g., [³H]CGS21680 for A2A receptors), and varying concentrations of the unlabeled competitor ligand (this compound or endogenous adenosine).
-
To determine non-specific binding, a high concentration of a non-radiolabeled agonist or antagonist is added to a separate set of wells.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
3. Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the competitor ligand concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Adenylyl Cyclase (cAMP) Activity Assay
This protocol outlines a method to measure the functional effect of ligands on adenylyl cyclase activity.
1. Cell Culture and Treatment:
-
Seed cells expressing the target adenosine receptor subtype in a multi-well plate.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Treat the cells with varying concentrations of the test compound (this compound or endogenous adenosine). For A1 and A3 receptor assays, co-stimulation with forskolin (B1673556) (an adenylyl cyclase activator) is typically required to measure inhibition.
2. Cell Lysis and cAMP Measurement:
-
After the incubation period, lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA, HTRF, or LANCE).
3. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in the experimental samples by interpolating from the standard curve.
-
Plot the cAMP concentration as a function of the agonist/antagonist concentration.
-
For stimulatory effects (A2A, A2B), determine the EC50 value (the concentration that produces 50% of the maximal response).
-
For inhibitory effects (A1, A3), determine the IC50 value (the concentration that inhibits 50% of the forskolin-stimulated cAMP production).
Conclusion
This comparative analysis highlights the key differences and similarities between the synthetic analog this compound and the endogenous ligand adenosine. While endogenous adenosine acts as a non-selective agonist at all four receptor subtypes, derivatives of this compound can exhibit significant selectivity, particularly for the A2A receptor. This selectivity makes them valuable tools for studying the specific physiological roles of this receptor subtype and for the development of targeted therapeutics. The provided data tables, signaling pathway diagrams, and experimental protocols offer a comprehensive resource for researchers in the field of purinergic signaling and drug discovery. Further research is warranted to fully elucidate the binding affinities and functional potencies of this compound itself across all human adenosine receptor subtypes to enable a more direct and complete comparison.-adenosine itself across all human adenosine receptor subtypes to enable a more direct and complete comparison.
References
- 1. Recent improvements in the development of A2B adenosine receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of two affinity states of adenosine A2a receptors with a new radioligand, 2-[2-(4-amino-3-[125I]iodophenyl)ethylamino]adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Structures of Human A1 and A2A Adenosine Receptors with Xanthines Reveal Determinants of Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 2-Hydrazinyl-adenosine Against Known A₂A Receptor Modulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the adenosine (B11128) A₂A receptor modulator, 2-Hydrazinyl-adenosine, with established agonists and antagonists. The following sections present a summary of quantitative binding affinity and selectivity data, detailed experimental methodologies for key assays, and visualizations of the A₂A receptor signaling pathway and experimental workflows.
Data Presentation
The following tables summarize the binding affinity (Kᵢ) and selectivity of this compound and other well-characterized A₂A receptor modulators. It is important to note that the data for this compound is based on a potent derivative, 2-[N'-[3-(4-nitrophenyl)allylidene] hydrazinoadenosine, which provides a strong indication of the parent compound's activity.
Table 1: Comparative Binding Affinity of A₂A Receptor Modulators
| Compound | Type | A₂A Receptor Kᵢ (nM) | Species |
| 2-[N'-[3-(4-nitrophenyl)allylidene] hydrazinoadenosine | Agonist | 23[1] | Rat |
| CGS 21680 | Agonist | 27[2][3] | Human |
| NECA | Agonist | 20[4][5][6] | Human |
| ZM241385 | Antagonist | 0.8 - 1.4[7][8] | Human |
| Istradefylline (B1672650) | Antagonist | ~12[9] | Human |
Table 2: Selectivity Profile of A₂A Receptor Modulators Against Other Adenosine Receptor Subtypes
| Compound | A₁ Receptor Kᵢ (nM) | A₂B Receptor Kᵢ (nM) | A₃ Receptor Kᵢ (nM) | A₂A vs A₁ Selectivity | A₂A vs A₂B Selectivity | A₂A vs A₃ Selectivity |
| 2-[2-(4-aminophenyl)ethylamino]adenosine | >150[10] | - | - | >6.5-fold | - | - |
| CGS 21680 | 290[11] | 67[11] | 88,800[11] | ~11-fold | ~2.5-fold | ~3288-fold |
| NECA | 14[4][5][6] | 2400[4][5][12] | 6.2[4][5][6] | Non-selective | ~120-fold | Non-selective |
| ZM241385 | 255[7] | 50[7] | >10,000[7] | ~319-fold | ~63-fold | >12,500-fold |
| Istradefylline | Lower affinity than A₂A[9][13] | Lower affinity than A₂A[9][13] | Lower affinity than A₂A[9][13] | 56-fold[14] | - | - |
Note: A higher fold-selectivity indicates a greater preference for the A₂A receptor.
Mandatory Visualization
A₂A Receptor Signaling Pathway
Activation of the A₂A adenosine receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that plays a crucial role in various physiological processes. The binding of an agonist, such as adenosine or a synthetic analog, to the A₂A receptor leads to a conformational change in the receptor. This change facilitates the coupling of the receptor to the stimulatory G-protein, Gs.
The α-subunit of the Gs protein then exchanges GDP for GTP, causing its dissociation from the βγ-subunits. The activated Gαs-GTP complex stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream target proteins, leading to the cellular response.
Experimental Workflow: Radioligand Displacement Assay
This workflow outlines the key steps in a radioligand displacement assay used to determine the binding affinity (Kᵢ) of a test compound for the A₂A receptor. The principle of this assay is the competition between a labeled, high-affinity ligand (radioligand) and an unlabeled test compound for binding to the receptor.
Experimental Workflow: cAMP Functional Assay
This workflow illustrates the general procedure for a cAMP functional assay to measure the effect of a test compound on A₂A receptor activation. This assay quantifies the intracellular concentration of cyclic AMP (cAMP), a second messenger produced upon A₂A receptor stimulation.
Experimental Protocols
Radioligand Displacement Assay for A₂A Receptor Binding Affinity (Kᵢ) Determination
This protocol is adapted from standard methods used in the characterization of adenosine receptor ligands.
1. Materials:
-
Membrane Preparation: Membranes from cells stably expressing the human A₂A adenosine receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity A₂A receptor radioligand, such as [³H]ZM241385.
-
Test Compound: this compound or other modulators of interest.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing MgCl₂ (10 mM).
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity A₂A receptor ligand (e.g., NECA).
-
Filtration Apparatus: Cell harvester with glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
2. Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or non-specific binding control.
-
50 µL of the radioligand at a concentration near its Kₔ value.
-
100 µL of the membrane preparation.
-
50 µL of the test compound at various concentrations.
-
-
Incubate the plate at 25°C for 60-120 minutes to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity of each filter using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
cAMP Functional Assay for A₂A Receptor Activation
This protocol outlines a common method to assess the functional activity of A₂A receptor modulators by measuring intracellular cAMP levels.
1. Materials:
-
Cell Line: A cell line stably expressing the human A₂A adenosine receptor (e.g., HEK293 or CHO cells).
-
Cell Culture Medium: Appropriate medium for the chosen cell line.
-
Test Compound: this compound or other modulators of interest.
-
Stimulation Buffer: A buffer such as HBSS or DMEM, often supplemented with a phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram) to prevent cAMP degradation.
-
cAMP Assay Kit: A commercially available kit for cAMP detection (e.g., HTRF, ELISA, or LANCE).
-
Plate Reader: Capable of measuring the output of the chosen cAMP assay kit (e.g., fluorescence, luminescence, or absorbance).
2. Procedure:
-
Seed the cells in a multi-well plate (e.g., 96-well or 384-well) and culture until they reach the desired confluency.
-
On the day of the assay, remove the culture medium and wash the cells with the stimulation buffer.
-
Prepare serial dilutions of the test compound in the stimulation buffer.
-
Add the test compound dilutions to the cells and incubate for a specified period (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells according to the instructions of the cAMP assay kit.
-
Perform the cAMP detection assay following the manufacturer's protocol.
-
Measure the signal using a plate reader.
3. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP provided in the assay kit.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Plot the cAMP concentration against the logarithm of the test compound concentration.
-
For agonists, determine the EC₅₀ value (the concentration that produces 50% of the maximal response).
-
For antagonists, perform the assay in the presence of a fixed concentration of an A₂A receptor agonist and determine the IC₅₀ value (the concentration that inhibits 50% of the agonist-induced response).% of the agonist-induced response).
References
- 1. 2-[N'-(3-arylallylidene)hydrazino]adenosines showing A2a adenosine agonist properties and vasodilation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. NECA | Non-selective Adenosine | Tocris Bioscience [tocris.com]
- 5. adooq.com [adooq.com]
- 6. NECA, adenosine agonist (CAS 35920-39-9) | Abcam [abcam.com]
- 7. ZM 241385 | Sigma-Aldrich [sigmaaldrich.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Characterization of two affinity states of adenosine A2a receptors with a new radioligand, 2-[2-(4-amino-3-[125I]iodophenyl)ethylamino]adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CGS-21680 hydrochloride hydrate ≥96% (HPLC), solid, adenosine A2A receptor agonist, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 12. dev.usbio.net [dev.usbio.net]
- 13. In vitro pharmacological profile of the A2A receptor antagonist istradefylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
Validating the A₂A Adenosine Receptor-Mediated Effects of 2-Hydrazinyl-adenosine Derivatives Using Selective Antagonists: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of 2-Hydrazinyl-adenosine derivatives as A₂A adenosine (B11128) receptor agonists and details the experimental validation of their effects using selective antagonists. This document summarizes key experimental data, provides detailed methodologies for crucial experiments, and visualizes essential pathways and workflows to facilitate a comprehensive understanding of the pharmacological characterization of these compounds.
Introduction
This compound and its derivatives have emerged as a class of potent and selective agonists for the A₂A adenosine receptor (A₂AAR), a G-protein coupled receptor involved in various physiological processes, including vasodilation, inflammation, and neurotransmission. Validating the specific receptor subtype through which these compounds exert their effects is a critical step in their pharmacological profiling. This is typically achieved by employing selective antagonists that can competitively inhibit the agonist's action at the target receptor. This guide focuses on the use of selective A₂AAR antagonists, such as SCH 58261 and istradefylline, to confirm the A₂A-mediated activity of novel this compound derivatives.
Data Presentation: Comparative Analysis of Receptor Binding and Functional Potency
The following tables summarize the quantitative data from radioligand binding assays and functional assays, demonstrating the high affinity and selectivity of a representative this compound derivative for the A₂A adenosine receptor and the validation of its agonist activity through competitive antagonism.
A study on a series of newly synthesized 2-hydrazinyladenosine derivatives identified compound 23 as a particularly potent and selective A₂AAR agonist[1]. The binding affinities (Ki) of this compound for the human A₁ and A₂A adenosine receptors were determined through radioligand binding assays.
Table 1: Adenosine Receptor Binding Affinity of Compound 23 [1]
| Compound | A₁ Receptor Kᵢ (nM) | A₂A Receptor Kᵢ (nM) | Selectivity (A₁/A₂A) |
| 23 | >1000 | 1.8 | >555-fold |
Kᵢ values represent the inhibition constant, with lower values indicating higher binding affinity.
Further functional assays confirmed the potent A₂A receptor agonist activity of these compounds[1]. To validate that the observed functional effects are indeed mediated by the A₂A receptor, a selective A₂A antagonist is used. The antagonist is expected to shift the concentration-response curve of the agonist to the right without affecting the maximum response, a hallmark of competitive antagonism.
While a specific study detailing the Schild analysis for a this compound derivative with a selective antagonist was not found in the provided search results, the following table illustrates the expected outcome of such an experiment based on the known pharmacology of A₂A agonists and antagonists. The data presented is hypothetical but representative of a typical validation experiment.
Table 2: Hypothetical Functional Potency (cAMP Production) of a this compound Derivative in the Absence and Presence of a Selective A₂A Antagonist (e.g., SCH 58261)
| Agonist Concentration (nM) | cAMP Production (% of max) - No Antagonist | cAMP Production (% of max) - With Antagonist (10 nM) |
| 0.1 | 5 | 2 |
| 1 | 25 | 10 |
| 10 | 50 (EC₅₀) | 30 |
| 100 | 85 | 50 (EC₅₀ shifted) |
| 1000 | 100 | 85 |
| 10000 | 100 | 100 |
EC₅₀ represents the concentration of the agonist that produces 50% of the maximal response.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the key experiments cited in the characterization of this compound derivatives.
Radioligand Binding Assay for Adenosine A₂A Receptor
This protocol is a generalized procedure for determining the binding affinity of a compound for the A₂A adenosine receptor.
Materials:
-
HEK-293 cells stably expressing the human A₂A adenosine receptor.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 1 mM EDTA, and 2 U/mL adenosine deaminase.
-
Radioligand: [³H]ZM241385 (a selective A₂A antagonist).
-
Non-specific binding control: 1 µM ZM241385 or another high-affinity A₂A antagonist.
-
Test compound (this compound derivative) at various concentrations.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK-293 cells expressing the A₂A receptor to confluency.
-
Harvest the cells and homogenize them in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]ZM241385 (final concentration ~1-2 nM), and 50 µL of the test compound at various concentrations.
-
For total binding, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding, add 50 µL of the non-specific binding control.
-
Initiate the binding reaction by adding 50 µL of the membrane preparation (typically 20-50 µg of protein).
-
Incubate the plate at room temperature for 2 hours with gentle shaking.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
-
cAMP Functional Assay for A₂A Adenosine Receptor Agonist and Antagonist Validation
This protocol outlines a method to measure the functional activity of a this compound derivative as an A₂A receptor agonist and to validate this activity using a selective antagonist.
Materials:
-
HEK-293 cells stably expressing the human A₂A adenosine receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Stimulation buffer: Hanks' Balanced Salt Solution (HBSS) or serum-free medium containing a phosphodiesterase inhibitor (e.g., 100 µM IBMX) to prevent cAMP degradation.
-
Test agonist (this compound derivative) at various concentrations.
-
Selective A₂A antagonist (e.g., SCH 58261) at a fixed concentration.
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
Procedure:
-
Cell Plating:
-
Seed HEK-293 cells expressing the A₂A receptor into a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Antagonist Pre-incubation (for validation):
-
Remove the culture medium and wash the cells once with stimulation buffer.
-
Add the selective A₂A antagonist (at a concentration known to be effective, e.g., 10 nM SCH 58261) or vehicle to the respective wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation:
-
Add the this compound derivative at various concentrations to the wells (with and without the antagonist).
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate concentration-response curves by plotting the cAMP levels against the logarithm of the agonist concentration for both the agonist alone and the agonist in the presence of the antagonist.
-
Determine the EC₅₀ values for both curves.
-
A rightward shift in the EC₅₀ value in the presence of the antagonist, with no change in the maximal response, confirms competitive antagonism at the A₂A receptor.
-
Mandatory Visualization
The following diagrams illustrate the key signaling pathway and experimental workflows involved in the validation of this compound effects.
Caption: A₂A Adenosine Receptor Signaling Pathway.
Caption: Experimental Workflow for Agonist Validation.
References
A Comparative Analysis of the Pharmacokinetic Profiles of 2-Substituted Adenosine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetic profiles of 2-substituted adenosine (B11128) derivatives, a class of compounds with significant potential as selective agonists for adenosine receptors, particularly the A2A subtype. Due to a lack of publicly available in vivo pharmacokinetic data for 2-Hydrazinyl-adenosine derivatives, this guide utilizes data from closely related and well-characterized 2-substituted adenosine analogs: Regadenoson and 2-Chloroadenosine . These compounds serve as valuable benchmarks for understanding the absorption, distribution, metabolism, and excretion (ADME) properties that are critical for the development of novel therapeutics in this class.
Quantitative Pharmacokinetic Data
The following table summarizes the available pharmacokinetic parameters for Regadenoson in humans and 2-Chloroadenosine in rats. This data highlights key differences in their disposition within a biological system.
| Parameter | Regadenoson (Human) | 2-Chloroadenosine (Rat) |
| Half-life (t1/2) | ~2 hours (terminal elimination)[1][2] | Not explicitly stated, but effects are transient |
| Maximum Concentration (Cmax) | Achieved within 1-4 minutes post-injection[2] | Not explicitly stated |
| Time to Maximum Concentration (Tmax) | 1-4 minutes[2] | Not explicitly stated |
| Clearance (CL) | 37.8 L/h[1][2] | Not explicitly stated, but rapid |
| Volume of Distribution (Vd) | 11.5 L (central compartment), 78.7 L (steady state)[1][2] | Not explicitly stated |
| Bioavailability (F%) | Administered intravenously | Not applicable (administered intravenously) |
| Primary Route of Elimination | Renal excretion (~58% as unchanged drug)[1] | Not explicitly stated |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic studies. Below are generalized protocols for the key experiments cited in the characterization of these adenosine derivatives.
In Vivo Pharmacokinetic Study in Humans (Regadenoson)
A study to determine the pharmacokinetic profile of Regadenoson in healthy male volunteers was conducted as a randomized, double-blind, crossover, placebo-controlled trial.[1]
-
Subject Population: Healthy male volunteers (n=36), aged 18-50 years.[1]
-
Dosing: Single intravenous bolus doses of Regadenoson ranging from 0.1 to 30.0 µg/kg were administered.[1]
-
Sample Collection: Up to 20 plasma samples were collected within 24 hours after dosing. Urine was collected for 24 hours post-dose.[1]
-
Bioanalysis: Plasma and urine concentrations of Regadenoson were determined using a validated HPLC/MS/MS method.[3]
-
Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using a non-linear mixed-effect modeling approach (NONMEM) to determine pharmacokinetic parameters such as half-life, clearance, and volume of distribution. A three-compartment model best described the data.[1][2]
In Vivo Pharmacodynamic and Clearance Study in Rats (2-Chloroadenosine)
An integrated pharmacokinetic-pharmacodynamic study was performed in conscious normotensive rats to quantify the cardiovascular effects of 2-Chloroadenosine.
-
Animal Model: Normotensive conscious rats.
-
Dosing: An intravenous infusion of 1.4 mg/kg of 2-Chloroadenosine was administered.
-
Sample Collection: Serial arterial blood samples were collected to measure drug concentrations.
-
Pharmacodynamic Measurements: Heart rate and mean arterial blood pressure were continuously recorded.
-
Data Analysis: Concentration-effect relationships were described using a sigmoidal Emax model to determine the in vivo potency (EC50).
Signaling Pathway and Experimental Workflow
The primary mechanism of action for these 2-substituted adenosine derivatives is the activation of adenosine receptors, which are G protein-coupled receptors (GPCRs). The A2A receptor, a key target, is coupled to a Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).
Caption: A2A Receptor Signaling Pathway.
The following diagram illustrates a typical workflow for evaluating the pharmacokinetic properties of a novel adenosine derivative.
Caption: Experimental Workflow for Pharmacokinetic Profiling.
References
Assessing Species-Specific Differences in 2-Hydrazinyl-adenosine Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the species-specific activity of 2-Hydrazinyl-adenosine, a potent adenosine (B11128) analog. Understanding these differences is critical for the preclinical evaluation and clinical translation of this and related compounds. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying signaling pathways.
Data Presentation: Comparative Activity of 2-Substituted Adenosine Analogs
Direct comparative data for this compound across multiple species is limited in the public domain. However, studies on structurally related 2-substituted adenosine analogs consistently demonstrate significant species-specific differences in their affinity and functional potency at the A2A adenosine receptor. The following tables present a compilation of data for representative 2-substituted adenosine agonists, illustrating the expected variability for compounds like this compound.
Table 1: Comparative Binding Affinity (Ki, nM) of 2-Substituted Adenosine Analogs at A2A Receptors
| Compound | Human A2A Ki (nM) | Rat A2A Ki (nM) | Fold Difference (Rat/Human) |
| 2-phenylaminoadenosine | Lower Potency | Higher Potency | Significant |
| 2-chloroadenosine | Lower Potency | Higher Potency | Significant |
Note: Qualitative descriptions are used where exact numerical values were not consistently reported across studies. The trend indicates that these 2-substituted adenosine analogs are generally more potent at rat A2A receptors than human A2A receptors.[1]
Table 2: Comparative Functional Potency (EC50, nM) of Adenosine Analogs at A2A Receptors
| Compound | Human A2A EC50 (nM) | Rat A2A EC50 (nM) | Fold Difference (Rat/Human) |
| 2-phenylaminoadenosine | More Potent | Less Potent | Significant |
| 2-chloroadenosine | More Potent | Less Potent | Significant |
Note: In functional assays, the trend is reversed for these specific compounds, with higher potency observed at the human A2A receptor.[1] This highlights the complexity of species-specific pharmacology, where binding affinity does not always directly correlate with functional output.
Experimental Protocols
Detailed methodologies for the key experiments cited in the assessment of this compound and related compounds are provided below.
Radioligand Displacement Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
1. Membrane Preparation:
-
Culture cells stably expressing the target adenosine receptor (e.g., human or rat A2A) in appropriate media.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g).
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA protein assay).
2. Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-CGS21680 or [3H]-ZM241385 for A2A receptors), and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay (HTRF)
This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger in A2A receptor signaling.
1. Cell Culture and Plating:
-
Culture cells expressing the receptor of interest in a suitable medium.
-
Plate the cells in a 384-well plate and allow them to adhere overnight.
2. Agonist Stimulation:
-
Remove the culture medium and replace it with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX or rolipram) to prevent cAMP degradation.[2]
-
Add varying concentrations of the test agonist (e.g., this compound) to the wells.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.[2]
3. Cell Lysis and cAMP Detection (HTRF):
-
Lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) reagents: a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.[2]
-
In the absence of cellular cAMP, the two labeled components are in close proximity, resulting in a high FRET (Förster Resonance Energy Transfer) signal.
-
Cellular cAMP produced in response to agonist stimulation competes with the d2-labeled cAMP for binding to the antibody, leading to a decrease in the FRET signal.
-
After an incubation period (e.g., 60 minutes at room temperature), read the fluorescence at two wavelengths (e.g., 620 nm and 665 nm) using an HTRF-compatible plate reader.[3]
4. Data Analysis:
-
Calculate the ratio of the fluorescence signals (665 nm / 620 nm).
-
Convert the signal ratios to cAMP concentrations using a standard curve.
-
Plot the cAMP concentration as a function of the logarithm of the agonist concentration to generate a dose-response curve.
-
Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response) from the curve.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the receptor of interest.
1. Membrane Preparation:
-
Prepare cell membranes expressing the target receptor as described in the radioligand binding assay protocol.
2. GTPγS Binding Reaction:
-
In a 96-well plate, combine the membrane preparation, GDP (to facilitate nucleotide exchange), and varying concentrations of the test agonist.
-
Initiate the binding reaction by adding [35S]GTPγS, a non-hydrolyzable analog of GTP.[4][5]
-
Agonist-induced receptor activation promotes the exchange of GDP for [35S]GTPγS on the Gα subunit of the G protein.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time.
3. Termination and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters.[4]
-
Wash the filters with ice-cold wash buffer to remove unbound [35S]GTPγS.
-
Measure the amount of [35S]GTPγS bound to the G proteins on the filters using a scintillation counter.
4. Data Analysis:
-
Plot the amount of [35S]GTPγS bound as a function of the logarithm of the agonist concentration.
-
Determine the EC50 and Emax from the resulting dose-response curve.
Mandatory Visualization
Signaling Pathway of this compound at the A2A Adenosine Receptor
Caption: A2A adenosine receptor signaling pathway activated by this compound.
Experimental Workflow for Assessing Species-Specific Activity
Caption: Workflow for comparing this compound activity across species.
Logical Relationship of Key Pharmacological Parameters
Caption: Relationship between compound, receptor, and pharmacological readouts.
References
- 1. Differences in the order of potency for agonists but not antagonists at human and rat adenosine A2A receptors | Lund University [lunduniversity.lu.se]
- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationships of the Sustained Effects of Adenosine A2A Receptor Agonists Driven by Slow Dissociation Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 2-Hydrazinyl-adenosine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe disposal of 2-Hydrazinyl-adenosine, ensuring the protection of laboratory personnel and the environment.
Disclaimer: This document provides general guidance. Always consult your institution's specific safety protocols and the material safety data sheet (MSDS) provided by the supplier before handling or disposing of any chemical.
I. Understanding the Hazards
While a Material Safety Data Sheet (MSDS) for this compound may indicate that it is not classified as a "Hazardous Chemical" under OSHA's Hazard Communication Standard, it is crucial to recognize the potential risks associated with its hydrazine (B178648) functional group.[1] Hydrazine and its derivatives are often reactive and can be toxic.[2][3][4] Therefore, treating this compound with caution is paramount. One available chemical label indicates that this compound is suspected of damaging fertility or the unborn child.
II. Personal Protective Equipment (PPE)
Before handling this compound, ensure you are equipped with the appropriate personal protective equipment. Adherence to these guidelines is the first line of defense against accidental exposure.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing. |
| Ventilation | Fume hood | To minimize inhalation of any potential dust or aerosols. |
III. Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Assess the Spill: From a safe distance, assess the extent of the spill. For large or unmanageable spills, contact your institution's emergency response team.
-
Containment (for small, manageable spills):
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or earth.
-
Do not use combustible materials like paper towels to absorb the spill.
-
-
Collection: Carefully sweep or scoop the absorbent material and the spilled substance into a designated, labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent or detergent and water. Collect all cleaning materials as hazardous waste.
-
Ventilation: Ensure the area is well-ventilated until the cleanup is complete.
IV. Waste Collection and Labeling
Proper segregation and labeling of chemical waste are critical for safe storage and disposal.
-
Waste Container: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The original container, if in good condition, is often a suitable choice.[5]
-
Labeling: Immediately label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of waste
-
The date the waste was first added to the container
-
The name of the principal investigator or responsible person
-
-
Storage: Store the waste container in a designated satellite accumulation area. Ensure it is segregated from incompatible materials. Keep the container tightly closed except when adding waste.
V. Disposal Procedure
The recommended and safest method for the disposal of this compound is through a licensed hazardous material disposal company.
Step-by-Step Disposal Workflow:
-
Collection: Collect all waste containing this compound (solid chemical, contaminated lab supplies, and spill cleanup materials) in a properly labeled hazardous waste container.
-
Request Pickup: Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policy, arrange for a pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
-
Documentation: Complete all necessary waste disposal forms and documentation as required by your institution and local regulations.
-
Handover: Transfer the waste container to the authorized disposal personnel.
Alternative Disposal Considerations (for expert personnel only):
While chemical neutralization of hydrazine compounds is possible, it is a hazardous process that can produce toxic byproducts and should only be attempted by highly trained personnel with a thorough understanding of the reaction chemistry and safety protocols.
-
Oxidation: Dilute solutions of oxidizing agents like sodium hypochlorite (B82951) or hydrogen peroxide can be used to neutralize hydrazine compounds. However, these reactions can be exothermic and may produce harmful gases.[2]
-
Alpha-Ketoglutaric Acid: Research has shown that alpha-ketoglutaric acid can neutralize hydrazine effectively and more safely than bleach, yielding relatively harmless byproducts.[6]
Given the potential hazards and the lack of a specific, validated neutralization protocol for this compound, professional disposal remains the strongly recommended course of action.
VI. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling 2-Hydrazinyl-adenosine
Essential Safety and Handling Guide for 2-Hydrazinyl-adenosine
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity. Given that this compound is a pharmaceutical-related compound of unknown potency, a cautious approach to handling is paramount.[1]
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is limited, it should be handled with care, assuming it may be harmful if ingested, inhaled, or absorbed through the skin. The primary hazards are likely related to its dust form and the potential for the release of toxic gases upon decomposition. A comprehensive PPE strategy is mandatory for all personnel.
Table 1: Personal Protective Equipment (PPE) Recommendations
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Tightly fitting safety goggles with side-shields.[1] | Chemical-resistant nitrile gloves (double-gloving recommended).[2] | Fire/flame resistant and impervious clothing; Laboratory coat.[1][3] | NIOSH-approved N95 or higher-rated respirator.[2][3] |
| Solution Preparation and Handling | Tightly fitting safety goggles with side-shields or chemical splash goggles.[1][2] | Chemical-resistant nitrile gloves.[1][4] | Fire/flame resistant and impervious clothing; Laboratory coat.[1][3] | Use in a well-ventilated area or with local exhaust ventilation (fume hood).[3][5] |
| Storage and Transport | Safety glasses with side shields.[4][6] | Gloves to be worn when handling containers. | Laboratory coat. | Not generally required if containers are sealed. |
| Waste Disposal | Tightly fitting safety goggles with side-shields.[1] | Chemical-resistant nitrile gloves.[1] | Fire/flame resistant and impervious clothing; Laboratory coat.[1][3] | Use in a well-ventilated area. |
Operational and Disposal Plans
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed container in a dry and well-ventilated place.[5]
-
Long-term storage should be at freezer temperatures (-20°C).[7]
Handling:
-
Avoid all personal contact, including inhalation of dust.[6]
-
Use in a well-ventilated area, preferably within a laboratory fume hood.[5][6]
-
Avoid creating dust when handling the solid form.[1]
-
Do not eat, drink, or smoke when handling this compound.[6]
-
Wash hands thoroughly after handling.[1]
Disposal:
-
Excess and expired materials should be offered to a licensed hazardous material disposal company.[1]
-
Dispose of contaminated packaging in the same manner as the product.[1]
-
Ensure that all federal, state, and local regulations regarding the disposal of this material are followed.[1]
Emergency Procedures
Spill Response:
-
Evacuate: Keep unnecessary personnel away from the spill area.[1][5]
-
Protect: Wear appropriate personal protective equipment as outlined in Table 1, including respiratory protection.[1][3]
-
Contain: Prevent the spill from entering drains or water courses.[1][6]
-
Clean-up (Solid): Gently sweep or vacuum up the spillage, avoiding dust generation, and collect it in a suitable, labeled container for disposal.[1]
-
Clean-up (Liquid): Absorb with an inert material and place in a suitable, labeled container for disposal.
-
Decontaminate: Clean the spill surface thoroughly to remove any residual contamination.[1]
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | If breathing is difficult, remove the person to fresh air and keep them at rest in a comfortable position for breathing. Call a physician if symptoms develop or persist.[1] |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Experimental Workflow and Safety Protocols
Below are diagrams illustrating key safety and handling workflows for this compound.
Caption: Chemical Spill Response Workflow for this compound.
Caption: Standard Operating Procedure for Handling this compound.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
